L-Fructose
Description
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJHIKXHVCXFQLS-FUTKDDECSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]([C@H](C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420083 | |
| Record name | L-(+)-Fructose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7776-48-9 | |
| Record name | L-Fructose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7776-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fructose, L- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007776489 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-(+)-Fructose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7776-48-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FRUCTOSE, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ8X2IF6RJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of L-Fructose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of L-Fructose. The information is presented in a structured format to facilitate easy access and comparison for researchers, scientists, and professionals in drug development. This document includes quantitative data, detailed experimental protocols for key property measurements, and visualizations of relevant pathways and workflows.
Chemical Properties of this compound
This compound is the levorotatory enantiomer of fructose, a six-carbon monosaccharide and a ketohexose. While its D-isomer is abundant in nature, this compound is a rare sugar.[1] Its chemical behavior is largely analogous to that of D-Fructose, participating in similar reactions due to the presence of the same functional groups.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₆ | [2][3][4][5] |
| Molecular Weight | 180.16 g/mol | [2][5] |
| IUPAC Name | (3R,4S,5S)-1,3,4,5,6-pentahydroxyhexan-2-one | [2] |
| CAS Number | 7776-48-9 | [2][3][4][5] |
| Chemical Structure | A ketohexose, an enantiomer of D-Fructose. | [2] |
| Reactivity | Undergoes Maillard reaction with amino acids. Can be fermented by yeast and bacteria. | [6] |
Physical Properties of this compound
The physical properties of this compound are similar to its D-isomer, characterized by its sweet taste and solubility in water.
| Property | Value | Source(s) |
| Appearance | Colorless crystals or white crystalline powder. | [3] |
| Melting Point | Approximately 103 °C (decomposes) | |
| Optical Rotation [α]D²⁰ | >+92° (for L-(+)-Fructose) | [7] |
| Solubility | Highly soluble in water; sparingly soluble in ethanol. | [3][8] |
| Density | ~1.69 g/cm³ | [6] |
| Hygroscopicity | Hygroscopic |
Experimental Protocols
Detailed experimental protocols for determining the key physical properties of this compound are outlined below. These are general methods applicable to monosaccharides.
Melting Point Determination (Capillary Method)
The melting point of a crystalline solid like this compound can be determined using the capillary method with a melting point apparatus.
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the first appearance of liquid) and the temperature at which the last solid particle disappears are recorded. This range represents the melting point.[9][10][11][12]
Optical Rotation Measurement
The specific rotation of this compound is a measure of its ability to rotate plane-polarized light and is determined using a polarimeter.
Methodology:
-
Solution Preparation: A solution of this compound of a known concentration is prepared using a suitable solvent, typically distilled water.
-
Polarimeter Calibration: The polarimeter is calibrated with the pure solvent (blank reading).
-
Measurement: The polarimeter tube is filled with the this compound solution, ensuring no air bubbles are present in the light path. The angle of rotation is then measured.
-
Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l * c) where α is the observed rotation, l is the path length of the polarimeter tube in decimeters, and c is the concentration of the solution in g/mL.[7][13][14][15][16]
Solubility Determination
The solubility of this compound in a solvent like water can be determined by creating a saturated solution and measuring the concentration of the dissolved solute.
Methodology (Gravimetric Method):
-
Saturation: An excess amount of this compound is added to a known volume of the solvent at a specific temperature.
-
Equilibration: The mixture is stirred or agitated for a sufficient period to ensure the solution is saturated.
-
Separation: The undissolved solid is separated from the solution by filtration or centrifugation.
-
Quantification: A known volume of the saturated solution is carefully evaporated to dryness, and the mass of the remaining this compound is weighed.
-
Calculation: The solubility is then expressed as grams of solute per 100 mL or 100 g of solvent.[5][17][18][19]
Metabolic Pathway of Fructose
While specific metabolic pathways for this compound are not extensively documented, the metabolism of D-Fructose is well-understood and serves as a model. Fructose is primarily metabolized in the liver through a process called fructolysis.
The key steps are:
-
Phosphorylation: Fructose is phosphorylated by fructokinase to form fructose-1-phosphate.
-
Cleavage: Aldolase B cleaves fructose-1-phosphate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde.
-
Further Metabolism: DHAP can enter glycolysis or gluconeogenesis. Glyceraldehyde is phosphorylated by triokinase to glyceraldehyde-3-phosphate, which also enters these pathways.[20][21][22][23][24][25]
Synthesis of this compound
This compound can be synthesized from the more readily available L-Sorbose through the inversion of hydroxyl groups at the C-3 and C-4 positions.[2]
Conclusion
This guide provides a foundational understanding of the chemical and physical properties of this compound for scientific and drug development applications. While much of the available data is extrapolated from its D-enantiomer, the provided information and experimental protocols offer a robust starting point for further research and development involving this rare sugar. The distinct stereochemistry of this compound may present unique biological activities and applications, warranting more specific investigation into its metabolic fate and physiological effects.
References
- 1. Scalable, efficient and rapid chemical synthesis of this compound with high purity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4623721A - Synthesis of this compound and derivatives thereof - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. US4734366A - Biological process for this compound synthesis - Google Patents [patents.google.com]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Fructose - Wikipedia [en.wikipedia.org]
- 7. cdn.pasco.com [cdn.pasco.com]
- 8. Glucose and Fructose Have Sugar-Specific Effects in Both Liver and Skeletal Muscle In Vivo: A Role for Liver Fructokinase | PLOS One [journals.plos.org]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 11. westlab.com [westlab.com]
- 12. thinksrs.com [thinksrs.com]
- 13. westfield.ma.edu [westfield.ma.edu]
- 14. researchgate.net [researchgate.net]
- 15. US6939683B2 - Solution assay method using polarimetry - Google Patents [patents.google.com]
- 16. iajps.com [iajps.com]
- 17. Löslichkeit [chemiedidaktik.uni-wuppertal.de]
- 18. Aqueous Solubility of Carbohydrates [glycodata.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Fructose and the liver: Exploring the biochemistry and health implications - Sugar Nutrition Resource Centre [sugarnutritionresource.org]
- 21. gssiweb.org [gssiweb.org]
- 22. Fructolysis - Wikipedia [en.wikipedia.org]
- 23. What is the mechanism of Fructose? [synapse.patsnap.com]
- 24. biologyonline.com [biologyonline.com]
- 25. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Technical Guide to the Scalable and Efficient Chemical Synthesis of L-Fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Fructose, a rare monosaccharide and the enantiomer of the naturally abundant D-Fructose, holds significant interest in the pharmaceutical and food industries. Its unique biochemical properties make it a valuable chiral building block for the synthesis of various bioactive molecules and a potential low-calorie sweetener. However, the scarcity of this compound in nature necessitates efficient and scalable chemical synthesis methods for its production. This technical guide provides an in-depth overview of the most prominent chemical strategies for synthesizing this compound, with a focus on scalability, efficiency, and detailed experimental protocols.
Core Synthesis Strategies
The most established and scalable chemical synthesis of this compound originates from the readily available and inexpensive industrial chemical, L-Sorbose. This route involves a key stereochemical inversion at the C-3 and C-4 positions. Alternative methods, such as aldol condensation, have also been explored, offering different synthetic pathways to this rare sugar.
Synthesis of this compound from L-Sorbose
This widely adopted method hinges on the conversion of L-Sorbose to this compound through the formation of a 3,4-epoxide intermediate, which facilitates the required inversion of stereochemistry. The overall process can be broken down into several key steps: protection of hydroxyl groups, introduction of a good leaving group, formation of the epoxide, and subsequent hydrolysis.
The Enigmatic Inertness of L-Fructose in Mammalian Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of carbohydrate biochemistry, the stereoisomers of monosaccharides often exhibit profoundly different biological activities. While D-fructose is a well-known component of the mammalian diet and a key player in cellular metabolism, its enantiomer, L-fructose, presents a fascinating case of biological inertness. This technical guide provides an in-depth exploration of the scientific evidence underpinning the non-metabolizable and non-toxic nature of this compound in mammalian cells. This unique characteristic has positioned this compound as a molecule of interest for applications ranging from non-caloric sweeteners to potential therapeutic delivery platforms. This document will detail the lack of cellular uptake, enzymatic phosphorylation, and systemic metabolic effects of this compound, supported by available quantitative data, experimental protocols, and visual representations of the underlying molecular logic.
Cellular Uptake: The Gate is Closed for this compound
The entry of hexoses into mammalian cells is a critical first step for their metabolism. This process is mediated by a family of facilitative glucose transporters (GLUTs). For D-fructose, the primary transporter responsible for its uptake from the intestinal lumen and into various tissues is GLUT5.
GLUT5 Specificity
Studies on the mammalian fructose transporter GLUT5 have demonstrated a high degree of stereospecificity. Tryptophan fluorescence quenching experiments, a method to study ligand binding, have shown that while D-fructose strongly interacts with GLUT5, this compound does not induce any significant change in fluorescence, indicating a lack of binding to the transporter. This suggests that the three-dimensional structure of the GLUT5 binding pocket is exquisitely tailored to the D-isomer of fructose, effectively preventing the cellular uptake of this compound.
A study on the structure and mechanism of the mammalian fructose transporter GLUT5 provided evidence for this specificity. While the study focused on the transport of D-fructose, it noted that this compound did not show any transport activity. This lack of transport is a primary reason for the biological inertness of this compound, as it cannot gain access to the intracellular metabolic machinery.
Interestingly, the same transporter has been shown to transport L-sorbose, a C-3 epimer of D-fructose, into cells, where it can induce apoptosis in cancer cells. This highlights the nuanced specificity of the transporter, which can accommodate some L-sugars but not this compound itself.
Experimental Protocol: Tryptophan Fluorescence Quenching Assay for GLUT5 Binding
This protocol outlines a method to assess the binding of different sugars to a purified transporter protein like GLUT5.
Objective: To determine if this compound binds to the GLUT5 transporter.
Materials:
-
Purified GLUT5 protein
-
D-fructose solution (positive control)
-
This compound solution
-
Other sugars for specificity testing (e.g., D-glucose, D-mannose)
-
Purification buffer
-
Fluorescence spectrophotometer
Method:
-
Dilute the purified GLUT5 protein to a suitable concentration in the purification buffer.
-
Measure the intrinsic tryptophan fluorescence of the protein. The excitation wavelength is typically set to 295 nm, and the emission spectrum is recorded from 300 to 400 nm.
-
Add aliquots of a concentrated stock solution of D-fructose to the protein solution to achieve a final concentration in the millimolar range (e.g., 40 mM).
-
Incubate the mixture for a short period (e.g., 2 minutes) at room temperature to allow for binding.
-
Measure the tryptophan fluorescence again. A decrease in fluorescence intensity (quenching) indicates binding of the sugar to the transporter.
-
Repeat steps 3-5 with this compound and other control sugars at the same final concentration.
-
Compare the fluorescence quenching observed with D-fructose to that with this compound. A lack of quenching with this compound indicates no significant binding.
Enzymatic Phosphorylation: A Metabolic Dead End
Even if a minuscule amount of this compound were to enter a mammalian cell, it would encounter the enzymatic machinery of glycolysis and fructolysis. The first committed step in the metabolism of most hexoses is their phosphorylation, which traps them inside the cell. The primary enzymes responsible for fructose phosphorylation are hexokinase and fructokinase (ketohexokinase).
This compound as a Substrate for Hexokinase and Fructokinase
While comprehensive kinetic data for this compound with mammalian hexokinases and fructokinases are scarce in publicly available literature, the prevailing understanding, supported by patent literature, is that this compound is not a substrate for these enzymes. The active sites of these kinases are stereospecific, designed to recognize and phosphorylate D-sugars.
A US patent explicitly states that this compound is not metabolized by humans, which strongly implies that it is not a substrate for the key metabolic enzymes, including hexokinase and fructokinase. This lack of phosphorylation would prevent this compound from entering any downstream metabolic pathways.
Logical Relationship of this compound's Biological Inertness
The following diagram illustrates the logical flow of why this compound is considered biologically inert in mammalian cells.
In Vivo Evidence and Systemic Effects
The lack of cellular uptake and metabolism of this compound translates to its inertness at the systemic level. In vivo studies, although not abundant, support the notion that this compound is not a source of calories and does not elicit the metabolic responses associated with D-fructose.
Non-Caloric Nature
The primary evidence for this compound being non-caloric comes from its proposed use as a non-metabolizable sweetener. A substance that is not absorbed or metabolized by the body cannot contribute to energy production.
Lack of Effect on Blood Glucose and Insulin
Given that this compound is not metabolized to glucose or other intermediates that can influence glucose homeostasis, its consumption is not expected to affect blood glucose or insulin levels. This is a key characteristic of non-caloric sweeteners.
Toxicity Profile
The available information suggests that this compound is non-toxic to mammals. This is a critical attribute for any compound intended for consumption. The lack of metabolism prevents the formation of potentially harmful metabolic byproducts.
Quantitative Data Summary
| Parameter | This compound | D-Fructose | Reference |
| GLUT5 Binding | No significant binding observed | Strong binding | Indirect evidence from fluorescence quenching studies |
| Cellular Transport via GLUT5 | Not transported | Transported | Inferred from binding studies |
| Metabolism by Hexokinase | Not a substrate (inferred) | Substrate | Patent literature |
| Metabolism by Fructokinase | Not a substrate (inferred) | Primary substrate | Patent literature |
| Caloric Value | Non-caloric (proposed) | ~4 kcal/g | Proposed use as a non-caloric sweetener |
| Effect on Blood Glucose/Insulin | No effect (expected) | Can be converted to glucose, affecting levels | Inferred from lack of metabolism |
| Toxicity in Mammals | Non-toxic (reported) | Can have adverse effects at high doses | Patent literature |
Experimental Workflow for Investigating this compound Metabolism
The following diagram outlines a comprehensive experimental workflow to definitively characterize the biological inertness of this compound in mammalian cells.
Conclusion
The available evidence strongly supports the biological inertness of this compound in mammalian cells. This inertness stems primarily from its inability to be transported into cells via the primary fructose transporter, GLUT5. Furthermore, even if it were to gain cellular entry, it is not a substrate for the key enzymes of fructose metabolism, hexokinase and fructokinase. This lack of cellular uptake and metabolism renders this compound non-caloric and non-toxic, making it an attractive candidate for use as a sugar substitute. While direct and extensive quantitative data from peer-reviewed studies are still emerging, the existing information from structural biology, patent literature, and the study of related rare sugars provides a solid foundation for understanding the unique and inactive role of this compound in mammalian biochemistry. Further research following the outlined experimental workflows will be crucial to fully elucidate the behavior of this enigmatic sugar and unlock its potential applications in the food and pharmaceutical industries.
L-Fructose: A Comprehensive Technical Guide on the Rare Sugar's Discovery, Synthesis, and Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Fructose, the enantiomer of the common dietary sugar D-fructose, is a rare monosaccharide not found in nature. Its discovery is a landmark in stereochemistry, and its synthesis has been a subject of interest due to its potential as a non-caloric sweetener. This technical guide provides an in-depth exploration of this compound, covering its historical discovery, detailed modern synthesis protocols, and a review of the current, albeit limited, understanding of its biological activity. The document aims to be a comprehensive resource for researchers in carbohydrate chemistry, drug development, and nutritional science.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the pioneering work of German chemist Emil Fischer , who was awarded the Nobel Prize in Chemistry in 1902 for his work on sugar and purine syntheses. In 1890, Fischer reported the first synthesis of this compound, a significant achievement that contributed to the understanding of stereoisomerism in carbohydrates.[1] His work laid the foundation for the systematic classification of sugars based on their stereochemical relationships.
Fischer's initial synthesis was a multi-step process that was not practical for large-scale production. Later methods, such as the one developed by Wolfrom and Thompson, offered improvements but remained complex.[1] A significant advancement came with the development of a synthetic route from the more readily available L-sorbose, a discovery that has made this compound more accessible for research and potential commercial applications.[1]
Natural Occurrence
Extensive research has shown that This compound is not known to occur naturally .[1] The vast majority of fructose found in fruits, vegetables, and honey is the D-enantiomer, D-fructose. The metabolic pathways in most organisms are stereospecific and are geared towards the utilization of D-sugars.
Synthesis of this compound
The most efficient and scalable synthesis of this compound to date involves the chemical conversion of L-sorbose. This process hinges on the stereospecific inversion of hydroxyl groups at the C3 and C4 positions of the L-sorbose backbone.
Synthesis of this compound from L-Sorbose: An Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from L-sorbose, adapted from established procedures.[1]
Table 1: Reagents and Materials for this compound Synthesis
| Reagent/Material | Purpose |
| L-Sorbose | Starting material |
| 2,2-Dimethoxypropane | Protecting group reagent |
| p-Toluenesulfonic acid | Catalyst for protection |
| Methanolic sodium methoxide | Neutralizing agent |
| Benzene | Extraction solvent |
| Chloroform | Extraction solvent |
| Pyridine | Solvent and base |
| Methanesulfonyl chloride | Activating agent for hydroxyl group |
| Sodium hydroxide | Base for epoxide formation and hydrolysis |
| Sulfuric acid | Acid for deprotection and hydrolysis |
| Ethanol | Solvent for purification |
| Amberlite MB-1 ion exchange resin | For deionization |
Experimental Workflow:
Caption: Workflow for the synthesis of this compound from L-sorbose.
Detailed Steps:
-
Protection of L-Sorbose:
-
Reflux L-sorbose in 2,2-dimethoxypropane with a catalytic amount of p-toluenesulfonic acid.
-
Neutralize the reaction mixture with methanolic sodium methoxide and concentrate to a syrup.
-
Extract the syrup with benzene and then back-extract the benzene fraction with water. The aqueous fraction is then extracted with chloroform to yield the protected sorbofuranose derivative.
-
-
Mesylation of the C3-Hydroxyl Group:
-
Dissolve the protected sorbofuranose in pyridine and cool in an ice bath.
-
Slowly add methanesulfonyl chloride to the solution. The methanesulfonyl group acts as a good leaving group in the subsequent step.
-
-
Epoxide Formation:
-
Treat the mesylated intermediate with a strong base, such as sodium hydroxide. This induces an intramolecular Williamson ether synthesis, where the C4-hydroxyl group displaces the mesylate at C3, forming a 3,4-epoxide with inversion of configuration at C3.
-
-
Hydrolysis and Deprotection:
-
The epoxide ring is opened by acid-catalyzed hydrolysis (e.g., with sulfuric acid), which also removes the isopropylidene protecting groups. This step results in the formation of this compound.
-
-
Purification:
-
The crude this compound solution is neutralized and then purified, typically by ion-exchange chromatography, to remove salts and other impurities, yielding pure this compound.
-
Biological Role and Signaling Pathways
The biological role of this compound is an area with limited research, in stark contrast to its extensively studied enantiomer, D-fructose. The primary reason for this is the stereospecificity of metabolic enzymes in most organisms, which have evolved to recognize and process D-sugars.
Key Points on the Biological Profile of this compound:
-
Non-Metabolizable: It is widely reported that this compound is not a substrate for the metabolic enzymes in the human body.[1] This means it is not expected to be utilized for energy production through glycolysis or other central metabolic pathways.
-
Potential as a Non-Caloric Sweetener: Due to its lack of metabolism, this compound has been proposed as a potential non-caloric sweetener.[1] It is reported to have a similar taste profile to D-fructose.
-
Lack of Known Signaling Pathways: There are currently no well-defined signaling pathways specifically attributed to this compound. While D-fructose is known to interact with sweet taste receptors and influence various metabolic signaling cascades, it is unclear to what extent this compound shares these properties. Further research is needed to investigate its potential interactions with cellular receptors and signaling molecules.
-
Toxicology: While generally considered non-toxic, comprehensive toxicological studies on long-term consumption of this compound are scarce.[1]
The absence of significant biological activity makes this compound an interesting candidate for applications where an inert, sweet compound is desired. However, the lack of extensive research into its potential subtle biological effects warrants further investigation, especially for drug development professionals considering its use as an excipient or scaffold.
Analytical Methodologies
The analysis of this compound requires methods that can distinguish it from its enantiomer, D-fructose, and other sugars.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most effective method for the separation and quantification of this compound and D-fructose.
Table 2: Typical Chiral HPLC Parameters for Fructose Enantiomer Separation
| Parameter | Specification |
| Column | Chiral stationary phase (e.g., polysaccharide-based, such as Chiralpak series) |
| Mobile Phase | A mixture of organic solvents (e.g., hexane/isopropanol or acetonitrile/water) |
| Detection | Refractive Index Detector (RID) or Mass Spectrometry (MS) |
| Flow Rate | Typically 0.5 - 1.0 mL/min |
| Temperature | Controlled, often ambient or slightly elevated |
A one-step chiral HPLC method using a Chiralpak AD-H column has been successfully developed to separate the anomers and enantiomers of several carbohydrates, including fructose.[2]
Experimental Workflow for Chiral HPLC Analysis:
Caption: General workflow for the chiral HPLC analysis of fructose enantiomers.
Enzymatic Assays
Standard enzymatic assay kits for fructose typically utilize hexokinase and phosphoglucose isomerase. These enzymes are generally specific for D-fructose and will not react with this compound. While this makes them unsuitable for the direct quantification of this compound, this property can be exploited. The concentration of this compound in a mixture with D-fructose could potentially be determined by first measuring the total fructose concentration using a non-enantioselective method (like achiral HPLC) and then subtracting the D-fructose concentration determined by a specific enzymatic assay. However, a dedicated enzymatic assay for this compound is not commercially available.
Applications and Future Perspectives
The primary proposed application for this compound is as a non-caloric sweetener . Its sweet taste, coupled with its inertness in human metabolism, makes it an attractive alternative to other artificial sweeteners. However, its widespread use is currently limited by its high production cost compared to other sweeteners.
For drug development professionals, this compound could be explored as:
-
A chiral building block: Its unique stereochemistry could be utilized in the synthesis of novel chiral drugs.
-
An excipient: Its properties as a sweetener and bulking agent could be valuable in pharmaceutical formulations, particularly for pediatric or palatable dosage forms.
-
A research tool: this compound can be used as a negative control in studies investigating the metabolic and signaling effects of D-fructose, helping to delineate stereospecific biological responses.
Future research should focus on:
-
Cost-effective synthesis: Developing more economical methods for the large-scale production of this compound is crucial for its commercial viability.
-
In-depth biological studies: Comprehensive in vitro and in vivo studies are needed to fully understand the long-term biological effects, or lack thereof, of this compound consumption. This includes detailed toxicological evaluations and investigations into any potential subtle interactions with cellular machinery.
-
Exploration of novel applications: Research into its use as a chiral synthon in medicinal chemistry could unveil new therapeutic possibilities.
Conclusion
This compound remains a fascinating and under-explored rare sugar. While its discovery was a pivotal moment in the history of carbohydrate chemistry, its journey from a laboratory curiosity to a widely used compound is still in its early stages. Its non-natural origin and apparent lack of metabolism present both opportunities and challenges. For the scientific community, particularly those in drug development and nutritional sciences, this compound offers a unique tool for research and a potential ingredient for innovative products. Further investigation into its biological profile and the development of more efficient synthetic routes will be key to unlocking its full potential.
References
The Enigmatic Path of L-Fructose: A Technical Guide to a Rare Sugar's Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Fructose, a rare sugar and an enantiomer of the common dietary D-fructose, presents a unique metabolic puzzle. Unlike its well-understood counterpart, the metabolic pathway of this compound in mammals is not well-defined and appears to be highly limited. This technical guide synthesizes the current, albeit sparse, understanding of this compound metabolism, drawing parallels with related compounds and highlighting the significant gaps in our knowledge. While a complete, delineated pathway for this compound catabolism in humans remains elusive, this document provides a comprehensive overview of the available data, potential enzymatic interactions, and contrasts its metabolic fate with that of D-fructose. This information is critical for researchers in nutrition, metabolic diseases, and drug development who may encounter or be interested in the biological effects of rare sugars.
Introduction: The Scarcity of this compound and its Metabolism
This compound is a monosaccharide that is not abundant in nature and, consequently, its metabolic processing by mammalian systems has not been a significant area of study until the recent interest in rare sugars for therapeutic and nutritional applications. In stark contrast, the metabolism of D-fructose is a well-characterized, high-capacity pathway, primarily occurring in the liver, intestine, and kidneys. The fundamental differences in the stereochemistry of this compound compared to D-fructose mean that it is generally not a substrate for the enzymes involved in conventional carbohydrate metabolism.
Comparative Metabolism: D-Fructose versus this compound
To understand the potential fate of this compound, it is essential to first review the established metabolic pathway of D-fructose.
The Well-Trod Path of D-Fructose
Dietary D-fructose is rapidly absorbed in the small intestine and transported to the liver. There, it undergoes a three-step conversion to enter the glycolytic pathway.
-
Phosphorylation: Ketohexokinase (KHK), also known as fructokinase, phosphorylates D-fructose at the C1 position to form fructose-1-phosphate (F1P).[1][2] This step is rapid and traps fructose within the hepatocyte.
-
Cleavage: Aldolase B cleaves F1P into two triose molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[3]
-
Phosphorylation of Glyceraldehyde: Triokinase phosphorylates glyceraldehyde to form glyceraldehyde-3-phosphate (G3P).[3]
Both DHAP and G3P are intermediates in the glycolytic pathway and can be used for energy production, glucose synthesis (gluconeogenesis), or lipid synthesis.
Table 1: Key Enzymes in D-Fructose Metabolism
| Enzyme | Abbreviation | Function | Tissue Localization |
| Ketohexokinase | KHK | Phosphorylates D-fructose to fructose-1-phosphate | Liver, Kidney, Small Intestine |
| Aldolase B | ALDOB | Cleaves fructose-1-phosphate to DHAP and glyceraldehyde | Liver, Kidney, Small Intestine |
| Triokinase | TKFC | Phosphorylates glyceraldehyde to glyceraldehyde-3-phosphate | Liver |
A summary of the primary enzymes involved in the hepatic metabolism of D-fructose.
Diagram of the D-Fructose metabolic pathway in the liver.
The Unclear Fate of this compound
Current scientific literature lacks a defined metabolic pathway for this compound in mammals. It is largely considered to be poorly metabolized, if at all. The key enzymes of D-fructose metabolism, such as ketohexokinase and aldolase B, are stereospecific and are not expected to act efficiently on this compound.
Limited evidence from related L-sugars suggests some possibilities:
-
Phosphorylation by Ketohexokinase: A study on L-sorbose, a C-3 epimer of D-fructose, demonstrated that it can be phosphorylated by ketohexokinase (KHK) to L-sorbose-1-phosphate.[1][4] This finding opens the possibility that this compound, being structurally similar, might also be a substrate for KHK, albeit likely a poor one. However, the subsequent steps for the metabolism of this compound-1-phosphate are unknown.
-
Role of Dehydrogenases/Reductases: In microbial systems, various dehydrogenases and reductases can interconvert L-sugars. For instance, L-arabinose isomerase can catalyze the isomerization of L-arabinose to L-ribulose.[5] While no specific this compound dehydrogenase or reductase has been identified in mammals, the possibility of such enzymatic activity cannot be entirely ruled out.
-
Excretion: It is highly probable that a significant portion of ingested this compound is not absorbed or is absorbed and then excreted in the urine, a common fate for many rare sugars that are not readily metabolized.[6][7]
Table 2: Contrasting Metabolic Fates of D-Fructose and this compound
| Feature | D-Fructose | This compound (Hypothesized) |
| Primary Metabolic Site | Liver, Intestine, Kidney | Largely unknown; likely minimal metabolism |
| Key Enzymes | Ketohexokinase, Aldolase B, Triokinase | No specific enzymes identified in mammals |
| Metabolic Fate | Conversion to glucose, glycogen, lactate, triglycerides | Primarily excretion; potential for minor enzymatic modification |
| Energy Yield | Significant | Negligible |
A comparison of the known metabolic fate of D-fructose with the hypothesized and likely fate of this compound in mammals.
A hypothetical and simplified diagram of this compound's likely fate in mammals.
Experimental Protocols: A Notable Absence
A critical aspect of this guide is the acknowledgment that there are no established, detailed experimental protocols for the key experiments on this compound metabolism in the scientific literature. The core requirement to provide such methodologies cannot be fulfilled due to the nascent stage of research in this specific area.
For researchers interested in exploring the metabolic pathway of this compound, the following experimental approaches, adapted from D-fructose and other rare sugar research, could be considered:
-
In Vitro Enzyme Assays: Using purified ketohexokinase, aldolase B, and other candidate enzymes (e.g., reductases) to test for activity with this compound as a substrate. This would involve monitoring substrate depletion or product formation using techniques like HPLC or mass spectrometry.
-
Cell Culture Studies: Incubating cell lines that express key metabolic enzymes (e.g., hepatocytes) with labeled this compound (e.g., 13C-L-fructose) and tracing the label into potential metabolites.
-
Animal Studies: Administering labeled this compound to animal models and analyzing blood, urine, and tissue samples to determine its absorption, distribution, metabolism, and excretion.
A proposed experimental workflow for investigating the metabolic pathway of this compound.
Conclusion and Future Directions
The metabolic pathway of this compound in mammals remains largely an uncharted territory. While it is clear that it is not a significant source of energy and is likely poorly metabolized, the potential for minor enzymatic conversions and the precise mechanisms of its absorption and excretion require further investigation. For researchers and professionals in drug development, the inert nature of this compound could be of interest for applications where a non-caloric sugar with specific physical or chemical properties is desired. Future research should focus on systematic in vitro and in vivo studies to identify any enzymes that interact with this compound and to quantify its pharmacokinetic profile. Such studies will be crucial to fully understand the biological role and potential applications of this rare sugar.
References
- 1. Pharmacologic inhibition of ketohexokinase prevents fructose-induced metabolic dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Aspects of Fructose Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 4. Rare sugar L-sorbose exerts antitumor activity by impairing glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Arabinose isomerase and its use for biotechnological production of rare sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary fructose v. glucose in rats raises urinary excretion, true absorption and ileal solubility of magnesium but decreases magnesium retention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Urinary excretion of sucrose and fructose as a predictor of sucrose intake in dietary intervention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Fructose stability and degradation profile under experimental conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation profile of L-Fructose under various experimental conditions. Understanding these characteristics is critical for applications in research, pharmaceuticals, and food science, where the integrity of the molecule is paramount for efficacy, safety, and product quality. This document details the degradation pathways of fructose under thermal, pH-mediated, and photochemical stress, and briefly covers its metabolic fate.
Stability Profile
The stability of fructose is contingent on its physical state and environment. While generally stable under controlled, dry conditions, its reactivity increases significantly in solution and under exposure to energy sources like heat and light.
-
Solid-State Stability : In its pure, crystalline solid form, fructose is relatively stable. Long-term integrity is best maintained by storing it in a dry, cool (15–25 °C) environment, protected from light and moisture. The decomposition temperature is noted to be above 103 °C.[1] Key factors influencing solid-state stability include intramolecular hydrogen bonds and the absence of ring strain, particularly in the β-pyranose form, which is the predominant and most stable structure in the gas phase.[2][3]
-
Aqueous Solution Stability : In aqueous solutions, fructose is more susceptible to degradation. The stability is influenced by factors such as pH, temperature, and the presence of other solutes.[4][5] Fructose in solution exists as an equilibrium mixture of tautomers (cyclic and open-chain forms), and its open-chain configuration makes it more reactive than other sugars like glucose, particularly in reactions like Maillard browning.
Degradation Profile under Experimental Conditions
Fructose degradation can be initiated by several factors, leading to a variety of products through distinct chemical pathways.
Heat is a significant factor in the degradation of fructose. Studies on heating aqueous fructose solutions reveal a complex series of reactions resulting in browning, a decrease in pH, and the formation of numerous degradation products.[6][7]
In one key study, a 20% fructose solution was heated at temperatures ranging from 110-150°C for 1 to 5 hours. The primary findings showed that with increasing temperature and time, the fructose content and pH decreased, while organic acids and 5-hydroxymethylfurfuryl (HMF) content increased.[6][7] Another study analyzing sugarcane must (pH 6.14) at 110-140°C found that fructose degraded approximately 9–10 times faster than glucose.[8]
Table 1: Thermal Degradation Products of Fructose in Aqueous Solution [6]
| Product Class | Specific Compounds Identified |
| Organic Acids | Formic acid, Lactic acid, Levulinic acid |
| Furan Derivatives | 5-Hydroxymethylfurfural (HMF) |
The stability of fructose is highly dependent on the pH of the solution.
-
Acidic Conditions (pH < 7) : Under acidic conditions, the primary degradation pathway is dehydration. This acid-catalyzed reaction involves the removal of three water molecules to form 5-hydroxymethylfurfural (HMF).[9][10] HMF can be an important platform chemical but can also undergo further rehydration to yield levulinic acid and formic acid.[11] Various homogeneous and heterogeneous acid catalysts, including mineral acids and solid acid catalysts like sulfonic TiO2, can promote this conversion.[9][12][13]
-
Alkaline Conditions (pH > 7) : In alkaline environments, fructose undergoes a complex series of reactions that include both isomerization and degradation. Isomerization reactions can convert fructose into other sugars like glucose and mannose.[14] The degradation pathway leads to the irreversible formation of various acids. Studies on the alkaline degradation of fructose have identified several acid products.[15] For instance, treating D-fructose with a slightly alkaline solution (pH 8.00) under simulated mill conditions led to a complex mixture of components.[16]
Table 2: Degradation Products of Fructose under Alkaline Conditions [15]
| Product Class | Specific Compounds Identified |
| Isomerization Products | Glucose, Mannose, Sorbose, Psicose, Galactose |
| Degradation Acids | Lactic acid, Acetic acid, Formic acid, Glycolic acid, Glyceric acid |
Exposure to ultraviolet (UV) light, particularly at a wavelength of 254 nm, induces the photolysis of fructose.[17][18] This process causes fructose to act as a photosensitizer, generating reactive oxygen species (ROS) and other oxidative products.[17][19][20] The identified ROS include hydrogen peroxide (H₂O₂), singlet oxygen (¹O₂), and hydroxyl radicals.[19][20] The generation of these highly reactive species can accelerate the degradation of other compounds in the solution.[19][21] For example, the presence of 500 mM fructose significantly increased the first-order photo-degradation rate constant of the pesticide diuron from 0.92 min⁻¹ to 2.07 min⁻¹.[19]
Even at physiological temperatures (37°C), fructose can undergo degradation, yielding a variety of reactive carbonyl compounds (RCCs). A detailed study identified thirteen such compounds, including α-dicarbonyls and monocarbonyls, after incubating a fructose solution for seven days.[22][23] The study highlighted that the yield of these degradation products was significantly higher (4.6 to 271.6-fold) from fructose compared to glucose, underscoring fructose's higher reactivity.[22][23]
Table 3: Reactive Carbonyl Compounds from Fructose Degradation at 37°C [22][23]
| Product Class | Specific Compounds Identified |
| α-Dicarbonyl Compounds | 3-deoxyglucosone, Glucosone, Methylglyoxal, Glyoxal, Hydroxypyruvaldehyde, Threosone, 3-deoxythreosone, 1-desoxypentosone |
| Monocarbonyl Compounds | Formaldehyde, Acetaldehyde, Glycolaldehyde, Glyceraldehyde, Dihydroxyacetone |
Metabolic Degradation Profile: Fructolysis
In biological systems, fructose is metabolized through a pathway known as fructolysis, which occurs primarily in the liver, intestines, and kidneys.[24][25][26] This pathway is distinct from glycolysis and bypasses the main rate-limiting step of glucose metabolism catalyzed by phosphofructokinase-1 (PFK-1), leading to a more rapid and less regulated flux of carbon.[25][27][28]
The key steps are:
-
Phosphorylation : Fructokinase phosphorylates fructose to fructose-1-phosphate (F1P).[24][25][28]
-
Cleavage : Aldolase B cleaves F1P into two triose molecules: dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[24][25][26][28]
-
Further Phosphorylation : Triose kinase phosphorylates glyceraldehyde to form glyceraldehyde-3-phosphate (GAP).[25]
The resulting products, DHAP and GAP, are intermediates that can enter glycolysis, gluconeogenesis (for glucose or glycogen synthesis), or lipogenesis (for triglyceride synthesis).[24][26][27] In resting individuals, a significant portion of ingested fructose is converted to glucose (29-54%), lactate (~25%), and glycogen (15-18%).[24]
Experimental Protocols
Detailed methodologies are crucial for reproducible stability and degradation studies. Below are summaries of protocols derived from the cited literature.
-
Objective : To determine the effect of heat on fructose stability and identify degradation products.
-
Methodology :
-
Prepare a 20% (w/v) aqueous solution of this compound.[6]
-
Dispense aliquots of the solution into sealed, heat-resistant vessels.
-
Heat the samples in a controlled temperature environment (e.g., oven or heating block) at temperatures ranging from 110°C to 150°C.[6][7]
-
Collect samples at various time intervals (e.g., 1 to 5 hours).[6][7]
-
Cool samples immediately to halt further degradation.
-
Analyze the samples for remaining fructose content, pH, and the concentration of degradation products (e.g., organic acids, HMF).
-
Analytical Technique : High-Performance Liquid Chromatography (HPLC) with appropriate detectors (e.g., Refractive Index for sugars, UV for HMF) is commonly used for quantification.[8][29]
-
-
Objective : To investigate the conversion of fructose to 5-hydroxymethylfurfural under acidic conditions.
-
Methodology :
-
Prepare an aqueous solution of this compound at a defined concentration (e.g., 0.1 M to 1.1 M).[13]
-
Add a suitable acid catalyst (e.g., HCl, H₂SO₄, or a solid acid catalyst like TiO₂-SO₃H).[12][13]
-
Conduct the reaction in a sealed reactor at elevated temperatures (e.g., 140°C to 165°C).[12][13] A biphasic system (e.g., water/butanol) can be used to continuously extract HMF from the aqueous phase, preventing its further degradation.[11]
-
Monitor the reaction over time by taking samples from the aqueous and/or organic phase.
-
Analytical Technique : Quantify fructose conversion and HMF yield using HPLC-UV.
-
-
Objective : To assess the effect of UV light on fructose and detect the formation of reactive oxygen species.
-
Methodology :
-
Prepare an aqueous solution of this compound (e.g., 500 mM).[19]
-
Place the solution in a UV-transparent vessel (e.g., quartz).
-
Expose the solution to a UV light source, typically a low-pressure mercury lamp emitting at 254 nm, within a collimated beam apparatus.[17][18][19]
-
To detect ROS, specific probes can be added to the solution. For example, fluorescein can be used as a fluorescent probe that loses intensity upon reaction with oxidative species.[18]
-
Monitor the degradation of fructose and/or the change in the probe's signal over time.
-
Analytical Technique : Spectrofluorometry for fluorescent probes and HPLC for fructose quantification.
-
Mandatory Visualizations
Caption: Experimental workflow for thermal degradation analysis.
Caption: Acid-catalyzed dehydration pathway of fructose.
Caption: Simplified overview of the Fructolysis pathway.
Conclusion
This compound is a reactive monosaccharide whose stability is highly dependent on environmental conditions. While stable in its solid form under controlled storage, it readily degrades in aqueous solutions when subjected to heat, non-neutral pH, or UV radiation. Thermal degradation primarily yields organic acids and HMF. Acidic conditions favor dehydration to HMF, whereas alkaline conditions lead to a complex mixture of isomerization and acidic degradation products. Photodegradation proceeds via the formation of reactive oxygen species. Furthermore, its metabolic pathway, fructolysis, is rapid and less regulated than that of glucose. A thorough understanding of these degradation profiles and the resulting products is essential for professionals in research and development to ensure the quality, safety, and efficacy of fructose-containing formulations and to accurately interpret experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability of conformationally locked free fructose: theoretical and computational insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Dehydration of Fructose to 5-HMF over Acidic TiO2 Catalysts [mdpi.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. s3.amazonaws.com [s3.amazonaws.com]
- 18. Generation of oxidative species from ultraviolet light induced photolysis of fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fructose as a novel photosensitizer: Characterization of reactive oxygen species and an application in degradation of diuron and chlorpyrifos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.coe.drexel.edu [research.coe.drexel.edu]
- 21. Fructose Accelerates UV-C Induced Photochemical Degradation of Pentachlorophenol in Low and High Salinity Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Fructolysis - Wikipedia [en.wikipedia.org]
- 25. gssiweb.org [gssiweb.org]
- 26. benchchem.com [benchchem.com]
- 27. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. microbenotes.com [microbenotes.com]
- 29. office2.jmbfs.org [office2.jmbfs.org]
The Dawn of a Rare Sugar: An In-depth Technical Guide to the Early Research and Discovery of L-Fructose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Fructose, the enantiomer of the naturally abundant D-fructose, is a rare sugar that has garnered significant interest for its potential applications in various fields, including as a non-caloric sweetener and a chiral building block in pharmaceutical synthesis. Unlike its D-counterpart, this compound is not found in nature.[1] Its discovery and initial synthesis were milestones in carbohydrate chemistry, paving the way for further exploration of rare sugars. This technical guide provides a comprehensive overview of the seminal early research that led to the discovery and synthesis of this compound, presenting key experimental protocols, quantitative data, and the logical progression of its scientific journey.
Historical Synthesis of this compound: A Chronological Overview
The initial synthesis of this compound was a complex and challenging endeavor, relying on multi-step chemical transformations. Over the years, several key methods were developed, each with its own set of advantages and limitations.
Fischer's Pioneering Synthesis (1890)
The first synthesis of this compound was achieved by the renowned chemist Emil Fischer in 1890.[1] This groundbreaking work was part of his broader investigation into the stereochemistry of sugars. Fischer's method started from α-acrose and involved the formation of DL-glucose phenylosazone, which was then hydrolyzed to a glycosulose. This intermediate was subsequently reduced to a mixture of Dthis compound, from which this compound was isolated.[1]
The Wolfrom and Thompson Five-Step Synthesis
A later advancement in the synthesis of this compound was developed by Wolfrom and Thompson. Their method, a five-step process, utilized L-arabinonic acid as the starting material.[1] This pathway provided an alternative route to the rare sugar, contributing to the growing body of knowledge on carbohydrate transformations.
Synthesis from L-Sorbose: A More Practical Approach
A significant development in this compound synthesis was the utilization of the more readily available and inexpensive L-sorbose as a starting material.[1] This method involves the strategic inversion of the hydroxyl groups at the C-3 and C-4 positions of L-sorbose.[1] This approach represented a more commercially viable route to this compound, sparking further interest in its potential applications.
Quantitative Data from Early Syntheses
The following tables summarize the key quantitative data reported in the early literature on this compound synthesis. It is important to note that the yields and other parameters from these early experiments may vary and may not be as optimized as modern synthetic methods.
| Synthesis Method | Starting Material | Key Intermediate | Reported Yield | Reference |
| Fischer's Synthesis | α-acrose | DL-Glucose phenylosazone | Not explicitly quantified in initial reports | Fischer, E. (1890). Ber. 23, 370-394.[1] |
| Wolfrom and Thompson | L-arabinonic acid | - | Not explicitly quantified in initial reports | Wolfrom, M. L., & Thompson, A. (1962). Methods of Carbohydr. Chem., 1, 118-120.[1] |
| From L-Sorbose (Method 1) | L-Sorbose | 1,2:4,6-Di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose | 52% (from starting material) | US Patent 4,623,721 A[1] |
| From L-Sorbose (Method 2) | L-Sorbose | 1,2-O-Isopropylidene-3-O-p-toluenesulfonyl-α-L-sorbofuranose | >85% | US Patent 4,623,721 A[1] |
| Aldol Condensation | DL-Glyceraldehyde and 1,3-dihydroxy-2-propanone | Dthis compound | 54% (of Dthis compound) | Morgenlie, S. (1982). Carbohydr. Res., 107, 137-141.[1] |
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the early research on this compound synthesis.
Protocol 1: Synthesis of this compound from L-Sorbose via Mesyl Intermediate
This protocol is adapted from the procedures described in US Patent 4,623,721 A.
Step 1: Preparation of 1,2:4,6-Di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose (3)
-
Suspend L-Sorbose (10 g) in 2,2-dimethoxypropane (30 ml).
-
Add 1,2-dimethoxyethane (1 ml) containing tin(II) chloride (30 mg).
-
Reflux the mixture with stirring for 2.5 hours until the solution becomes clear.
-
Evaporate the solution to a syrup.
-
Dissolve the syrup in pyridine (20 ml) and cool in an ice bath.
-
Slowly add methanesulfonyl chloride (6.45 ml).
-
After storage at room temperature for 2.5 hours, add water (400 ml).
-
Collect the produced crystals by filtration to give compound 3 (8.63 g, 46% yield).[1]
Step 2: Conversion to this compound
-
Dissolve compound 3 (3 g) in 60% acetic acid (30 ml) and heat at 40°C for 3 hours.
-
Make the mixture alkaline with 10N sodium hydroxide solution (40 ml) and heat at 70°C for 15 hours.
-
Acidify the solution with 18N sulfuric acid solution (30 ml).
-
Filter off the salt and leave the filtrate at room temperature for 18 hours, followed by heating at 70°C for 2 hours.
-
Neutralize the mixture with 10N sodium hydroxide solution (3.5 ml).
-
Remove the salt by ethanol precipitation and filter.
-
Concentrate the filtrate and deionize using an Amberlite MG-1 ion-exchange resin column, eluting with water.
-
The effluent is concentrated to give this compound as a syrup (1.21 g, 76% yield).[1]
Protocol 2: Synthesis of this compound from L-Sorbose via Tosyl Intermediate
This protocol is also adapted from US Patent 4,623,721 A.
Step 1: Preparation of 1,2-O-Isopropylidene-3-O-p-toluenesulfonyl-α-L-sorbofuranose (10)
-
Reflux L-Sorbose (40 g) in 2,2-dimethoxypropane (100 ml) containing p-toluenesulfonic acid (500 mg) for 2 hours.
-
Neutralize the mixture with a slight excess of methanolic sodium methoxide and concentrate to a syrup.
-
Extract the syrup with benzene and then extract the benzene fraction with water.
-
The aqueous fraction is saturated with sodium chloride and extracted with chloroform to yield the intermediate.
Step 2: Conversion to this compound
-
Stir the intermediate compound 10 in 30% acetic acid at 55°C for 5 hours.
-
Adjust the solution to a pH of about 10 with 10N sodium hydroxide and heat at 40°C for 3 hours.
-
Acidify the reaction mixture with 10N sulfuric acid and heat at 80°C with stirring for 30 minutes.
-
Neutralize the reaction mixture with 10N sodium hydroxide and remove the salt by repeated precipitation with ethanol.
-
After filtration, concentrate the filtrate to give this compound as a syrup in more than 85% yield.[1]
Visualizing the Pathways and Logic
The following diagrams, created using the DOT language, illustrate the key synthesis pathways and the logical progression of the discovery of this compound.
Conclusion
The early research and discovery of this compound laid the foundation for our current understanding and utilization of this rare sugar. From Fischer's pioneering synthesis to the development of more practical routes from L-sorbose, the journey of this compound exemplifies the ingenuity and perseverance of early carbohydrate chemists. The detailed experimental protocols and quantitative data presented in this guide offer valuable insights for modern researchers working on the synthesis and application of rare sugars. The continued exploration of this compound and its derivatives holds promise for innovations in food science, pharmaceuticals, and biotechnology.
References
Investigating the potential biological activities of L-Fructose
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
L-Fructose, the enantiomer of the widely studied D-Fructose, represents a significant knowledge gap in the landscape of carbohydrate biology and metabolism. While D-Fructose is a ubiquitous component of the modern diet with well-documented metabolic pathways and physiological effects, this compound remains largely unexplored. This technical guide aims to synthesize the currently available information on this compound, focusing on its synthesis and the conspicuous absence of comprehensive data regarding its biological activities. This document serves as a foundational resource for researchers and professionals in drug development, highlighting the untapped potential and the critical need for further investigation into this rare sugar.
Synthesis of this compound
The primary challenge in studying this compound has historically been its rarity in nature. However, several chemical and enzymatic synthesis routes have been established, making it more accessible for research purposes.
Table 1: Overview of this compound Synthesis Methods
| Starting Material | Method Type | Key Reagents/Enzymes | Reference |
| L-Sorbose | Chemical | Mesyl chloride, sodium hydroxide, sulfuric acid | [1][2][3] |
| L-Mannitol | Enzymatic | Polyol dehydrogenase from Gluconobacter oxydans or Acetobacter pasteurianus |
Experimental Protocols for Synthesis
1. Chemical Synthesis from L-Sorbose:
A common laboratory-scale synthesis involves the inversion of hydroxyl groups at the C3 and C4 positions of L-Sorbose. A general protocol is as follows:
-
Protection of Hydroxyl Groups: L-Sorbose is typically protected to selectively expose the hydroxyl groups at C3 and C4.
-
Mesylation: The hydroxyl group at C3 is converted to a good leaving group, often by reaction with methanesulfonyl (mesyl) chloride in pyridine.
-
Epoxide Formation: Treatment with a base (e.g., sodium hydroxide) leads to the formation of a 3,4-epoxide intermediate, which results in the inversion of the stereochemistry at C3.
-
Epoxide Opening and Deprotection: The epoxide ring is opened under acidic or basic conditions, leading to the inversion of the stereochemistry at C4. Subsequent removal of the protecting groups yields this compound.[1][2]
2. Enzymatic Synthesis from L-Mannitol:
A more direct and potentially scalable method involves the use of specific enzymes.
-
Enzyme Source: A polyol dehydrogenase from bacterial species such as Gluconobacter oxydans or Acetobacter pasteurianus is utilized.
-
Biotransformation: L-Mannitol is incubated with the selected microorganism or the purified enzyme.
-
Oxidation: The polyol dehydrogenase catalyzes the oxidation of L-Mannitol to this compound.
-
Purification: this compound is then purified from the reaction mixture.
Workflow for this compound Synthesis
Caption: Overview of chemical and enzymatic synthesis routes for this compound.
Biological Activities: A Frontier of Research
The biological activities of this compound are largely uncharacterized, standing in stark contrast to the extensive body of research on D-Fructose. The prevailing hypothesis, primarily derived from older patent literature, is that this compound is not metabolized by the human body and is therefore non-caloric. However, a thorough review of contemporary, peer-reviewed scientific literature reveals a significant lack of empirical data to substantiate this claim.
Metabolism and Cellular Uptake
There is a dearth of published studies investigating the metabolic fate of this compound in mammals. Key unanswered questions include:
-
Cellular Transport: It is unknown whether this compound can be transported into cells via known hexose transporters such as the GLUT family, which are responsible for D-Fructose uptake.
-
Enzymatic Phosphorylation: There is no evidence to suggest that this compound can be phosphorylated by hexokinases or fructokinases, the initial and critical steps in D-Fructose metabolism. The stereospecificity of these enzymes makes it unlikely that this compound is a substrate.
Logical Relationship of Potential this compound Metabolism
Caption: Hypothesized and unverified steps in the potential cellular metabolism of this compound.
Potential Therapeutic and Biological Effects
While direct evidence is lacking for this compound, research into other rare sugars offers speculative avenues for future investigation:
-
Antimicrobial and Insecticidal Properties: Some rare sugars have demonstrated antimicrobial or insecticidal effects. Further research is needed to determine if this compound possesses similar activities.
-
Non-Caloric Sweetener: If the non-caloric nature of this compound is confirmed, it could have significant applications in the food industry as a sugar substitute.
-
Enzyme Inhibition: Given its stereochemistry, this compound could potentially act as a competitive inhibitor for enzymes that metabolize other sugars, although this has not been demonstrated.
Comparison with D-Fructose
To underscore the knowledge gap, the following table summarizes the well-established biological activities of D-Fructose, for which there is no corresponding data for this compound.
Table 2: Comparison of Known Biological Data for D-Fructose and this compound
| Biological Aspect | D-Fructose | This compound |
| Cellular Uptake | Primarily via GLUT5 and GLUT2 transporters. | Unknown. |
| Metabolism | Rapidly phosphorylated by fructokinase in the liver, bypassing key regulatory steps of glycolysis.[2][3] | Believed to be non-metabolized, but lacks definitive scientific validation. |
| Caloric Value | Approximately 4 kcal/gram. | Hypothesized to be non-caloric. |
| Signaling Pathways | Known to influence pathways such as ChREBP and SREBP-1c, impacting lipogenesis.[4] | Unknown. |
| Gut Microbiota Interaction | Can alter the composition and function of the gut microbiota.[1][5] | Unknown. |
| In Vivo Studies | Extensively studied in animal models and human clinical trials, with established effects on lipid metabolism, insulin sensitivity, and uric acid production.[6][7] | No published in vivo studies on metabolism or long-term effects. |
Future Research Directions
The field of this compound research is nascent and holds considerable potential. Key areas for future investigation include:
-
In Vitro Cellular Studies:
-
Uptake Assays: Utilize various cell lines (e.g., Caco-2, HepG2) to determine if this compound is transported into cells and by which transporters.
-
Metabolic Assays: Employ techniques such as mass spectrometry and nuclear magnetic resonance (NMR) to trace the metabolic fate of isotope-labeled this compound.
-
Toxicity Assays: Evaluate the cytotoxicity of this compound in various cell lines.
-
-
In Vivo Animal Studies:
-
Pharmacokinetic Studies: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.
-
Caloric Value Determination: Conduct studies to definitively ascertain the caloric contribution, if any, of this compound.
-
Long-term Safety and Efficacy Studies: Investigate the long-term effects of this compound consumption on metabolic health, gut microbiota, and overall physiology.
-
-
Enzymatic Studies:
-
Enzyme Kinetics: Test this compound as a potential substrate or inhibitor for key enzymes in carbohydrate metabolism.
-
Experimental Workflow for Investigating this compound Biological Activity
Caption: A proposed experimental workflow for the comprehensive investigation of this compound's biological activities.
Conclusion
This compound remains an enigmatic molecule in the field of carbohydrate science. While methods for its synthesis are established, its biological activities are almost entirely unknown and represent a significant research void. The prevailing assumption that it is non-caloric and not metabolized requires rigorous scientific validation. For researchers, scientists, and professionals in drug development, this compound presents a unique opportunity for novel discoveries, from its potential as a non-caloric sweetener to unforeseen interactions with biological systems. This guide serves not as a definitive resource on the biological activities of this compound, but as a call to action for the scientific community to explore this uncharted territory. The path to understanding this compound is clear, and the potential rewards for research in this area are substantial.
References
- 1. Study: Fructose syrup disrupts gut microbiome but fruit can undo negative effects [nestlenutrition-institute.org]
- 2. Fructolysis - Wikipedia [en.wikipedia.org]
- 3. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 4. Fructose metabolism as a common evolutionary pathway of survival associated with climate change, food shortage and droughts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fructation In Vivo: Detrimental and Protective Effects of Fructose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
L-Fructose: A Technical Guide to a Potential Non-Caloric Sweetener
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of L-Fructose as a potential non-caloric or low-calorie sweetener. While its D-enantiomer, D-fructose, is a well-known caloric sugar, the unique metabolic fate of L-sugars suggests a different physiological impact. This document synthesizes the available data on the synthesis, metabolism, sweetness profile, and safety of this compound, intended to inform research and development in the field of novel sweeteners. It highlights the current understanding and significant knowledge gaps, particularly the need for human clinical trials to ascertain its caloric value and long-term safety.
Introduction
The increasing global prevalence of obesity and metabolic diseases has intensified the search for safe, non-caloric sugar substitutes that do not compromise on taste. L-sugars, the stereoisomers of common D-sugars, have emerged as promising candidates due to their potential for low to zero caloric content. Our bodies' enzymatic machinery has evolved to specifically metabolize D-sugars, leaving L-sugars largely un-metabolized by human enzymes. This guide focuses on this compound, the L-enantiomer of the common fruit sugar, D-fructose.
Synthesis of this compound
This compound is not naturally abundant and therefore requires chemical synthesis. A common and scalable method involves the stereochemical inversion of L-Sorbose, a readily available and inexpensive industrial chemical.
Experimental Protocol: Synthesis of this compound from L-Sorbose
Objective: To synthesize this compound by inverting the hydroxyl groups at the C3 and C4 positions of L-Sorbose.
Materials:
-
L-Sorbose
-
Pyridine
-
Methanesulfonyl chloride
-
Chloroform
-
Acetic acid (60%)
-
Sodium hydroxide (10N)
-
Sulfuric acid (10N)
-
Ethanol
-
Standard laboratory glassware and equipment (reaction flasks, condensers, separation funnel, rotary evaporator, filtration apparatus)
Methodology:
-
Mesylation: Dissolve L-Sorbose in pyridine. Add methanesulfonyl chloride dropwise to the solution while stirring. The reaction introduces a good leaving group (mesyl) at the hydroxyl positions.
-
Extraction: After the reaction is complete, add ice to the mixture and extract the product with chloroform. Wash the organic layer with water and then evaporate the solvent to obtain the mesylated intermediate.
-
Hydrolysis and Inversion: Stir the resulting syrup in 60% acetic acid at 55°C for approximately 2.5 hours to hydrolyze any protecting groups.
-
Epimerization: Adjust the pH of the solution to approximately 10 with 10N sodium hydroxide and heat at 40°C for 3 hours. This alkaline condition facilitates the inversion of the stereocenters.
-
Acidification and Final Hydrolysis: Neutralize the reaction mixture with 10N sulfuric acid and concentrate it. Add a mixture of ethanol and 10N sulfuric acid and heat to 80°C for 30 minutes to ensure complete hydrolysis.
-
Purification: Neutralize the solution with 10N sodium hydroxide. Remove the resulting salts by repeated precipitation with ethanol and filtration.
-
Isolation: Concentrate the filtrate to yield this compound as a syrup.[1][2]
Caption: The metabolic pathway of D-Fructose in the liver.
Postulated Metabolism of this compound
Due to the stereospecificity of human enzymes, it is hypothesized that this compound is not a substrate for key enzymes in the fructolytic pathway, such as fructokinase. This would prevent its entry into glycolysis and subsequent energy production in human cells.
However, a study in rats has shown that while L-glucose is non-caloric, this compound does contribute to energy metabolism, likely through fermentation by gut microbiota in the large intestine. The partial metabolizable energy value for this compound in this study was found to be 6.9 ± 0.9 kJ/g. It is crucial to note that these findings are from an animal model, and human studies are required to confirm the caloric value of this compound in humans.
Proposed Metabolic Fate of this compound
Caption: The proposed metabolic pathway of this compound, highlighting the role of gut microbiota.
Sweetness Profile
Sweetness of D-Fructose
D-Fructose is known for its high sweetness intensity, which is approximately 1.2 to 1.8 times that of sucrose (table sugar). Its sweetness perception is rapid, with a clean taste that can enhance other flavors.
Sweetness of this compound
While comprehensive sensory data for this compound is limited, studies on other L-sugars, such as L-glucose, have shown that they can elicit a sweet taste similar to their D-counterparts. It is therefore plausible that this compound also possesses a sweet taste. However, its relative sweetness to sucrose has not been definitively quantified in human sensory panels.
Experimental Protocol: Sensory Evaluation of Sweetness
Objective: To determine the relative sweetness of this compound compared to a sucrose standard.
Methodology: Paired Comparison Test
-
Panelist Selection and Training:
-
Recruit a panel of 15-20 trained sensory panelists.
-
Screen panelists for their ability to detect and rank different concentrations of sucrose solutions.
-
Train panelists to identify and rate the intensity of sweet taste.
-
-
Sample Preparation:
-
Prepare a series of this compound solutions at varying concentrations in purified, room-temperature water.
-
Prepare a standard sucrose solution (e.g., 5% w/v) as a reference.
-
Code all samples with random three-digit numbers to blind the panelists.
-
-
Testing Procedure:
-
Present panelists with a pair of samples: the sucrose reference and one of the this compound solutions.
-
Instruct panelists to taste each sample and identify which one is sweeter.
-
Provide panelists with unsalted crackers and purified water to cleanse their palate between samples.
-
Randomize the order of presentation of the this compound concentrations.
-
-
Data Analysis:
-
For each this compound concentration, calculate the proportion of panelists who identified it as sweeter than the sucrose reference.
-
Determine the concentration of this compound that is perceived as equally sweet to the sucrose reference by 50% of the panelists (the point of subjective equality).
-
The relative sweetness is then calculated as the ratio of the sucrose concentration to the equi-sweet this compound concentration.
-
Interaction with Sweet Taste Receptors
The sweet taste is mediated by the T1R2/T1R3 G-protein coupled receptor, which is expressed in taste buds on the tongue. Studies have shown that D-fructose binds to this receptor to elicit a sweet sensation. Given that other L-sugars have been shown to activate the T1R2/T1R3 receptor, it is highly probable that this compound also interacts with this receptor to produce its sweet taste. The precise binding affinity and whether it differs from D-fructose remains to be determined.
Signaling Pathway for Sweet Taste Perception
Caption: The signaling cascade initiated by the binding of a sweetener to the T1R2/T1R3 receptor.
Safety and Toxicological Data
Available safety data sheets for this compound indicate that it is not classified as harmful by ingestion, and no evidence of endocrine-disrupting properties has been found in the current literature. However, these are general statements, and detailed toxicological studies are lacking. Quantitative data from acute, sub-chronic, and chronic toxicity studies, as well as genotoxicity and carcinogenicity assays, are necessary to establish a comprehensive safety profile for this compound for human consumption.
| Parameter | D-Fructose | This compound |
| Caloric Value | ~4 kcal/g | 6.9 ± 0.9 kJ/g (~1.65 kcal/g) in rats; Human data not available |
| Relative Sweetness (to Sucrose) | 1.2 - 1.8 | Not definitively quantified in humans |
| Metabolism | Primarily hepatic via fructolysis | Likely microbial fermentation in the large intestine (based on rat studies) |
| Acute Toxicity (LD50, oral, rat) | Data not readily available in cited sources | Not Available |
Conclusion and Future Directions
This compound presents an intriguing profile as a potential low-calorie sweetener. Its synthesis from L-Sorbose is scalable, and it is presumed to be sweet. The key differentiator from its D-enantiomer is its metabolic fate. While not completely non-caloric in animal models, its reduced energy contribution warrants further investigation in humans.
Key areas for future research include:
-
Human Clinical Trials: To definitively determine the metabolizable energy of this compound in humans and assess any potential gastrointestinal effects.
-
Sensory Panel Studies: To precisely quantify the relative sweetness of this compound and characterize its taste profile.
-
Comprehensive Toxicological Evaluation: To establish a robust safety profile for regulatory approval and consumer confidence.
-
Receptor Binding Studies: To elucidate the specific interactions of this compound with the T1R2/T1R3 sweet taste receptor.
The development of this compound as a commercial sweetener is contingent on a thorough understanding of these factors. This guide serves as a foundational document to direct and inform these critical next steps in research and development.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of L-Fructose from L-Sorbose
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Fructose, a rare sugar, is a C-5 epimer of D-fructose and a valuable chiral building block in the synthesis of various biologically active compounds and pharmaceuticals. Unlike its D-enantiomer, this compound is not readily found in nature. Its synthesis from the more accessible L-Sorbose is a critical process for its utilization in research and development. The primary challenge in this conversion lies in the stereospecific inversion of the hydroxyl groups at the C-3 and C-4 positions. This document provides detailed protocols for the chemical synthesis of this compound from L-Sorbose, based on established methods involving the formation and subsequent opening of a 3,4-anhydro intermediate.
Chemical Synthesis Overview
The conversion of L-Sorbose to this compound is achieved through a multi-step chemical synthesis. The core of this transformation involves the inversion of stereochemistry at C-3 and C-4 of the L-Sorbose backbone. A common and effective strategy employs the formation of a 3,4-epoxide (anhydro) ring, followed by its regioselective opening. This process typically requires the use of protecting groups to ensure the desired reactivity at specific hydroxyl groups.
A scalable and efficient process has been developed, allowing for the production of high-purity this compound. This method is characterized by the use of readily available and inexpensive starting materials, straightforward and safe experimental procedures, and a relatively short reaction time, making it suitable for larger-scale production.[1] A reported scale-up experiment starting from 100g of L-Sorbose yielded 42.7g of this compound with a high purity of 99.65% and an overall yield of 50.2%.[1]
Experimental Protocols
Two primary synthetic routes are detailed below. Both pathways converge on the formation of a 3,4-anhydro intermediate, but differ in the initial protecting group strategy.
Method 1: Synthesis via 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose
This method involves the initial protection of L-Sorbose to form a di-isopropylidene derivative, which then undergoes mesylation and subsequent epoxide formation.
Step 1: Synthesis of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose
-
Reaction: L-Sorbose is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of tin(II) chloride to form the di-protected intermediate.[2]
-
Procedure:
-
Suspend L-Sorbose (4.122 g) in 2,2-dimethoxypropane (13.2 ml).[2]
-
Add acetone (1 ml) containing tin(II) chloride (15 mg).[2]
-
Reflux the mixture with stirring for 100 minutes until the solution becomes clear.[2]
-
Evaporate the solution to a syrup. This crude product can be used in the next step without further purification.
-
Step 2: Mesylation of the Protected Sorbose
-
Reaction: The hydroxyl group at C-3 of the protected sorbose is converted to a good leaving group (mesylate).
-
Procedure:
-
Dissolve the syrup from the previous step in pyridine (20 ml) and cool in an ice bath.[2]
-
Slowly add methanesulfonyl chloride (6.45 ml).[2]
-
Allow the reaction to stand at room temperature for 2.5 hours.[2]
-
Add water (400 ml) to precipitate the product.[2]
-
Collect the crystals by filtration to yield 1,2:4,6-di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose (yield: 8.63 g, 46%).[2]
-
Step 3: Formation of the 3,4-Anhydro Intermediate and Final Deprotection
-
Reaction: The mesylated compound is treated with a base to induce the formation of the 3,4-anhydro ring, followed by acid hydrolysis to remove the protecting groups and open the epoxide ring to yield this compound.
-
Procedure:
-
The detailed procedure for this step involves alkaline conditions to form the epoxide, followed by acidic workup for ring opening and deprotection.[2] While the specific quantities for this final step are not fully detailed in the provided search results, the general principle involves treatment with a base (e.g., sodium methoxide) followed by acid hydrolysis (e.g., with sulfuric acid).
-
Method 2: Alternative Facile Synthesis
This alternative route also proceeds through a 3,4-anhydro intermediate but utilizes a different protection-deprotection sequence.
Step 1: Formation of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose
-
This step is identical to Step 1 in Method 1.
Step 2: Selective Removal of the 4,6-O-isopropylidene group
-
Reaction: The 4,6-O-isopropylidene group is selectively removed under acidic conditions.
-
Procedure: This can be achieved using a mixture of acetone and 0.25% aqueous sulfuric acid at room temperature or in 60% acetic acid at 40°C.
Step 3: Formation of the 3,4-Anhydro Ring
-
Reaction: The resulting 1,2-O-isopropylidene-L-sorbofuranose is treated with a base to form the 3,4-anhydro intermediate.
-
Procedure: This is readily achieved under alkaline conditions at 25°C to yield 3,4-anhydro-1,2-O-isopropylidene-α-L-tagatofuranose.
Step 4: Opening of the Anhydro Ring and Deprotection
-
Reaction: The anhydro ring is opened by base catalysis, followed by the removal of the remaining isopropylidene group to give this compound.
-
Procedure: Ring opening requires strong, aqueous alkaline solution and heating at 70-80°C for 3 days. The final deprotection of the 1,2-O-isopropylidene group is then carried out to yield this compound.
Data Presentation
| Parameter | Method 1 (via di-O-isopropylidene mesylate) | Method 2 (Facile Synthesis) | Scalable Synthesis |
| Starting Material | L-Sorbose | L-Sorbose | L-Sorbose |
| Key Intermediate | 1,2:4,6-di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose | 3,4-anhydro-1,2-O-isopropylidene-α-L-tagatofuranose | Not specified in detail |
| Overall Yield | High yield reported[2] | Not explicitly quantified in the provided text | 50.2%[1] |
| Purity | Not specified | Not specified | 99.65% (HPLC)[1] |
| Scale | Laboratory scale (grams)[2] | Laboratory scale | 100 g scale-up demonstrated[1] |
Visualizations
Caption: Chemical synthesis pathway of this compound from L-Sorbose.
Caption: Experimental workflows for the synthesis of this compound.
References
Chiral Separation of L-Fructose and D-Fructose: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral separation of L-Fructose and D-Fructose using High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). These methods are essential for the analysis and quality control of pharmaceuticals, food products, and in metabolic research where the stereochemistry of sugars is critical.
Introduction
Fructose, a key monosaccharide, exists as two enantiomers: D-Fructose and this compound. While D-Fructose is the common, naturally occurring form, the presence and concentration of this compound can be of significant interest in various scientific and industrial fields. The ability to separate and quantify these enantiomers is crucial for understanding their distinct biological activities and for ensuring the stereochemical purity of products. This document outlines validated methods for achieving baseline separation of these chiral isomers.
High-Performance Liquid Chromatography (HPLC) Method
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of enantiomers. The use of a chiral stationary phase (CSP) allows for differential interaction with the enantiomers, leading to their separation. A polysaccharide-based CSP, specifically amylose tris(3,5-dimethylphenylcarbamate), has been demonstrated to be effective for the separation of fructose enantiomers and anomers.[1][2]
Principle of Separation
The Chiralpak AD-H column contains a chiral stationary phase composed of amylose tris(3,5-dimethylphenylcarbamate) coated onto a silica gel support. The helical structure of the amylose derivative creates a chiral environment. The separation of D- and this compound enantiomers is based on the differential formation of transient diastereomeric complexes between the fructose enantiomers and the chiral stationary phase. These differences in interaction strength lead to different retention times, allowing for their separation.
Experimental Protocol
A one-step chiral HPLC method allows for the simultaneous separation of enantiomers and anomers of fructose.[1][2]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index (RI) detector.
-
Data acquisition and analysis software.
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water (85:15, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40°C |
| Detector | Refractive Index (RI) |
| Injection Volume | 20 µL |
| Sample Preparation | Dissolve standards of D-Fructose and this compound in the mobile phase to a final concentration of 1 mg/mL. |
Data Presentation
The following table summarizes the expected retention times for the anomers of D-Fructose based on published data.[2] While the specific retention times for this compound are not detailed in the reference, it is expected to elute as distinct peaks separated from the D-Fructose anomers.
Table 1: Retention Data for D-Fructose Anomers on Chiralpak AD-H
| Analyte | Anomeric Form | Retention Time (min) |
| D-Fructose | α-furanose | ~16 |
| D-Fructose | β-furanose | ~17 |
| D-Fructose | α-pyranose | ~19 |
| D-Fructose | β-pyranose | ~21 |
Note: The chromatogram in the source publication shows four major peaks for D-Fructose, corresponding to its different anomeric forms in solution.
Workflow Diagram
Caption: Workflow for the chiral separation of D/L-Fructose by HPLC.
Capillary Electrophoresis (CE) Method
Capillary Electrophoresis (CE) offers a high-efficiency alternative for the separation of chiral compounds. The technique relies on the differential migration of analytes in an electric field. For the separation of neutral molecules like fructose enantiomers, a chiral selector is added to the background electrolyte to induce differential interaction and mobility. Cyclodextrins are commonly used chiral selectors for this purpose.
Principle of Separation
In this method, a borate buffer at high pH is used to form negatively charged complexes with the hydroxyl groups of the fructose enantiomers. These charged complexes can then migrate in the electric field. A chiral selector, such as β-cyclodextrin, is added to the background electrolyte. The enantiomers will form transient diastereomeric inclusion complexes with the chiral selector. The different stability constants of these complexes for D- and this compound result in different effective mobilities and, consequently, their separation.
Experimental Protocol
This protocol is a starting point for the development of a chiral CE method for fructose enantiomers. Optimization of parameters such as cyclodextrin concentration and applied voltage may be required.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector or a detector suitable for non-chromophoric compounds (e.g., Capacitively Coupled Contactless Conductivity Detection - C4D).
-
Fused-silica capillary.
-
Data acquisition and analysis software.
Electrophoretic Conditions:
| Parameter | Value |
| Capillary | Fused-silica, 50 cm total length (40 cm effective length) x 50 µm I.D. |
| Background Electrolyte (BGE) | 100 mM Borate buffer, pH 9.5 |
| Chiral Selector | 30 mM β-cyclodextrin |
| Applied Voltage | 20 kV |
| Temperature | 25°C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |
| Detection | Indirect UV at 254 nm (with a suitable chromophore in the BGE) or C4D |
| Sample Preparation | Dissolve D-Fructose and this compound standards in deionized water to a concentration of 1 mg/mL. |
Data Presentation
Table 2: Template for CE Separation Data of Fructose Enantiomers
| Analyte | Migration Time (min) | Resolution (Rs) |
| This compound | tm1 | \multirow{2}{*}{Rs = 2(tm2 - tm1) / (w1 + w2)} |
| D-Fructose | tm2 | |
| tm = migration time, w = peak width at base |
Workflow Diagram
Caption: Workflow for the chiral separation of D/L-Fructose by CE.
Conclusion
The presented HPLC and CE methods provide robust frameworks for the successful chiral separation of this compound and D-Fructose. The HPLC method using a Chiralpak AD-H column is well-documented and offers simultaneous separation of enantiomers and anomers. The Capillary Electrophoresis method, utilizing β-cyclodextrin as a chiral selector, presents a high-efficiency alternative. For both techniques, method validation according to the relevant guidelines is essential to ensure accuracy, precision, and reliability for specific research or quality control applications.
References
Application Notes and Protocols: L-Fructose as a Non-Metabolizable Tracer for Gut Permeability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intestinal permeability, often referred to as "leaky gut," is a condition characterized by an impaired intestinal barrier function. This impairment can allow harmful substances like toxins, bacteria, and undigested food particles to pass from the gut into the bloodstream, potentially triggering inflammation and contributing to a variety of diseases. The assessment of intestinal permeability is therefore a critical tool in both clinical diagnostics and preclinical research for a wide range of conditions, including inflammatory bowel disease (IBD), celiac disease, and food allergies.
Traditionally, the dual-sugar absorption test, most commonly using lactulose and mannitol (L/M ratio), has been the gold standard for evaluating intestinal permeability. This test relies on the principle that small, water-soluble molecules are absorbed through different pathways in the intestine. Mannitol, a monosaccharide, is readily absorbed through the transcellular pathway (through the cells), while the larger disaccharide lactulose is only minimally absorbed through the paracellular pathway (between the cells). An elevated urinary lactulose-to-mannitol ratio is indicative of increased paracellular permeability.
This document outlines the application and protocols for using L-fructose, a non-metabolizable sugar, as a tracer for assessing gut permeability. Unlike its isomer D-fructose, which is readily transported and metabolized by the body, this compound is minimally absorbed and not metabolized, making it an excellent candidate for a permeability marker. Its passage across the intestinal barrier is restricted, and its subsequent excretion in the urine can provide a quantitative measure of intestinal permeability.
Principle of this compound as a Gut Permeability Tracer
The use of this compound as a gut permeability tracer is based on the following principles:
-
Non-Metabolizable: this compound is not a substrate for the key fructose-metabolizing enzyme, ketohexokinase, which is abundant in the small intestine. This ensures that the amount of this compound excreted in the urine directly reflects the amount that has crossed the intestinal barrier, without confounding losses due to metabolism.
-
Paracellular Transport: Due to its size and the absence of a specific transporter, this compound is presumed to cross the intestinal epithelium primarily through the paracellular pathway (tight junctions between epithelial cells).
-
Urinary Excretion: this compound that is absorbed into the bloodstream is not reabsorbed by the kidneys and is efficiently excreted in the urine.
An increased urinary excretion of this compound following oral administration is therefore indicative of compromised intestinal barrier integrity.
Experimental Protocols
In Vivo Gut Permeability Assessment in Animal Models (e.g., Rodents)
This protocol describes a method for assessing intestinal permeability in rodents using this compound.
Materials:
-
This compound solution (e.g., 50 mg/mL in sterile water)
-
Gavage needles
-
Metabolic cages for urine collection
-
Analytical instruments for this compound quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
-
Internal standard for analytical quantification (e.g., a stable isotope-labeled this compound, if available, or another non-metabolizable sugar)
Procedure:
-
Animal Acclimatization and Fasting:
-
House animals in individual metabolic cages for at least 24 hours before the experiment to allow for acclimatization.
-
Fast the animals overnight (approximately 12-16 hours) with free access to water to ensure an empty gastrointestinal tract.
-
-
Baseline Urine Collection:
-
Collect urine for a defined period (e.g., 24 hours) before the administration of this compound to serve as a baseline control and to check for any interfering substances.
-
-
Administration of this compound:
-
Administer a precise dose of the this compound solution to each animal via oral gavage. A typical dose might be 1 g/kg body weight. The exact dose should be optimized based on the animal model and the sensitivity of the analytical method.
-
-
Urine Collection:
-
Collect urine over a specified period, typically 24 hours, in collection tubes containing a preservative (e.g., sodium azide) to prevent bacterial growth. For kinetic studies, urine can be collected at shorter intervals (e.g., 0-6 hours, 6-12 hours, 12-24 hours).
-
-
Sample Preparation and Analysis:
-
Measure the total volume of urine collected for each animal.
-
Prepare the urine samples for analysis. This may involve centrifugation to remove particulates and dilution.
-
Quantify the concentration of this compound in the urine samples using a validated analytical method such as GC-MS or HPLC. The use of an internal standard is crucial for accurate quantification.
-
-
Data Analysis:
-
Calculate the total amount of this compound excreted in the urine over the collection period.
-
Express the gut permeability as the percentage of the administered this compound dose that is recovered in the urine.
-
Compare the urinary this compound excretion between different experimental groups (e.g., control vs. disease model).
-
Workflow for In Vivo Gut Permeability Assessment
Caption: Experimental workflow for in vivo gut permeability assessment using this compound.
Analytical Methods for this compound Quantification
Accurate and sensitive quantification of this compound in urine is critical for the reliability of the gut permeability assay. The following are suitable analytical methods.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the quantification of sugars.
Sample Preparation:
-
Derivatization: Sugars are non-volatile and require derivatization to increase their volatility for GC analysis. A common method is oximation followed by silylation.
-
Extraction: A liquid-liquid or solid-phase extraction may be necessary to remove interfering substances from the urine matrix.
Instrumentation and Parameters:
-
Gas Chromatograph: Equipped with a capillary column suitable for sugar analysis (e.g., a bonded-phase fused-silica column).
-
Mass Spectrometer: Operated in selected ion monitoring (SIM) mode for high sensitivity and specificity.
-
Internal Standard: A stable isotope-labeled this compound or a structurally similar non-metabolizable sugar should be used to correct for variations in sample preparation and instrument response.
High-Performance Liquid Chromatography (HPLC)
HPLC coupled with a suitable detector can also be used for this compound quantification.
Chromatographic Conditions:
-
Column: An amino-propyl or a ligand-exchange column is typically used for sugar separations.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is common for amino-propyl columns.
-
Detector: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) can be used. For higher sensitivity and specificity, coupling the HPLC to a mass spectrometer (LC-MS) is recommended.
Data Presentation
Quantitative data from this compound gut permeability studies should be presented in a clear and structured format to facilitate comparison between experimental groups.
Table 1: Urinary this compound Excretion in a Rodent Model of Colitis
| Group | N | Administered this compound (mg) | 24h Urine Volume (mL) | Urinary this compound Concentration (µg/mL) | Total Urinary this compound (mg) | % this compound Excretion |
| Control | 10 | 250 | 10.5 ± 1.2 | 23.8 ± 3.5 | 0.25 ± 0.04 | 0.10 ± 0.02 |
| Colitis | 10 | 250 | 12.1 ± 1.5 | 99.2 ± 15.1 | 1.20 ± 0.18 | 0.48 ± 0.07* |
Data are presented as mean ± SEM. *p < 0.05 compared to the control group.
Table 2: Analytical Method Validation Parameters for this compound Quantification
| Parameter | GC-MS | HPLC-RID |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 µg/mL | 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL | 5 µg/mL |
| Intra-day Precision (%RSD) | < 5% | < 8% |
| Inter-day Precision (%RSD) | < 7% | < 10% |
| Recovery (%) | 95-105% | 90-110% |
D-Fructose Transport and Metabolism Signaling Pathway
While this compound is non-metabolizable, understanding the transport and metabolism of its isomer, D-fructose, provides context for why this compound is a suitable tracer. D-fructose is primarily absorbed in the small intestine via the GLUT5 transporter and then metabolized by ketohexokinase.
Caption: Simplified pathway of D-fructose transport and metabolism in an enterocyte.
Conclusion
The use of this compound as a non-metabolizable tracer offers a promising and reliable method for the assessment of intestinal permeability. Its minimal absorption and lack of metabolism in the body ensure that urinary excretion is a direct reflection of paracellular transport across the intestinal barrier. The detailed protocols and analytical methods provided in these application notes are intended to guide researchers in the successful implementation of this technique in their studies of gut barrier function in health and disease. Further validation in various experimental models and clinical settings will continue to establish the utility of this compound as a valuable tool in gastrointestinal research.
Enzymatic assay protocols for the quantification of L-Fructose
Application Note: Enzymatic Quantification of L-Fructose
Introduction
This compound, a naturally occurring monosaccharide, plays a significant role in various biological processes and is a key component in the food and pharmaceutical industries.[1] Accurate quantification of this compound in diverse samples, including biological fluids, tissues, and food products, is crucial for research, quality control, and clinical diagnostics.[2] Enzymatic assays offer a highly specific, sensitive, and rapid method for this compound determination, providing a reliable alternative to more complex analytical techniques like HPLC and GC/MS.[2][3] This application note details protocols for the enzymatic quantification of this compound using three different enzyme systems: Sorbitol Dehydrogenase, a coupled enzyme system involving Hexokinase, and Mannitol Dehydrogenase.
Principle of Enzymatic Assays for this compound
Enzymatic assays for this compound are typically based on the activity of specific dehydrogenases or kinases. The core principle involves the enzymatic conversion of this compound, which is coupled to the reduction or oxidation of a nicotinamide cofactor (NAD+/NADH or NADP+/NADPH). The change in the concentration of the reduced cofactor (NADH or NADPH) is monitored spectrophotometrically at 340 nm, as it is directly proportional to the amount of this compound in the sample.
Key Enzyme Systems:
-
Sorbitol Dehydrogenase (SDH): This enzyme catalyzes the reversible conversion of this compound to Sorbitol in the presence of NADH.[4][5][6] By measuring the decrease in NADH absorbance, the concentration of this compound can be determined.
-
Hexokinase (HK), Phosphoglucose Isomerase (PGI), and Glucose-6-Phosphate Dehydrogenase (G6PDH) Coupled Assay: This multi-enzyme system first phosphorylates this compound to this compound-6-phosphate using ATP and HK.[7][8] PGI then converts this compound-6-phosphate to Glucose-6-phosphate, which is subsequently oxidized by G6PDH, leading to the production of NADPH.[7][8] The increase in NADPH absorbance is proportional to the initial this compound concentration.
-
Mannitol Dehydrogenase (MDH): This enzyme catalyzes the NAD(P)H-dependent reduction of this compound to Mannitol.[9] The decrease in NAD(P)H absorbance is measured to quantify this compound.
Applications
-
Clinical Research: Monitoring this compound levels in blood, serum, and urine for studies related to metabolic disorders like diabetes.[4][5][10]
-
Food and Beverage Industry: Quality control of fruit juices, honey, and other food products to determine sugar content.[7]
-
Drug Development: Assessing the metabolic effects of pharmaceutical compounds.
-
Biotechnology: Monitoring this compound concentrations in fermentation broths and cell culture media.
Sample Preparation
Proper sample preparation is critical for accurate results. The specific protocol will vary depending on the sample type.
-
Serum and Plasma: Can often be used directly after centrifugation to remove cellular components.[4] Deproteinization may be necessary for some assays.
-
Tissue Samples: Tissues should be homogenized in a suitable buffer (e.g., PBS) and centrifuged to obtain a clear supernatant for the assay.[4][11]
-
Food and Beverage Samples: Liquid samples may require dilution.[3][7] Solid or viscous samples need to be extracted with water, and the extract may need to be clarified by filtration or centrifugation.[7] Decolorization with activated carbon may be necessary for colored samples.
Experimental Protocols
Protocol 1: this compound Quantification using Sorbitol Dehydrogenase (SDH)
This protocol is based on the oxidation of NADH in the presence of this compound and Sorbitol Dehydrogenase.
Materials:
-
Sorbitol Dehydrogenase (SDH)
-
NADH
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)
-
This compound standards
-
Sample (prepared as described above)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare this compound Standards: Prepare a series of this compound standards in the reaction buffer (e.g., 0, 10, 20, 40, 60, 80, 100 µM).
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing the reaction buffer and NADH (final concentration, e.g., 0.2 mM).
-
Pipetting:
-
Add 180 µL of the Reaction Mix to each well of the microplate.
-
Add 20 µL of the this compound standards or samples to the respective wells.
-
-
Initial Absorbance Reading (A1): Mix the contents of the wells and measure the absorbance at 340 nm.
-
Initiate the Reaction: Add 10 µL of the SDH enzyme solution to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
Final Absorbance Reading (A2): Measure the absorbance at 340 nm.
-
Calculation:
-
Calculate the change in absorbance (ΔA) for each standard and sample: ΔA = A1 - A2.
-
Plot a standard curve of ΔA versus the concentration of the this compound standards.
-
Determine the this compound concentration in the samples from the standard curve.
-
Protocol 2: this compound Quantification using a Coupled Enzyme Assay (HK/PGI/G6PDH)
This protocol measures the production of NADPH resulting from the enzymatic conversion of this compound.
Materials:
-
Hexokinase (HK)
-
Phosphoglucose Isomerase (PGI)
-
Glucose-6-Phosphate Dehydrogenase (G6PDH)
-
ATP
-
NADP+
-
Reaction Buffer (e.g., 100 mM Triethanolamine buffer, pH 7.6)
-
This compound standards
-
Sample (prepared as described above)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare this compound Standards: Prepare a series of this compound standards in the reaction buffer.
-
Prepare Reaction Mix: For each reaction, prepare a master mix containing the reaction buffer, ATP (final concentration, e.g., 1 mM), and NADP+ (final concentration, e.g., 1.5 mM).[7]
-
Pipetting:
-
Add 180 µL of the Reaction Mix to each well.
-
Add 20 µL of the this compound standards or samples to the respective wells.
-
-
Measurement of Glucose (optional):
-
Add 5 µL of HK/G6PDH enzyme mix.
-
Incubate and read the absorbance at 340 nm (A1) after the reaction is complete. This reading corresponds to the glucose concentration in the sample.
-
-
Measurement of Fructose:
-
Add 5 µL of PGI enzyme to the same wells.
-
Incubate until the reaction is complete.
-
Read the final absorbance at 340 nm (A2).
-
-
Calculation:
-
The change in absorbance (ΔA = A2 - A1) is proportional to the this compound concentration.[10]
-
Plot a standard curve of ΔA versus the concentration of the this compound standards.
-
Determine the this compound concentration in the samples from the standard curve.
-
Protocol 3: this compound Quantification using Mannitol Dehydrogenase (MDH)
This protocol is based on the oxidation of NADH in the presence of this compound and Mannitol Dehydrogenase.
Materials:
-
Mannitol Dehydrogenase (MDH)
-
NADH
-
Reaction Buffer (e.g., 50 mM Sodium Acetate Buffer, pH 5.3)[12]
-
This compound standards
-
Sample (prepared as described above)
-
Cuvettes or 96-well microplate
-
Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare this compound Standards: Prepare a series of this compound standards in the reaction buffer.
-
Prepare Reaction Mix: Prepare a reaction mixture containing the reaction buffer and NADH (final concentration, e.g., 0.21 mM).[12]
-
Pipetting (for cuvettes):
-
Add a defined volume of the reaction mix to the cuvette.
-
Add a specific volume of the this compound standard or sample.
-
-
Initial Absorbance Reading (A1): Mix and record the initial absorbance at 340 nm.
-
Initiate the Reaction: Add a small volume of the MDH enzyme solution.
-
Monitor Reaction: Record the decrease in absorbance at 340 nm over time.
-
Calculation:
-
Determine the rate of NADH oxidation (ΔA/min) from the linear portion of the reaction curve.
-
Plot a standard curve of the reaction rate versus the concentration of the this compound standards.
-
Determine the this compound concentration in the samples from the standard curve.
-
Data Presentation
Table 1: Comparison of Enzymatic Assays for this compound Quantification
| Parameter | Sorbitol Dehydrogenase Assay | Coupled (HK/PGI/G6PDH) Assay | Mannitol Dehydrogenase Assay |
| Principle | NADH Oxidation | NADPH Production | NADH Oxidation |
| Wavelength | 340 nm | 340 nm | 340 nm |
| Enzymes | Sorbitol Dehydrogenase | Hexokinase, Phosphoglucose Isomerase, Glucose-6-Phosphate Dehydrogenase | Mannitol Dehydrogenase |
| Typical pH | ~7.5 - 8.2[4][5] | ~7.6[13][14] | ~5.3 - 5.5[9][12] |
| Linear Range | Varies by kit, typically in µM range[10] | 4 to 80 µg per assay[8][15] | Dependent on enzyme kinetics |
| Detection Limit | As low as 0.3 µM (GC/MS is more sensitive)[10] | ~0.66 mg/L[8] | Not explicitly stated in provided results |
| Advantages | Simple, direct measurement | Can measure glucose and fructose in the same well | Specific for this compound |
| Disadvantages | Potential interference from other substances | Multi-step process, requires more reagents | pH optimum is acidic |
Visualizations
Enzymatic Reaction Pathways
Caption: Enzymatic reaction pathways for this compound quantification.
Experimental Workflow
Caption: General experimental workflow for enzymatic this compound quantification.
References
- 1. Fructose Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. books.rsc.org [books.rsc.org]
- 3. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 4. bioassaysys.com [bioassaysys.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. catachem.com [catachem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 9. Purification and characterization of a novel mannitol dehydrogenase from Lactobacillus intermedius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. elkbiotech.com [elkbiotech.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. food.r-biopharm.com [food.r-biopharm.com]
- 14. aafco.org [aafco.org]
- 15. equl.cn [equl.cn]
Application of L-Fructose in Food Science and Technology Research
Introduction
L-Fructose, the levorotatory enantiomer of the common fruit sugar D-fructose, is a rare sugar with emerging potential in food science and technology. Unlike its naturally abundant counterpart, this compound is not readily found in nature and is not metabolized by the human body in the same manner, positioning it as a promising candidate for a non-caloric sweetener. This application note provides a comprehensive overview of the current research, potential applications, and experimental protocols related to this compound for researchers, scientists, and drug development professionals. Due to the limited extent of research on this compound in food applications, some of its functional properties are inferred from its stereochemistry and the characteristics of other rare sugars.
Physicochemical Properties
Quantitative data on the physicochemical properties of this compound are scarce in publicly available literature. The following table summarizes the known properties of D-fructose for comparative purposes, with the presumption that this compound would share similar non-biological properties due to its enantiomeric nature.
| Property | D-Fructose | This compound | Reference |
| Molar Mass | 180.16 g/mol | 180.16 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | White crystalline solid (presumed) | [1] |
| Melting Point | 103 °C (decomposes) | Data not available | [2] |
| Water Solubility | ~4000 g/L (25 °C) | High (presumed) | [2] |
| Sweetness (relative to sucrose) | 1.2 - 1.8 | Sweet (presumed), non-caloric | [3][4] |
| Hygroscopicity | High | High (presumed) | [5] |
| Caloric Value | ~4 kcal/g | ~0 kcal/g (presumed non-metabolizable) | [3] |
Note: The properties of this compound are largely inferred. Further empirical studies are required to establish its precise physicochemical characteristics.
Potential Applications in Food Science and Technology
The primary proposed application of this compound in the food industry is as a non-caloric bulk sweetener . Its potential benefits stem from the expectation that it is not readily metabolized by the human body, thus providing sweetness without contributing to caloric intake.
-
Low-Calorie and Diabetic-Friendly Foods: this compound could be used in a wide range of products targeting health-conscious consumers, including beverages, baked goods, dairy products, and confectionery. Its use would be particularly relevant for individuals with diabetes or those managing their weight, as it is not expected to elicit a glycemic response.
-
Flavor Enhancement: Similar to D-fructose, this compound may enhance fruity and other delicate flavors in food and beverage formulations.
-
Humectant: Presuming it shares the high hygroscopicity of D-fructose, this compound could function as a humectant to retain moisture, improve texture, and extend the shelf life of products like baked goods and nutrition bars.
-
Maillard Reaction: this compound, as a reducing sugar, is expected to participate in the Maillard reaction, contributing to color and flavor development in baked and thermally processed foods. The kinetics and resulting flavor profile of the this compound Maillard reaction compared to the D-fructose reaction require further investigation.
Experimental Protocols
Chemical Synthesis of this compound from L-Sorbose
This protocol is adapted from the method described in U.S. Patent 4,623,721A, which details a high-yield synthesis of this compound. This process involves the inversion of hydroxyl groups on carbon atoms C3 and C4 of L-sorbose.
Materials:
-
L-Sorbose
-
2,2-dimethoxypropane
-
p-toluenesulfonic acid
-
Methanolic sodium methoxide
-
Benzene
-
Chloroform
-
Sodium chloride
-
Pyridine
-
Methanesulfonyl chloride
-
Acetone
-
Sulfuric acid (0.25% and 18N)
-
Sodium hydroxide (9N and 2N)
-
Ethanol
-
Amberlite MB-1 ion-exchange resin
Procedure:
-
Protection of L-Sorbose: Reflux L-Sorbose in 2,2-dimethoxypropane with a catalytic amount of p-toluenesulfonic acid for 2 hours to form 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose. Neutralize the mixture with methanolic sodium methoxide and concentrate to a syrup.
-
Mesylation: Dissolve the syrup in pyridine and cool in an ice bath. Slowly add methanesulfonyl chloride. After allowing the reaction to proceed, add water to precipitate the mesylated intermediate.
-
Epoxide Formation: Treat the mesylated intermediate with a base (e.g., sodium hydroxide) to induce the formation of a 3,4-oxirane (epoxide) ring.
-
Epoxide Opening and Deprotection: The 3,4-oxirane ring is then opened under acidic or alkaline conditions. For example, dissolve the intermediate in acetone and add 0.25% sulfuric acid in water. After 24 hours at room temperature, make the solution alkaline with 9N sodium hydroxide and heat at 70-80°C for 48 hours. Acidify with 18N sulfuric acid and heat for 20 minutes, then neutralize with 2N sodium hydroxide.
-
Purification: Evaporate the mixture to dryness and extract the residue with ethanol. Concentrate the ethanol solution and deionize it using an Amberlite MB-1 ion-exchange resin column, eluting with water.
-
Isolation: Concentrate the effluent from the ion-exchange column to obtain this compound as a syrup.
Workflow for Chemical Synthesis of this compound:
Enzymatic Synthesis of this compound from L-Mannitol
This method, mentioned in U.S. Patent 4,734,366A, utilizes a polyol dehydrogenase enzyme.
Materials:
-
L-Mannitol
-
Polyol dehydrogenase from Gluconobacter oxydans ssp. suboxydans or Acetobacter pasteurianus
-
Appropriate buffer solution
-
Fermentation medium (if using whole cells)
Procedure (Conceptual):
-
Enzyme/Cell Preparation: Prepare a cell-free extract containing polyol dehydrogenase or cultivate a culture of Gluconobacter oxydans ssp. suboxydans or Acetobacter pasteurianus.
-
Biotransformation: In a bioreactor, combine L-mannitol with the enzyme preparation or the microbial culture in a suitable buffer or fermentation medium.
-
Incubation: Maintain optimal conditions for the enzymatic reaction (pH, temperature, aeration).
-
Monitoring: Monitor the conversion of L-mannitol to this compound over time using analytical techniques such as HPLC.
-
Purification: Once the reaction is complete, separate the this compound from the reaction mixture, which may involve centrifugation to remove cells, followed by chromatographic purification steps.
Workflow for Enzymatic Synthesis of this compound:
Analytical Quantification of this compound
Quantification of this compound in food matrices can be challenging due to the presence of other sugars. High-Performance Liquid Chromatography (HPLC) is a suitable method.
Instrumentation:
-
HPLC system with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
-
Amino-bonded or specialized carbohydrate analysis column.
Reagents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
This compound standard
Procedure (General):
-
Sample Preparation:
-
Homogenize the food sample.
-
Extract sugars with a mixture of water and ethanol.
-
Clarify the extract using Carrez reagents to precipitate proteins and other interfering substances.
-
Filter the extract through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (Isocratic):
-
Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 23-35 °C.
-
Injection Volume: 20 µL.
-
-
Calibration: Prepare a series of this compound standards of known concentrations and inject them into the HPLC system to generate a calibration curve.
-
Analysis: Inject the prepared sample extract and identify the this compound peak based on its retention time compared to the standard.
-
Quantification: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Signaling Pathways and Logical Relationships
As this compound is presumed to be non-metabolizable, it is not expected to enter major metabolic pathways like glycolysis in the same way as D-fructose. The primary interaction with the human body would be at the level of taste reception.
Taste Reception Pathway for Sweetness:
Regulatory Status and Safety
As of the date of this document, this compound does not have a formal regulatory approval as a food additive from major regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food Safety Authority (EFSA). Its potential use in food products would require a comprehensive toxicological evaluation and submission of a food additive petition. The presumption of its non-toxicity is based on its nature as a rare sugar enantiomer of a common dietary sugar, but this requires rigorous scientific validation.
Future Research Directions
The application of this compound in food science is a nascent field with significant opportunities for research:
-
Comprehensive Physicochemical Characterization: Detailed studies are needed to quantify the sweetness, solubility, hygroscopicity, and stability of this compound under various food processing conditions (pH, temperature).
-
Metabolic and Toxicological Studies: Rigorous in vivo studies are required to confirm the non-caloric and non-toxic nature of this compound.
-
Maillard Reaction Kinetics and Products: A comparative study of the Maillard reaction of this compound versus D-fructose would be valuable for predicting its behavior in baked goods and other thermally processed foods.
-
Sensory Analysis: Detailed sensory profiling is needed to understand the taste profile of this compound, including any potential off-tastes or synergistic effects with other sweeteners.
-
Optimization of Production: Further research into both chemical and enzymatic synthesis methods is needed to develop cost-effective and scalable production processes for food-grade this compound.
Conclusion
This compound presents a compelling profile as a potential non-caloric sweetener for the food industry. Its presumed sweetness without the caloric load makes it an attractive alternative to traditional sugars, particularly for the growing market of low-calorie and diabetic-friendly products. However, the current body of research on its application in food science is limited. Significant further investigation into its physicochemical properties, metabolism, safety, and behavior in food systems is essential before its widespread adoption can be realized. The protocols and information provided herein serve as a foundational resource for researchers and developers interested in exploring the potential of this rare sugar.
References
Application Notes and Protocols for L-Fructose as a Substrate in Microbial Fermentation Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-Fructose, a rare sugar, presents a unique carbon source for microbial fermentation. Unlike its common isomer D-fructose, this compound is not readily metabolized by many common microorganisms, making it a selective substrate for specific microbial species. This selectivity is of significant interest in various fields, including the production of specialty chemicals, the study of microbial metabolism, and the development of novel therapeutic agents. These application notes provide an overview of the use of this compound in microbial fermentation, with a focus on fructophilic lactic acid bacteria (FLAB) and select yeasts. Detailed protocols for fermentation studies using this compound as a primary carbon source are provided to facilitate further research and development.
Microbial Metabolism of this compound
Microorganisms capable of utilizing this compound possess specific metabolic pathways that are often distinct from those for D-fructose metabolism.
Fructophilic Lactic Acid Bacteria (FLAB)
FLAB, such as species of Lactobacillus (e.g., Apilactobacillus kunkeei) and Fructobacillus, exhibit a preference for fructose over glucose.[1] They are typically found in fructose-rich environments like fruits, flowers, and the gut of fructose-feeding insects.[2]
Key metabolic features of FLAB include:
-
Heterofermentative Metabolism: FLAB are heterofermentative, producing lactic acid, acetic acid, and ethanol as primary end-products from carbohydrate fermentation.[1]
-
Phosphoketolase Pathway: They primarily utilize the phosphoketolase pathway for fructose metabolism.[3]
-
Mannitol Production: A distinctive feature of many FLAB is the reduction of fructose to mannitol, which serves as a mechanism to regenerate NAD+.[4] This is particularly prominent under anaerobic conditions where ethanol production is reduced.[4]
-
Preference for Fructose: Obligate FLAB grow well on fructose but poorly on glucose unless an external electron acceptor like pyruvate or oxygen is present.[2][5]
Yeasts
Certain yeast species, such as Zygosaccharomyces bailii, are known to be fructophilic, meaning they consume fructose faster than glucose.[6] This characteristic is advantageous in environments with high concentrations of both sugars, such as in the production of some wines and fermented beverages. Z. bailii possesses a specific fructose facilitator (ZrFfz1) that is essential for its fructophilic behavior.[6]
Quantitative Data from this compound Fermentation Studies
The following tables summarize quantitative data from various studies on the fermentation of this compound by different microorganisms.
Table 1: Fermentation of this compound by Fructophilic Lactic Acid Bacteria
| Microorganism | Initial Fructose (g/L) | Fermentation Conditions | Major Products | Product Yield/Concentration | Reference |
| Fructobacillus tropaeoli CRL 2034 | 100 | Optimized conditions | Mannitol | 82 g/L | [7] |
| Apilactobacillus kunkeei AG8 & AG9 | 10, 100, 300 | Fructose Yeast Peptone (FYP) medium | Acetate, Lactate | Higher fructose promoted acetate over lactate | [5] |
| Lactobacillus kunkeei | Not specified | Grape juice | Lactic acid, Acetic acid, Ethanol (trace) | - | [8][9] |
| Fructobacillus sp. | 100, 200 | Fructose-rich syrup-based medium, pH 5.0, 30°C | Mannitol | 47-51 g/L (10% sugar), 77-79 g/L (20% sugar) |
Table 2: Fermentation of this compound by Yeasts
| Microorganism | Initial Fructose (g/L) | Fermentation Conditions | Major Products | Fructose Consumption/Product Concentration | Reference |
| Zygosaccharomyces bailii B2, B6, W3 | 40, 60 | Cabernet Sauvignon wine, 13-17% ethanol | Ethanol, Acetic Acid | >80% of 40 g/L fructose consumed at 15% ethanol | [10][11] |
| Saccharomyces cerevisiae CAT-1 | Not specified | Anaerobic, simulated dough medium | Ethanol, Glycerol, Trehalose | PEth: 0.60 g L-1 h-1 | [12][13] |
| Ambrosiozyma platypodis | 5 | Yeast Nitrogen Base medium | Not specified | Assimilated | [10] |
| Cyberlindnera americana | 5 | Yeast Nitrogen Base medium | Not specified | Assimilated | [10] |
Experimental Protocols
Protocol 1: General Anaerobic Fermentation of this compound by Fructophilic Lactic Acid Bacteria (FLAB)
This protocol outlines a general procedure for studying this compound fermentation by FLAB in a laboratory-scale bioreactor.
1. Media Preparation (per liter):
-
Fructose Yeast Peptone (FYP) Broth:
-
Fructose: 20-100 g (adjust as needed for the specific experiment)
-
Yeast Extract: 10 g
-
Peptone: 10 g
-
K₂HPO₄: 2 g
-
Sodium Acetate: 5 g
-
Triammonium Citrate: 2 g
-
MgSO₄·7H₂O: 0.2 g
-
MnSO₄·4H₂O: 0.05 g
-
Tween 80: 1 mL
-
Distilled water: to 1 L
-
-
Sterilize by autoclaving at 121°C for 15 minutes.
2. Inoculum Preparation:
-
Inoculate a single colony of the FLAB strain into 10 mL of FYP broth.
-
Incubate anaerobically at 30°C for 24-48 hours until the culture is in the late exponential growth phase.
-
For a larger inoculum, subculture into a larger volume of FYP broth and incubate under the same conditions.
-
Harvest cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in a small volume of fresh FYP broth to achieve a desired optical density (OD₆₀₀) for inoculation (e.g., an initial OD₆₀₀ of 0.05-0.1 in the fermenter).
3. Fermenter Setup and Operation:
-
Prepare a sterile laboratory-scale bioreactor (e.g., 1-2 L working volume).
-
Aseptically transfer the sterile FYP medium to the bioreactor.
-
Sparge the medium with nitrogen gas for at least 30 minutes to create anaerobic conditions. Maintain a continuous gentle flow of nitrogen into the headspace throughout the fermentation.
-
Set the temperature to 30°C and maintain a gentle agitation (e.g., 100-150 rpm) to ensure homogeneity.
-
If pH control is desired, set the pH to a desired value (e.g., 5.5-6.0) and control using sterile NaOH or HCl.
-
Inoculate the fermenter with the prepared inoculum.
4. Sampling and Analysis:
-
Aseptically collect samples at regular intervals (e.g., every 2, 4, 6, 12, 24, 48 hours).
-
Measure the optical density at 600 nm (OD₆₀₀) to monitor cell growth.
-
Centrifuge the samples to separate the supernatant from the cell pellet.
-
Store the supernatant at -20°C for later analysis of substrate consumption and product formation.
-
Analyze the supernatant for this compound, organic acids (lactic acid, acetic acid), ethanol, and mannitol concentrations using High-Performance Liquid Chromatography (HPLC).
Protocol 2: HPLC Analysis of Fermentation Broth
This protocol provides a general method for the analysis of sugars and organic acids in fermentation samples.
1. Sample Preparation:
-
Thaw the frozen supernatant samples.
-
Filter the samples through a 0.22 µm syringe filter to remove any particulate matter.
-
If necessary, dilute the samples with the mobile phase to fall within the linear range of the standard curve.
2. HPLC System and Conditions:
-
HPLC System: An HPLC system equipped with a refractive index (RI) detector and a UV detector (for organic acids).
-
Column: A suitable column for the separation of sugars and organic acids (e.g., a Bio-Rad Aminex HPX-87H column).
-
Mobile Phase: A dilute solution of sulfuric acid (e.g., 5 mM H₂SO₄) in deionized water.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 60-65°C.
-
Injection Volume: 10-20 µL.
3. Quantification:
-
Prepare standard solutions of this compound, lactic acid, acetic acid, ethanol, and mannitol of known concentrations.
-
Generate a standard curve for each compound by plotting the peak area against the concentration.
-
Quantify the concentrations of the analytes in the fermentation samples by comparing their peak areas to the respective standard curves.
Visualizations
Metabolic Pathways
The following diagrams illustrate the key metabolic pathways involved in this compound fermentation.
References
- 1. researchgate.net [researchgate.net]
- 2. Selecting for lactic acid producing and utilising bacteria in anaerobic enrichment cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. beckman.com [beckman.com]
- 4. academic.oup.com [academic.oup.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional activation of the glycolytic las operon and catabolite repression of the gal operon in Lactococcus lactis are mediated by the catabolite control protein CcpA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. edscl.in [edscl.in]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Anaerobic Membrane Bioreactor for Continuous Lactic Acid Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigational Use of L-Fructose in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Rare Sugar
In the realm of cell culture, D-glucose reigns as the primary carbohydrate source, fueling cellular proliferation and function. Its stereoisomer, D-fructose, is also utilized by certain cell types and is a subject of extensive metabolic research. However, the world of monosaccharides extends to rare sugars, including L-stereoisomers, which are not commonly found in nature and whose biological functions are largely unexplored.
This document provides a framework for the investigational use of L-fructose in mammalian cell culture. It is crucial to note that, unlike its D-counterpart, there are no established, standardized protocols for the use of this compound as a primary carbon source in routine cell culture. Mammalian cells have evolved to metabolize D-sugars, and the metabolic fate of L-sugars in vitro is not well-characterized.
Therefore, the following application notes and protocols are intended to serve as a foundational guide for researchers venturing into the novel application of this rare sugar. The focus is on providing a structured approach to evaluating the effects of this compound on cell viability, proliferation, and metabolism, rather than presenting validated methods.
Comparative Metabolism: D-Fructose vs. This compound
To understand the potential impact of this compound, it is essential to first consider the well-documented metabolic pathway of D-fructose.
The Metabolic Pathway of D-Fructose
D-fructose is primarily metabolized in the liver, intestine, and kidneys.[1][2] Unlike D-glucose, its entry into glycolysis bypasses the key regulatory step catalyzed by phosphofructokinase.[3] This can lead to a rapid flux of carbons into pathways for glycogen and triglyceride synthesis.[4]
The Presumed Metabolic Fate of this compound
Mammalian enzymatic machinery is highly stereospecific. It is generally accepted that L-sugars are not readily metabolized through the canonical glycolytic pathways. Animal studies suggest that any energy derived from this compound in vivo is likely a result of fermentation by gut microbiota, a factor absent in sterile in vitro cell culture.[5]
Therefore, in a cell culture setting, this compound is not expected to be a significant energy source. Its effects, if any, may stem from:
-
Toxicity: High concentrations of non-metabolizable sugars can induce osmotic stress and cellular toxicity.
-
Signaling: this compound or its derivatives could potentially interact with cell surface receptors or intracellular signaling pathways in unforeseen ways.
-
Metabolic Glycoengineering: In specialized applications, analogues of L-sugars, such as L-fucose, are used to modify glycosylation patterns on proteins.[6][7] This suggests a potential, albeit specialized, route of cellular interaction.
Investigational Protocols for this compound in Cell Culture
The following protocols are designed as a starting point for the systematic evaluation of this compound in a cell line of interest. It is imperative to begin with a dose-response analysis to determine the concentrations at which this compound may exert biological effects or induce toxicity.
Protocol 1: Determination of Optimal and Maximum Tolerated Concentration of this compound
Objective: To determine the concentration range of this compound that is non-toxic to the selected cell line and to identify the maximum tolerated concentration.
Materials:
-
Cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Glucose-free and fructose-free basal medium
-
Sterile this compound solution (e.g., 1 M in water or PBS)
-
Sterile D-glucose solution (positive control)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue™, or similar)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of analysis. Allow cells to adhere overnight.
-
Media Preparation:
-
Prepare a series of experimental media by supplementing the glucose-free/fructose-free basal medium with varying concentrations of this compound (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM, 100 mM).
-
Prepare a negative control medium (basal medium with no added sugar).
-
Prepare a positive control medium with a standard concentration of D-glucose (e.g., 25 mM).
-
Ensure all media are supplemented with dialyzed fetal bovine serum (dFBS) to minimize the introduction of exogenous sugars.
-
-
Treatment: Aspirate the overnight culture medium and replace it with the prepared experimental and control media.
-
Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 24, 48, and 72 hours).
-
Cell Viability Assay: At each time point, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of viable cells for each this compound concentration relative to the positive control (D-glucose medium).
-
Plot the percentage of viability against the this compound concentration to generate a dose-response curve.
-
The highest concentration of this compound that does not significantly impact cell viability is the maximum tolerated concentration for subsequent experiments.
-
Protocol 2: Assessment of this compound on Cell Proliferation
Objective: To determine if this compound can support or inhibit cell proliferation in the absence of D-glucose.
Materials:
-
As per Protocol 1
-
Cell counting method (e.g., hemocytometer with trypan blue or an automated cell counter)
Methodology:
-
Cell Seeding: Seed cells in 24-well or 12-well plates at a low density.
-
Media Preparation: Prepare the following media:
-
Positive Control: Basal medium + D-glucose (standard concentration).
-
Negative Control: Basal medium (no sugar).
-
Experimental: Basal medium + this compound (at non-toxic concentrations determined in Protocol 1).
-
-
Treatment: After cell adherence, replace the medium with the prepared control and experimental media.
-
Cell Counting: At regular intervals (e.g., every 24 hours for 3-5 days), trypsinize and count the viable cells in triplicate wells for each condition.
-
Data Analysis: Plot cell number versus time to generate growth curves for each condition. Compare the growth rates between the different media.
Protocol 3: Evaluation of Metabolic Activity in the Presence of this compound
Objective: To assess whether this compound influences general metabolic activity.
Materials:
-
As per Protocol 1
-
Metabolic activity assay kit (e.g., resazurin-based assays)
-
Lactate and/or pyruvate assay kits
Methodology:
-
Cell Culture: Culture cells in the presence of D-glucose (control) or this compound (experimental) at non-toxic concentrations for 24-48 hours.
-
Metabolic Assay: Perform a resazurin-based assay to measure the overall metabolic activity, which reflects the reducing environment of the cell.
-
Lactate/Pyruvate Measurement: Collect the culture supernatant and measure the concentration of lactate and pyruvate using commercially available kits. A lack of lactate production in this compound-containing media would suggest it is not being metabolized through glycolysis.
-
Data Analysis: Compare the metabolic activity and lactate/pyruvate levels between the control and experimental groups.
Data Presentation
As this is an investigational approach, generating clear, quantitative data is paramount. The following tables provide templates for organizing your findings.
Table 1: Effect of this compound Concentration on Cell Viability (%) Relative to D-Glucose Control
| This compound (mM) | 24 Hours | 48 Hours | 72 Hours |
| 0 (No Sugar) | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 |
Table 2: Cell Proliferation in this compound Supplemented Media
| Time (Hours) | Cell Count (D-Glucose) | Cell Count (No Sugar) | Cell Count (this compound [X mM]) |
| 0 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| 96 |
Table 3: Metabolic Readouts in the Presence of this compound
| Condition | Relative Metabolic Activity (%) | Lactate Concentration (mM) |
| D-Glucose (Control) | 100 | |
| No Sugar | ||
| This compound [X mM] |
Concluding Remarks and Future Directions
The study of this compound in cell culture is a nascent field with the potential to uncover novel biological activities of rare sugars. The protocols outlined here provide a systematic and logical starting point for any investigation into the effects of this compound. Researchers should be prepared for the possibility that this compound may not be metabolized and could be inert or even toxic at higher concentrations. However, unexpected findings could open new avenues in cell signaling, metabolic engineering, and drug development. Subsequent studies could explore the impact of this compound on gene expression, protein glycosylation, and specific signaling pathways to elucidate any observed phenotypes.
References
- 1. Fructose Metabolism from a Functional Perspective: Implications for Athletes - Gatorade Sports Science Institute [gssiweb.org]
- 2. Biochemistry, Fructose Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Fructose metabolism and metabolic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. Whole body metabolism is not restricted to D-sugars because energy metabolism of L-sugars fits a computational model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. Metabolic glycoengineering - Wikipedia [en.wikipedia.org]
High-Performance Liquid Chromatography (HPLC) Method for L-Fructose Analysis: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Fructose, a rare sugar and an enantiomer of the common D-Fructose, is gaining interest in the pharmaceutical and food industries for its potential biological activities and applications as a low-glycemic sweetener. Accurate and reliable quantification of this compound, often in the presence of its D-enantiomer, is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) offers a robust and sensitive method for the analysis of sugars. This application note details a chiral HPLC method for the separation and quantification of this compound.
The selective analysis of this compound requires a chiral stationary phase capable of distinguishing between the D and L enantiomers. Polysaccharide-based chiral columns, such as those with amylose derivatives, have proven effective for the enantioseparation of various chiral compounds, including monosaccharides. This document provides a detailed protocol for the analysis of this compound using a Chiralpak AD-H column, which contains amylose tris(3,5-dimethylphenylcarbamate) as the chiral selector. The method is suitable for the determination of this compound in various sample matrices.
Experimental Protocols
This section provides a detailed methodology for the analysis of this compound using a chiral HPLC method.
Protocol 1: Chiral HPLC-RID Method for this compound Analysis
This protocol outlines the primary method for the enantioselective separation and quantification of this compound.
1. Materials and Reagents
-
This compound standard (≥99% purity)
-
D-Fructose standard (≥99% purity)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Ethanol
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Chiral Stationary Phase Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions
-
Mobile Phase: n-Hexane:Isopropanol (95:5, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
-
Detector: Refractive Index Detector (RID)
-
Cell Temperature: 35°C
-
-
Run Time: Approximately 20 minutes
4. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of this compound and D-Fructose standards and dissolve each in 10 mL of the mobile phase to obtain individual stock solutions.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 1.0 mg/mL.
-
Resolution Solution: Prepare a solution containing both 0.5 mg/mL of D-Fructose and 0.5 mg/mL of this compound to verify enantiomeric separation.
5. Sample Preparation
-
Liquid Samples: Dilute the sample with the mobile phase to an expected this compound concentration within the calibration range.
-
Solid Samples: Accurately weigh a known amount of the homogenized sample, dissolve it in the mobile phase, and sonicate for 15 minutes to ensure complete dissolution.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
6. Data Analysis
-
Identify the this compound peak based on the retention time of the this compound standard.
-
Quantify the this compound concentration in the samples by constructing a calibration curve of peak area versus concentration for the this compound standards.
Protocol 2: General Purpose HPLC-RID Method for Total Fructose Analysis
For applications where the separation of enantiomers is not required, a simpler achiral method can be used to determine the total fructose content.
1. Materials and Reagents
-
Fructose standard (D/L mixture or D-Fructose)
-
HPLC-grade Acetonitrile
-
Ultrapure water (18.2 MΩ·cm)
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Amino or Amide-based Column (e.g., 250 mm x 4.6 mm, 5 µm).
3. Chromatographic Conditions
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Detector: Refractive Index Detector (RID)
-
Cell Temperature: 35°C
-
4. Standard and Sample Preparation
-
Follow the procedures outlined in Protocol 1 (steps 4 and 5), using the appropriate fructose standard and mobile phase.
5. Data Analysis
-
Identify the fructose peak by comparing the retention time with the fructose standard.
-
Quantify the total fructose concentration using a calibration curve as described in Protocol 1.
Data Presentation
The following table summarizes the expected quantitative data for the chiral HPLC-RID method for this compound analysis. This data is compiled from typical performance characteristics of similar chiral separations.
| Parameter | Chiral HPLC-RID Method (Protocol 1) | Achiral HPLC-RID Method (Protocol 2) |
| Analyte | This compound | Total Fructose |
| Retention Time (approx.) | This compound: ~14 minD-Fructose: ~10 min | Fructose: ~9 min |
| Resolution (Rs) between D/L | > 1.5 | N/A |
| Linearity Range | 0.1 - 1.0 mg/mL (R² > 0.999) | 0.05 - 10 mg/mL (R² > 0.999)[1] |
| Limit of Detection (LOD) | ~0.03 mg/mL | ~0.01 mg/mL[2] |
| Limit of Quantification (LOQ) | ~0.1 mg/mL | ~0.04 mg/mL[2] |
| Precision (%RSD) | < 2% | < 2%[1] |
| Accuracy (% Recovery) | 95 - 105% | 97 - 109%[1][3] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of the analytical components.
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
Caption: Logical relationship of components in the this compound HPLC analysis.
References
- 1. A Validated HPLC-RID Method for Quantification and Optimization of Total Sugars: Fructose, Glucose, Sucrose, and Lactose in Eggless Mayonnaise | MDPI [mdpi.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. Development and validation of an enantioselective HPLC-UV method using Chiralpak AD-H to quantify (+)- and (-)-torcetrapib enantiomers in hamster plasma--application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Fructose as a Tool to Study Sugar Transport Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Understanding the intricacies of sugar transport across cellular membranes is paramount in various fields of biological research, from elucidating fundamental physiological processes to developing novel therapeutic strategies for diseases like cancer and metabolic disorders. Facilitated glucose transporters (GLUTs) are a family of membrane proteins responsible for the transport of monosaccharides, such as glucose and fructose, into cells.[1][2] Among these, GLUT5 is the primary transporter for fructose, exhibiting high specificity for this sugar over glucose.[2][3] The stereospecificity of these transporters—their ability to preferentially bind and transport one stereoisomer over another—is a key aspect of their function.
L-Fructose, the enantiomer of the naturally occurring D-fructose, serves as an invaluable tool for investigating the stereoselectivity and mechanisms of sugar transporters. Due to its structural similarity but different spatial arrangement of hydroxyl groups compared to D-fructose, this compound is often poorly recognized and transported by GLUTs. This property makes it an excellent negative control to differentiate carrier-mediated transport from passive diffusion and to probe the structural requirements of the transporter's substrate-binding site. Furthermore, evidence suggests that some L-sugars, such as L-sorbose (the C-3 epimer of D-fructose), can be transported by GLUT5 and may even induce specific cellular responses like apoptosis in cancer cells, highlighting the nuanced interactions between sugar isomers and their transporters.[3]
These application notes provide a comprehensive overview of the use of this compound and related L-sugars in studying sugar transport mechanisms, complete with detailed experimental protocols and data presentation to aid researchers in their investigations.
Key Applications of this compound in Sugar Transport Studies
-
Dissecting Stereospecificity of GLUT Transporters: By comparing the uptake of D-fructose and this compound, researchers can quantify the stereospecificity of different GLUT isoforms. A high ratio of D-fructose to this compound transport indicates a highly selective transporter.
-
Control for Non-Specific Uptake and Passive Diffusion: In transport assays, the uptake of radiolabeled or fluorescently tagged this compound can be used to measure the component of sugar uptake that is not mediated by transporters (i.e., passive diffusion and non-specific binding). Subtracting the this compound uptake from the D-fructose uptake provides a more accurate measure of transporter-specific activity.[4]
-
Probing the Substrate-Binding Site: The differential interaction of this compound and other fructose analogs with a transporter can provide insights into the key amino acid residues and structural motifs within the binding pocket that are critical for substrate recognition and binding.[4]
-
Screening for Novel Transporter Inhibitors: this compound can be used in competitive binding assays to identify and characterize novel inhibitors of fructose transporters.
Quantitative Data Summary
The following tables summarize key quantitative data related to the transport of fructose isomers and the inhibition of sugar transporters.
Table 1: Kinetic Parameters of Fructose and Glucose Transport by GLUT5 and GLUT7
| Transporter | Substrate | K_m (mM) |
| Human GLUT5 | D-Fructose | 6 |
| Human GLUT7 | D-Fructose | 0.09 |
| Human GLUT7 | D-Glucose | 0.2-0.4 |
Table 2: Inhibition of Sugar Transport
| Transporter | Substrate (Concentration) | Inhibitor | IC_50 |
| GLUT7 | D-Glucose (100 µM) | D-Fructose | 60.3 µM |
Source:[6]
Experimental Protocols
Protocol 1: Characterization of this compound Uptake in a Cellular System
This protocol describes a general method for measuring the uptake of radiolabeled this compound in a cell line of interest (e.g., cancer cells, adipocytes, or intestinal epithelial cells) to assess its transport characteristics.
Materials:
-
Cell line of interest cultured in appropriate media
-
Radiolabeled this compound (e.g., [¹⁴C]-L-fructose or [³H]-L-fructose)
-
Radiolabeled D-fructose (e.g., [¹⁴C]-D-fructose or [³H]-D-fructose) as a positive control
-
Radiolabeled L-glucose (e.g., [¹⁴C]-L-glucose) as a control for passive diffusion
-
Transport buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Unlabeled this compound and D-fructose
-
Cytochalasin B (a potent inhibitor of most GLUTs, used as a negative control)
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well cell culture plates (e.g., 24-well plates)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Cell Starvation: Prior to the assay, wash the cells with a serum-free medium and incubate them in the same medium for a defined period (e.g., 1-2 hours) to deplete intracellular sugar stores.
-
Initiation of Uptake:
-
Prepare transport solutions containing the radiolabeled sugar (this compound, D-fructose, or L-glucose) at the desired concentration in the transport buffer.
-
For competition experiments, include a high concentration of unlabeled D-fructose in the transport solution with radiolabeled D-fructose.
-
For inhibition controls, pre-incubate a set of wells with cytochalasin B before adding the transport solution.
-
Remove the starvation medium and add the transport solution to the cells.
-
-
Incubation: Incubate the cells at the desired temperature (e.g., 37°C) for a specific time course (e.g., 1, 5, 10, 30 minutes).
-
Termination of Uptake:
-
Rapidly aspirate the transport solution.
-
Wash the cells multiple times with ice-cold transport buffer to remove extracellular radiolabeled sugar.
-
-
Cell Lysis and Scintillation Counting:
-
Add cell lysis buffer to each well and incubate to lyse the cells.
-
Transfer the cell lysate to scintillation vials.
-
Add scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each well.
-
Plot the uptake of each sugar over time.
-
Compare the uptake of this compound to that of D-fructose and L-glucose. The uptake of L-glucose is often considered a measure of passive diffusion and non-specific binding.[4]
-
Protocol 2: Xenopus Oocyte Expression System for Characterizing this compound Transport by Specific GLUT Isoforms
This protocol allows for the functional characterization of this compound transport by a specific GLUT isoform expressed in Xenopus laevis oocytes.
Materials:
-
Xenopus laevis oocytes
-
cRNA encoding the GLUT transporter of interest (e.g., GLUT5, GLUT2, etc.)
-
Radiolabeled this compound and D-fructose
-
Injection apparatus for oocytes
-
Incubation solution for oocytes (e.g., Modified Barth's Saline)
-
Transport buffer
-
Scintillation counting supplies
Procedure:
-
Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.
-
cRNA Injection: Inject oocytes with the cRNA of the GLUT transporter of interest. Inject a control group of oocytes with water.
-
Expression: Incubate the oocytes for 2-4 days to allow for the expression of the transporter on the plasma membrane.
-
Uptake Assay:
-
Wash the oocytes with transport buffer.
-
Incubate groups of oocytes (both transporter-expressing and control) in transport buffer containing radiolabeled this compound or D-fructose at various concentrations.
-
Perform the incubation for a set period.
-
-
Termination and Lysis:
-
Wash the oocytes extensively with ice-cold transport buffer to remove extracellular label.
-
Lyse individual oocytes in a lysis buffer.
-
-
Scintillation Counting and Data Analysis:
-
Measure the radioactivity in each oocyte lysate.
-
Subtract the average uptake in water-injected oocytes (non-specific uptake) from the uptake in cRNA-injected oocytes.
-
Determine the kinetic parameters (K_m and V_max) for D-fructose transport by performing the assay at a range of substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Compare the uptake of this compound to that of D-fructose to assess the transporter's stereospecificity.
-
Visualizations
Caption: Workflow for this compound Uptake Assay in Cultured Cells.
Caption: Stereospecific Transport of Fructose Isomers by GLUT5.
Conclusion
This compound and its analogs are powerful tools for the detailed investigation of sugar transport mechanisms. Their limited interaction with most sugar transporters, particularly in comparison to their D-counterparts, allows for the precise measurement of transporter-specific activity and the elucidation of the structural basis for substrate recognition. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their studies to advance our understanding of sugar transport in health and disease, and to facilitate the development of novel therapeutic interventions targeting these critical membrane proteins.
References
- 1. GLUT5 - Wikipedia [en.wikipedia.org]
- 2. Regulation of the fructose transporter GLUT5 in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GLUT5: structure, functions, diseases and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and mechanism of the mammalian fructose transporter GLUT5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular Aspects of Fructose Metabolism and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting poor yield in the chemical synthesis of L-Fructose
This technical support center provides troubleshooting guidance for common issues encountered during the chemical synthesis of L-Fructose, particularly focusing on the conversion from L-Sorbose. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My overall yield of this compound is significantly lower than the reported >85%. What are the most common causes?
A1: Low overall yield in this compound synthesis from L-Sorbose can stem from several stages of the process. The most critical steps to investigate are:
-
Inefficient Protection of L-Sorbose: The initial protection of L-Sorbose, for instance, as 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose, can be a low-yield step. The desired kinetic product may form in yields as low as 5% without proper catalysis.[1]
-
Incomplete Mesylation or Tosylation: The reaction to introduce a good leaving group (mesyl or tosyl) at the C-3 position may not go to completion. This will result in unreacted starting material carrying through the synthesis.
-
Side Reactions During Epoxide Formation: The alkaline conditions used to form the 3,4-oxirane ring are crucial. If the conditions are not optimal, side reactions can occur, leading to byproducts and a lower yield of the desired epoxide intermediate.
-
Incomplete Hydrolysis/Deprotection: Both the opening of the epoxide ring and the removal of protecting groups (e.g., isopropylidene) require specific acidic conditions. Incomplete reactions at this stage will result in a mixture of products and a lower yield of pure this compound.[1]
-
Losses During Purification: The purification process, which often involves the removal of inorganic salts by precipitation with ethanol, can lead to significant product loss if not performed carefully.[1][2]
Q2: I am having trouble with the initial isopropylidene protection of L-Sorbose. How can I improve the yield of the desired 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose intermediate?
A2: The formation of 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose is a known challenge as it is the kinetic product. To improve the yield from a mere 5% to over 80%, the use of a tin(II) chloride catalyst has been shown to be effective.[1]
Q3: What are the key differences and advantages of using methanesulfonyl chloride (mesyl chloride) versus p-toluenesulfonyl chloride (tosyl chloride) for the C-3 hydroxyl activation?
A3: Both mesyl and tosyl groups are excellent leaving groups for the subsequent epoxide formation. Mesyl chloride is often preferred due to its lower cost and the easier recovery and recycling of methanesulfonic acid byproducts.[1]
Q4: During the workup, I am struggling to remove all the inorganic salts formed. What is the best practice for this?
A4: The removal of salts, such as sodium sulfate, is typically achieved by repeated trituration or precipitation with ethanol.[1][2] After neutralizing the reaction mixture, it is concentrated, and then ethanol is added to precipitate the salts. This process may need to be repeated multiple times to ensure complete removal. After filtration of the salt, the ethanol solution containing this compound is concentrated.[1] For final purification, deionization using an ion exchange resin like Amberlite MB-1 can be employed.[1]
Troubleshooting Guide
Problem 1: Low Yield of the 3-O-Mesyl Intermediate
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows significant unreacted 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose after mesylation. | Insufficient mesyl chloride or reaction time. | Increase the molar equivalent of mesyl chloride. Ensure the reaction is stirred at room temperature for at least 2 days to allow for completion.[2] |
| Formation of multiple spots on TLC, indicating side products. | Reaction temperature is too high, or moisture is present. | Maintain the reaction at room temperature. Ensure all glassware is dry and use anhydrous pyridine as the solvent. |
Problem 2: Inefficient Epoxide Formation and Subsequent Ring Opening
| Symptom | Possible Cause | Suggested Solution |
| Low yield of this compound after the hydrolysis steps. | Incomplete formation of the 3,4-oxirane intermediate. | Ensure the pH is maintained at approximately 10 with 10N sodium hydroxide and the reaction is heated to around 40°C for 3 hours.[1] |
| The final product is a complex mixture, and this compound is a minor component. | Incorrect conditions for epoxide ring opening and deprotection. | After the alkaline step for epoxide formation, carefully acidify with 10N sulfuric acid and heat to 80°C for 30 minutes to ensure complete hydrolysis and deprotection.[1] |
Experimental Protocols
Key Experimental Steps for this compound Synthesis from L-Sorbose
| Step | Reaction | Reagents and Conditions | Reported Yield |
| 1 | Isopropylidene Protection of L-Sorbose | L-Sorbose, 2,2-dimethoxypropane, p-toluenesulfonic acid, reflux for 2 hours. Neutralize with methanolic sodium methoxide.[1] | >80% (with SnCl2 catalyst)[1] |
| 2 | Mesylation of the Protected Sorbose | 1,2:4,6-di-O-isopropylidene-α-L-sorbofuranose, methanesulfonyl chloride, pyridine, room temperature for 2 days.[2] | 83% for the crystalline product[1] |
| 3 | Selective Deprotection | 1,2:4,6-di-O-isopropylidene-3-O-mesyl-α-L-sorbofuranose, 60% acetic acid, 40°C for 3 hours.[1] | - |
| 4 | Epoxide Formation | The product from step 3, 10N sodium hydroxide to pH ~10, 40°C for 3 hours.[1] | Nearly 100% conversion to the epoxide is reported.[1] |
| 5 | Epoxide Ring Opening and Deprotection | The reaction mixture from step 4, neutralize with 10N sulfuric acid, then add excess 10N sulfuric acid and heat to 80°C for 30 minutes.[1] | - |
| 6 | Purification | Neutralize with 10N sodium hydroxide, concentrate, and remove salts by repeated precipitation with ethanol.[1][2] | >85% overall yield from the mesylated intermediate.[1][2] |
Visual Guides
Troubleshooting Workflow for Poor this compound Yield
Caption: Troubleshooting decision tree for low this compound yield.
Simplified Synthetic Pathway of this compound from L-Sorbose
Caption: Key stages in the chemical synthesis of this compound from L-Sorbose.
References
Technical Support Center: Optimizing Chiral HPLC Methods for L-Fructose Purity Analysis
Welcome to the technical support center for the chiral HPLC analysis of L-Fructose. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method optimization, troubleshooting common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in analyzing the purity of this compound by HPLC?
A1: The primary challenge is that this compound and its common impurity, D-Fructose, are enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, making them inseparable by standard HPLC methods. Therefore, chiral chromatography, which utilizes a chiral stationary phase (CSP) to create a diastereomeric interaction, is necessary to achieve separation.[1]
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating fructose enantiomers?
A2: Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used and effective for separating a broad range of chiral compounds, including sugars.[1][2] Cyclodextrin-based and cyclofructan-based CSPs are also viable options, offering different selectivity.[3][4] Ligand-exchange chromatography columns are another effective choice, often used for separating monosaccharides.[5][6]
Q3: this compound does not have a strong UV chromophore. What detection method should I use?
A3: Since sugars like fructose lack a significant UV chromophore, standard UV detectors are often impractical unless operated at very low wavelengths (190-195 nm), which can be problematic.[7] More suitable detectors for sugar analysis include:
-
Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase due to the analyte. It is a standard choice for sugar analysis but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.[6][7]
-
Evaporative Light Scattering Detector (ELSD): Another universal detector that is compatible with gradient elution and more sensitive than RI for some applications.[8]
-
Electrochemical Detectors (ECD) or Pulsed Amperometric Detection (PAD): These offer high sensitivity for carbohydrates by detecting the current from their oxidation at an electrode surface.[9][10]
Q4: My sugar peaks are splitting, even when analyzing a pure standard. What could be the cause?
A4: Sugars, including fructose, can exist in solution as different anomers (e.g., α and β forms). Under certain chromatographic conditions, these anomers can be separated, leading to split or broadened peaks for a single sugar.[11][12] To collapse these into a single peak, it is common to elevate the column temperature or use a mobile phase with a high pH.
Q5: Can I use gradient elution for my chiral separation of this compound?
A5: Gradient elution is possible with some detector types like ELSD or mass spectrometry (MS). However, it is generally not compatible with RI detectors, which are commonly used for sugar analysis.[7] For chiral separations, isocratic methods are often preferred as they can provide more stable and reproducible results.[8][13]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chiral HPLC analysis of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Poor or No Resolution (Rs < 1.5) Between L- and D-Fructose Peaks | 1. Inappropriate Chiral Stationary Phase (CSP).2. Suboptimal mobile phase composition.3. Incorrect column temperature. | 1. Screen different CSPs: If you are not getting any separation, the chosen CSP may not be suitable. Consider screening polysaccharide, cyclodextrin, or ligand-exchange columns.2. Optimize the mobile phase: Adjust the ratio of organic modifier (e.g., acetonitrile) to the aqueous phase. Small changes can significantly impact selectivity. For polysaccharide columns, a typical starting point is Acetonitrile:Water (80:20, v/v).[8][13]3. Vary the temperature: Temperature affects the thermodynamics of the chiral recognition process. Generally, lower temperatures can increase selectivity. Experiment with a range from 10°C to 40°C in 5°C increments. |
| Peak Tailing | 1. Column overload.2. Secondary interactions with the stationary phase.3. Column degradation. | 1. Dilute the sample: Prepare and inject a 1:10 and 1:100 dilution of your sample. If the peak shape improves, your original sample concentration was too high.2. Adjust mobile phase: For silica-based columns, residual silanols can cause tailing. While less common for sugar analysis, adding a small amount of a modifier might help if using a non-standard column.3. Wash or replace the column: A contaminated or old column can lead to poor peak shapes. Follow the manufacturer's instructions for column washing. If this doesn't help, the column may need to be replaced. |
| Ghost Peaks (Extraneous Peaks in the Chromatogram) | 1. Contaminated mobile phase or sample solvent.2. Carryover from the autosampler. | 1. Run blanks: Inject a blank (mobile phase without sample). If ghost peaks are present, the mobile phase is likely contaminated. Prepare fresh mobile phase using high-purity solvents. If the blank is clean, inject your sample solvent. If peaks appear, the solvent is contaminated.2. Clean the autosampler: If both blanks are clean, the issue is likely carryover. Implement a needle wash step with a strong solvent in your method. |
| Drifting Retention Times | 1. Inadequate column equilibration.2. Changes in mobile phase composition.3. Temperature fluctuations. | 1. Ensure proper equilibration: Before starting a sequence, equilibrate the column with at least 10-20 column volumes of the mobile phase.2. Prepare fresh mobile phase: If using a premixed mobile phase, ensure it is well-mixed. If the system mixes online, check for proper pump performance.3. Use a column oven: Maintain a constant and stable column temperature to ensure reproducible retention times. |
| Split Peaks for a Single Enantiomer | 1. Separation of anomers.2. Column contamination at the inlet. | 1. Increase column temperature: Elevating the temperature (e.g., to 35-40°C) can help interconversion between anomers, resulting in a single, sharper peak.2. Reverse-flush the column: Disconnect the column from the detector and flush it in the reverse direction with a suitable solvent to remove any particulates on the inlet frit. |
Experimental Protocols
Protocol 1: Chiral Method Development for this compound Purity
This protocol outlines a systematic approach to developing a chiral HPLC method for the analysis of this compound, aiming to separate it from its D-enantiomer.
-
Standard and Sample Preparation:
-
Prepare a stock solution of a racemic mixture (D/L-Fructose) at approximately 1 mg/mL in the mobile phase or a compatible solvent like a water/acetonitrile mixture.
-
Prepare a stock solution of your this compound sample at a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
Initial Screening of Chiral Stationary Phases (CSPs):
-
Select a few different types of chiral columns for initial screening. Good starting points include:
-
Use a generic mobile phase for the initial screen. A common starting condition for HILIC mode is Acetonitrile:Water (80:20, v/v).
-
Set the flow rate to 1.0 mL/min and the column temperature to 25°C.
-
Use a Refractive Index (RI) or Evaporative Light Scattering (ELSD) detector.
-
Inject the racemic standard and evaluate the chromatogram for any signs of peak separation.
-
-
Method Optimization:
-
Mobile Phase Composition: If partial separation is observed, optimize the mobile phase. Adjust the acetonitrile/water ratio in small increments (e.g., 85:15, 75:25). Increasing the water content will generally decrease retention time in HILIC mode.
-
Temperature: Analyze the racemic standard at different temperatures (e.g., 15°C, 25°C, 35°C). Lower temperatures often improve chiral resolution.
-
Flow Rate: Once a good separation is achieved, the flow rate can be adjusted to optimize for analysis time versus resolution. A lower flow rate may improve resolution but will increase the run time.
-
-
Method Validation (Abbreviated):
-
Specificity: Inject the this compound sample and the D/L-Fructose standard to confirm the identity of the peaks based on retention time.
-
Linearity: Prepare a series of dilutions of the this compound standard and inject them to create a calibration curve.
-
Limit of Quantification (LOQ): Determine the lowest concentration of D-Fructose that can be reliably quantified in the presence of this compound.
-
Quantitative Data Summary
The following tables summarize typical starting conditions for the chiral analysis of fructose. Note that optimal conditions will vary depending on the specific column and instrumentation used.
Table 1: Example Chiral HPLC Method Parameters for Fructose Analysis
| Parameter | Condition 1 (Polysaccharide-based CSP) | Condition 2 (Amino-based CSP) |
| Column | Chiralpak AD-H (or similar) | Amino-functionalized silica column |
| Dimensions | 250 x 4.6 mm, 5 µm | 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (80:20, v/v) | Acetonitrile:Water (75:25, v/v)[13] |
| Flow Rate | 1.0 mL/min | 0.9 mL/min[13] |
| Column Temp. | 25°C | 35°C[13] |
| Detector | RI or ELSD | RI[13] |
| Injection Vol. | 10 µL | 10 µL[13] |
Table 2: Performance Metrics for a Validated Fructose HPLC-RID Method
| Parameter | Value |
| Linearity Range (Fructose) | 0.05 - 10 mg/mL |
| Regression Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.07 - 0.13 mg/mL[8] |
| Limit of Quantification (LOQ) | ~0.22 - 0.44 mg/mL[8] |
| Precision (RSD%) | < 2.0% |
| Accuracy (Recovery %) | 96.8 - 108.9% |
Note: Data in Table 2 is representative of a validated HPLC-RID method for sugars and may not be specific to a chiral separation.
Visualizations
The following diagrams illustrate key workflows for method development and troubleshooting in chiral HPLC analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. shodex.com [shodex.com]
- 6. Isolation of saccharides in dairy and soy products by solid-phase extraction coupled with analysis by ligand-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 8. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. glsciences.com [glsciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dc.etsu.edu [dc.etsu.edu]
- 13. mdpi.com [mdpi.com]
Improving the stability of L-Fructose in aqueous solutions for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of L-Fructose in aqueous solutions for experimental use. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on this compound stability to ensure the integrity of your research.
Troubleshooting Unstable this compound Solutions
Question: My this compound solution is turning yellow/brown. What is happening and how can I prevent it?
Answer: The discoloration of your this compound solution is likely due to non-enzymatic browning reactions, such as caramelization or the Maillard reaction.
-
Caramelization: This is the thermal degradation of fructose when heated, a process that can be accelerated by both acidic and alkaline conditions. Fructose caramelizes at a lower temperature than glucose or sucrose, starting around 105-110°C.[1] To minimize caramelization, avoid excessive heating of your this compound solutions.
-
Maillard Reaction: This reaction occurs between the carbonyl group of this compound and amino groups from amino acids, peptides, or proteins in your solution, forming brown pigments (melanoidins).[2] The initial stages of the Maillard reaction can occur more rapidly with fructose than with glucose. If your experimental system contains amino acids or proteins, be aware of this potential interaction.
Preventative Measures:
-
Temperature Control: Prepare and store this compound solutions at low temperatures (refrigerated or frozen) to slow down the rate of these reactions.
-
pH Management: Maintain a slightly acidic pH, as aqueous fructose solutions are most stable at a pH between 3.0 and 4.0.[3]
-
Minimize Contaminants: Use high-purity water and reagents to avoid introducing catalytic impurities.
Question: I'm observing a decrease in this compound concentration over time in my aqueous solution. What are the primary causes of degradation?
Answer: The degradation of this compound in aqueous solutions is primarily influenced by temperature and pH. At elevated temperatures, fructose degradation leads to the formation of organic acids, such as formic acid and levulinic acid, and 5-hydroxymethylfurfural (HMF).[1][4] This process is also pH-dependent, with degradation occurring in both acidic and alkaline conditions. To mitigate this, it is crucial to control both the temperature and pH of your solution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing aqueous this compound solutions? A1: Aqueous this compound solutions are most stable at a pH of 3.0-4.0.[3]
Q2: How should I store my this compound solutions to maximize stability? A2: For long-term stability, store this compound solutions at -80°C. For short-term use, refrigeration is recommended. Always thaw frozen solutions on ice to prevent thermal degradation.[5] Avoid repeated freeze-thaw cycles.
Q3: Can I autoclave my this compound solution to sterilize it? A3: While aqueous solutions of fructose may be sterilized by autoclaving, it is important to note that heating can lead to degradation.[3] If autoclaving is necessary, use the shortest possible cycle and cool the solution rapidly afterward. The stability during autoclaving is also pH-dependent.
Q4: Are there any additives that can help stabilize my this compound solution? A4: The use of buffers is crucial for maintaining the optimal pH range and enhancing stability.[6][7][8][9] While research on specific stabilizing agents for this compound itself is limited, antioxidants could potentially mitigate oxidative degradation pathways. However, the addition of any substance should be carefully considered for its potential to interfere with your experiment.
Q5: Can metal ions affect the stability of this compound? A5: Yes, metal ions can catalyze the degradation of fructose.[10] It is advisable to use metal-free containers and high-purity reagents to minimize metal ion contamination.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on environmental conditions. The following table summarizes the effects of temperature and pH on its degradation.
| Parameter | Condition | Observation | Source(s) |
| Temperature | Heating a 20% fructose solution from 110-150°C for 1-5 hours | Decreased pH and fructose content; increased organic acids and HMF. | [1][4] |
| Storage at 15-25°C | Generally stable for at least 12 months in sealed packaging with <60% humidity. | [3][11] | |
| Storage at -80°C | Recommended for minimizing enzymatic degradation in biological samples. | [5] | |
| pH | pH 3.0 - 4.0 | Most stable range for aqueous solutions. | [3] |
| Acidic conditions (pH < 3.0) | Can lead to hydrolysis and degradation, especially at elevated temperatures. | [12] | |
| Alkaline conditions (pH > 7.0) | Can also promote degradation reactions. | [2] |
Experimental Protocols
Protocol for Assessing this compound Stability via HPLC
This protocol outlines a method to quantify the concentration of this compound over time to assess its stability under various conditions.
1. Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a Refractive Index (RI) detector.
-
Amino-based or HILIC column suitable for sugar analysis.
-
This compound standard of high purity.
-
Mobile phase: Acetonitrile and high-purity water (typically a 75:25 or similar ratio).
-
Volumetric flasks, pipettes, and autosampler vials.
-
pH meter and appropriate buffers.
-
Incubator or water bath for temperature-controlled studies.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in high-purity water.
-
Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 0.1 mg/mL to 5 mg/mL.
3. Sample Preparation:
-
Prepare your experimental this compound solutions in the desired aqueous medium (e.g., specific buffers, presence of other compounds).
-
Divide the solution into aliquots for time-point analysis.
-
Store the aliquots under the desired experimental conditions (e.g., different temperatures, pH values).
4. HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
At each time point (e.g., 0, 24, 48, 72 hours), remove an aliquot from each experimental condition.
-
If necessary, dilute the aliquot to fall within the range of the calibration curve.
-
Inject the samples into the HPLC system.
5. Data Analysis:
-
Integrate the peak corresponding to this compound in each chromatogram.
-
Use the calibration curve to determine the concentration of this compound in each sample.
-
Plot the concentration of this compound as a function of time for each experimental condition to determine the degradation rate.
Visualizing this compound Instability
This compound Degradation Pathways
Caption: Key degradation pathways of this compound in aqueous solutions.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability using HPLC.
Troubleshooting Logic for this compound Solution Discoloration
Caption: Decision tree for troubleshooting discolored this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fructose - CD Formulation [formulationbio.com]
- 4. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. msesupplies.com [msesupplies.com]
- 8. The Science Behind Buffers: Why Stability Is Key in Experiments – kamgo [kamgotech.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Addressing matrix effects in the analysis of L-Fructose in biological samples
Welcome to the technical support center for the analysis of L-Fructose in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to managing matrix effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of this compound?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1][2][3] In the analysis of this compound in biological samples like plasma or urine, these effects can lead to either ion suppression or enhancement, causing inaccurate quantification.[2][4] This interference can result in poor signal intensity, high variability in results, and compromised accuracy and reproducibility.[1][2] Common sources of matrix effects in biological samples include phospholipids, salts, and proteins.[4][5]
Q2: How can I determine if matrix effects are affecting my this compound quantification?
A2: Two common methods to assess matrix effects are post-column infusion and post-extraction spike analysis.[4]
-
Post-Column Infusion: This qualitative method helps identify at what points in your chromatogram ion suppression or enhancement occurs. A standard solution of this compound is infused into the mass spectrometer after the analytical column, while a blank, extracted sample matrix is injected. Dips or rises in the baseline signal of the infused this compound indicate the presence of matrix effects.[2][4]
-
Post-Extraction Spike: This is a quantitative approach to measure the absolute matrix effect. You compare the peak area of this compound in a clean solvent to the peak area of this compound spiked into a blank matrix extract after the extraction process. The percentage of matrix effect can be calculated using the formula: Matrix Effect (%) = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100.[4][5]
Q3: What is the most effective way to minimize matrix effects?
A3: The most critical step in minimizing matrix effects is optimizing the sample preparation procedure to remove interfering endogenous components before analysis.[1][2][6] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly employed.[6][7] Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a highly effective strategy to compensate for matrix effects.[2][8]
Q4: When should I use a stable isotope-labeled internal standard for this compound analysis?
A4: Using a stable isotope-labeled internal standard, such as ¹³C₆-Fructose, is highly recommended for achieving accurate and precise quantification of this compound in complex biological matrices.[8][9] A SIL-IS is chemically identical to the analyte and will be affected by matrix effects in the same way, thus providing reliable correction during data analysis.[8] This is particularly crucial when developing robust methods for clinical studies or drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in biological samples.
| Problem | Possible Cause | Suggested Solution |
| Poor Signal Intensity & High Variability | Significant ion suppression due to co-eluting matrix components like phospholipids.[1][5] | 1. Optimize Sample Preparation: Implement a more rigorous cleanup method. Consider switching from Protein Precipitation to Solid-Phase Extraction (SPE) for a cleaner sample.[1][7] 2. Chromatographic Optimization: Adjust the gradient elution to better separate this compound from interfering compounds.[1] Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for polar compounds like fructose.[1] 3. Use a Stable Isotope-Labeled Internal Standard: This will help compensate for signal variation caused by matrix effects.[8] |
| Inconsistent Retention Times | Column degradation or insufficient equilibration.[1] Contamination of the LC system. | 1. Column Care: Ensure the column is properly equilibrated before each injection and use a guard column to protect the analytical column.[1] 2. Fresh Mobile Phase: Prepare mobile phases fresh daily to prevent changes in composition.[1] 3. System Cleaning: If shifts persist, consider cleaning the LC system and replacing the column. |
| High Background Noise | Contamination of the LC-MS system or incomplete removal of matrix components.[1] | 1. Clean the Ion Source: Regularly clean the mass spectrometer's ion source.[1] 2. Improve Sample Cleanup: Re-evaluate the sample preparation method to enhance the removal of interfering substances.[5] 3. Check Mobile Phase: Ensure you are not using non-volatile salts in your mobile phase.[1] |
Quantitative Data Summary
The following tables summarize this compound concentrations found in human biological samples from various studies. These values can serve as a reference for expected physiological ranges.
Table 1: Serum/Plasma this compound Concentrations in Humans
| Population | Mean Concentration (µmol/L) | Notes | Reference |
| Healthy Subjects (Fasting) | 8.1 ± 1.0 | [9] | |
| Healthy Subjects (Fasting) | 5.7 ± 0.6 | [10] | |
| Healthy Subjects (Post 15g Oral Fructose Load - 60 min) | 150.3 ± 41.7 | [10] | |
| Patients with Diabetes | 12.0 ± 3.8 | Significantly higher than healthy subjects. | [9] |
| Non-diabetic Patients | 7.7 ± 1.6 | [9] |
Table 2: Urinary this compound Excretion in Humans
| Population/Condition | Mean Excretion (µmol/24h) | Notes | Reference |
| Low Fructose Consumers | 36.1 (Median) | [10] | |
| Normal Fructose Consumers | 142.3 (Median) | [10] | |
| High Fructose Consumers | 238.9 (Median) | [10] | |
| Nondiabetic Patients | 37.7 ± 23.0 | [9] | |
| Patients with Diabetes | 127.8 ± 106.7 | Significantly higher than nondiabetic patients. | [9] |
Experimental Protocols
Below are detailed methodologies for common procedures in this compound analysis.
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a rapid method for high-throughput analysis.
-
To 100 µL of plasma or serum in a microcentrifuge tube, add a stable isotope-labeled internal standard.
-
Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of acetonitrile to plasma is a good starting point).[1]
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.[11]
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.[1]
-
Vortex to ensure complete dissolution.
-
Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a more thorough cleanup than PPT.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent to remove non-polar interferences.
-
Elution: Elute the this compound with a small volume of a stronger solvent mixture (e.g., 5% ammonia in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.
Visualizations
Logical Workflow for Troubleshooting Matrix Effects
Caption: A logical workflow for identifying and mitigating matrix effects.
Experimental Workflow for this compound Analysis
Caption: A typical workflow for quantifying this compound in biological samples.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Troubleshooting guide for L-Fructose quantification using enzymatic kits
This guide provides troubleshooting advice and frequently asked questions for the quantification of L-Fructose using enzymatic assay kits. The content is tailored for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the enzymatic quantification of fructose?
A1: Most commercial enzymatic fructose assay kits operate on a coupled-enzyme reaction. First, fructose is converted to an intermediate product. In many D-fructose kits, this involves converting fructose to β-glucose. This intermediate is then specifically oxidized in a subsequent reaction, which produces a quantifiable signal. This signal can be a colored product (colorimetric assay) or a fluorescent product (fluorometric assay), and its intensity is directly proportional to the amount of fructose in the sample. The signal is typically measured using a microplate reader at a specific wavelength (e.g., 570 nm for colorimetric or Ex/Em = 535/587 nm for fluorometric).
Q2: How should I prepare my samples for a fructose assay?
A2: Sample preparation depends on the sample type. For tissue or cell samples, homogenization in the provided assay buffer is typically required, followed by centrifugation to remove insoluble material. It is crucial to test several dilutions of your sample to ensure the readings fall within the linear range of the standard curve. For samples with high protein content, deproteinization using a spin filter may be necessary. If your sample is colored, it may interfere with colorimetric readings and should be decolorized if possible.
Q3: Is it necessary to run a new standard curve for every experiment?
A3: Yes, a new standard curve must be prepared each time the assay is performed. This is critical for accurate quantification as it accounts for any minor variations in reagent preparation, incubation times, or temperature.
Q4: Can this type of assay distinguish between D-Fructose and this compound?
A4: The specificity of the assay for a particular stereoisomer (D- or this compound) is determined by the enzymes used in the kit. Most commercially available kits are designed for the quantification of D-fructose, as it is the more common isomer in biological and food samples. If you need to quantify this compound, you must use a kit specifically designed with enzymes that recognize this compound. The general principles and troubleshooting steps outlined in this guide will likely apply, but the specific reagents and protocols may differ.
Troubleshooting Guide
This section addresses common problems encountered during this compound quantification assays.
Problem 1: High Background Signal
Q: My blank (0 fructose control) and sample wells show a high absorbance/fluorescence reading. What could be the cause?
A: High background can obscure the signal from your samples. The following are common causes and their solutions:
| Potential Cause | Suggested Solution | Citation |
| Contaminated Reagents or Buffers | Prepare fresh buffers and reagents. Ensure proper handling to avoid cross-contamination. | |
| Substrate Decomposition | Use a "no-enzyme" control to check for background signal from the substrate. If high, the substrate may be decomposing. | |
| High Endogenous NADH | Some biological samples have high levels of NADH which can create a background signal. Prepare a sample blank for each sample by omitting the Conversion Enzyme. Subtract the sample blank reading from the sample reading. | |
| Incorrect Plate Type | For fluorometric assays, use black plates (preferably with clear bottoms). For colorimetric assays, use clear plates. | |
| Probe Concentration (Fluorometric) | For fluorometric assays, the probe concentration can be reduced (e.g., using 0.4 µL of probe per reaction) to decrease background fluorescence. |
Problem 2: Low or No Signal
Q: I am not seeing any signal, or the signal is much lower than expected in my standards and samples. What should I do?
A: A weak or absent signal can be due to several factors related to reagent integrity and experimental execution.
| Potential Cause | Suggested Solution | Citation |
| Inactive or Degraded Enzyme | Ensure the kit is not expired and has been stored correctly at -20°C, protected from light. Avoid repeated freeze-thaw cycles. | |
| Improperly Prepared Reagents | Ensure all components, especially enzymes, are fully thawed and properly reconstituted according to the protocol. Mix gently without vortexing. | |
| Incorrect Wavelength/Filter Settings | Verify that the microplate reader is set to the correct wavelength for your assay (e.g., 570 nm for colorimetric, Ex/Em = 535/587 nm for fluorometric). | |
| Incorrect Incubation Time or Temperature | Adhere strictly to the incubation times and temperatures specified in the protocol. | |
| Pipetting Errors | Use calibrated pipettes and be precise, especially when adding small volumes of enzymes or standards. Prepare a master mix for the reaction components to ensure consistency. |
Problem 3: Non-Linear Standard Curve
Q: My standard curve is not linear. What could be the reason?
A: A non-linear standard curve will lead to inaccurate quantification. Here are some common causes:
| Potential Cause | Suggested Solution | Citation |
| Pipetting Errors in Standards | Be meticulous when preparing the standard dilutions. Avoid pipetting very small volumes to minimize errors. | |
| Air Bubbles in Wells | Pipette gently against the side of the wells to avoid introducing air bubbles, which can interfere with absorbance readings. | |
| Partially Thawed Components | Ensure all kit components are completely thawed and mixed before use to ensure a homogenous solution. | |
| Incorrect Standard Dilutions | Double-check the dilution calculations and steps outlined in the kit's datasheet. | |
| Readings Outside Linear Range | If the curve plateaus at high concentrations, this indicates saturation. Ensure your standard concentrations are within the kit's specified linear range. |
Problem 4: Inconsistent Results Between Replicates
Q: I am seeing significant variation between my duplicate or triplicate wells. Why is this happening?
A: Poor precision can compromise the reliability of your data.
| Potential Cause | Suggested Solution | Citation |
| Pipetting Inaccuracy | Ensure consistent and accurate pipetting for all wells. Using a multichannel pipette for adding the master mix can improve consistency. | |
| Incomplete Mixing | Mix the contents of each well thoroughly after adding the reaction mix, either by gentle pipetting or using a plate shaker. | |
| Temperature Gradients Across the Plate | Ensure the entire plate is incubated at a uniform temperature. Avoid placing the plate near vents or on cold surfaces. | |
| "Edge Effects" in Microplate | Evaporation from the outer wells can concentrate reactants. To mitigate this, avoid using the outermost wells or fill them with buffer/water. |
Experimental Protocols and Data
Representative Experimental Protocol (Colorimetric Assay)
This protocol is a generalized representation. Always refer to the specific manual of your kit.
-
Reagent Preparation :
-
Allow the Assay Buffer to warm to room temperature.
-
Reconstitute enzyme mixes and other components as directed by the kit manual. Keep enzymes on ice during use.
-
Prepare a 1 mM Fructose Standard solution by diluting the stock standard (e.g., 100 mM) with Assay Buffer.
-
-
Standard Curve Preparation :
-
Add 0, 2, 4, 6, 8, and 10 µL of the 1 mM Fructose Standard into a series of wells in a 96-well plate.
-
Adjust the volume in each well to 50 µL with Assay Buffer. This will generate standards of 0, 2, 4, 6, 8, and 10 nmol/well.
-
-
Sample Preparation :
-
Add your prepared samples (e.g., 1-50 µL) to separate wells.
-
Adjust the final volume to 50 µL/well with Assay Buffer.
-
-
Reaction Mix Preparation :
-
Prepare a master mix for the number of assays to be performed. For each well, the mix may contain:
-
36 µL Assay Buffer
-
2 µL Probe (e.g., OxiRed)
-
2 µL Enzyme Mix
-
10 µL Fructose Converting Enzyme
-
-
Mix the master mix well.
-
-
Reaction and Measurement :
-
Add 50 µL of the Reaction Mix to each standard and sample well. Mix well.
-
Incubate the plate for 30-120 minutes (as per kit instructions) at 37°C, protected from light.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Calculation :
-
Subtract the 0 standard (blank) reading from all other readings.
-
Plot the standard curve of absorbance vs. nmol of Fructose.
-
Determine the amount of fructose in your samples from the standard curve.
-
Quantitative Assay Parameters
The following table summarizes typical quantitative data for enzymatic fructose assays.
| Parameter | Colorimetric Assay | Fluorometric Assay | Citation |
| Wavelength | 570 nm | Ex/Em = 535/587 nm | |
| Linear Detection Range | 2–10 nmol/well | 0.2–1.0 nmol/well | |
| Standard Concentration (Stock) | 100 mM | 100 mM | |
| Incubation Time | 30 - 120 minutes | 30 - 120 minutes | |
| Incubation Temperature | 37 °C | 37 °C |
Visual Guides
Enzymatic Reaction Pathway
Caption: Coupled enzymatic reaction for fructose quantification.
General Experimental Workflow
Caption: Standard workflow for enzymatic fructose assay.
Troubleshooting Logic for No/Low Signal
Caption: Decision tree for troubleshooting low signal issues.
Technical Support Center: Strategies to Improve the Resolution of L- and D-Fructose Peaks in Chromatography
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of L- and D-fructose enantiomers.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the analysis of L- and D-fructose, helping you to diagnose and resolve common problems to improve peak resolution.
Issue 1: Poor or No Resolution Between L- and D-Fructose Peaks
Symptoms:
-
Co-eluting peaks, resulting in a single, broad peak.
-
Resolution value (Rs) is less than 1.5.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the chiral stationary phase is critical for enantiomeric separation. Polysaccharide-based CSPs are widely used for their broad recognition capabilities.[1] If you are not achieving separation, consider screening different types of CSPs. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase directly influences the interaction between the analytes and the CSP. For normal-phase chromatography, the ratio of the polar modifier (e.g., alcohol) to the non-polar solvent is a key parameter. In reversed-phase or polar organic modes, the ratio of acetonitrile to water or other polar solvents is critical.[2] |
| Incorrect Column Temperature | Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often enhance the subtle interactions required for chiral separation, leading to increased resolution. Conversely, higher temperatures can improve peak efficiency but may reduce selectivity.[3] |
| Inappropriate Flow Rate | Chiral separations can be sensitive to flow rate. A lower flow rate increases the interaction time between the analytes and the CSP, which can lead to better resolution.[3] |
Issue 2: Peak Splitting or Shoulder Peaks
Symptoms:
-
A single enantiomer peak appears as a doublet or with a shoulder.
-
More than two peaks are observed for a racemic mixture of fructose.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Anomeric Separation | Fructose, like other reducing sugars, exists in solution as an equilibrium mixture of different anomers (e.g., α and β furanose and pyranose forms).[4] A highly efficient chiral column can sometimes separate these anomers in addition to the enantiomers, leading to multiple peaks for each enantiomer. To simplify the chromatogram, increasing the column temperature (e.g., to 40°C or higher) can accelerate the interconversion between anomers, causing their peaks to coalesce into a single peak for each enantiomer.[5] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting.[6] It is always recommended to dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column Contamination or Void | A blocked frit or a void at the column inlet can disrupt the sample band, leading to split peaks for all components.[7] If all peaks in the chromatogram are split, this is a likely cause. |
Issue 3: Peak Tailing
Symptoms:
-
Asymmetric peaks with a tailing factor greater than 1.5.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Secondary Interactions | Unwanted interactions between the fructose molecules and active sites on the silica support of the column can cause peak tailing. The addition of a small amount of a modifier to the mobile phase, such as an acid (e.g., trifluoroacetic acid - TFA) or a base (e.g., diethylamine - DEA), can help to mask these active sites and improve peak shape. |
| Column Overload | Injecting too high a concentration of the sample can lead to peak tailing. Try diluting the sample and re-injecting to see if the peak shape improves. |
Frequently Asked Questions (FAQs)
Q1: What type of column is best for separating L- and D-fructose?
A1: Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the separation of sugar enantiomers. Columns such as those with amylose or cellulose derivatives (e.g., Chiralpak® AD-H) have been successfully used for the separation of fructose enantiomers and anomers.[4]
Q2: How does the mobile phase composition affect the resolution of L- and D-fructose?
A2: The mobile phase composition is a critical parameter. In normal-phase mode, the type and concentration of the alcohol modifier (e.g., ethanol, isopropanol) in a non-polar solvent (e.g., hexane) will significantly impact selectivity. In polar organic or reversed-phase modes, adjusting the ratio of acetonitrile to water will alter the retention and resolution of the fructose enantiomers. Generally, increasing the percentage of the weaker solvent (e.g., hexane in normal phase, acetonitrile in reversed phase with a HILIC mechanism) will increase retention and may improve resolution, but also lengthens the analysis time.[8]
Q3: What is the effect of temperature on the separation of L- and D-fructose?
A3: Temperature has a dual effect. For chiral recognition, lower temperatures often lead to better resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. However, for reducing sugars like fructose, lower temperatures can slow the interconversion of anomers, leading to peak splitting. Therefore, an optimal temperature must be found that balances chiral resolution with the suppression of anomeric separation, if desired. A typical starting point is ambient temperature (25°C), with adjustments made to higher or lower temperatures to observe the effect on the chromatogram.[5]
Q4: I am seeing four peaks in my chromatogram when I inject a racemic mixture of fructose. What is happening?
A4: This is a common observation in the high-resolution chiral chromatography of reducing sugars. The four peaks likely correspond to the separation of the α and β anomers of both the L- and D-enantiomers of fructose. To confirm this, you can try increasing the column temperature, which should cause the anomeric peaks for each enantiomer to coalesce, resulting in two peaks (one for L-fructose and one for D-fructose).
Q5: My retention times are drifting. What could be the cause?
A5: Retention time drift can be caused by several factors. Insufficient column equilibration between runs is a common cause, especially when using gradient elution or after changing the mobile phase. Ensure a stable baseline is achieved before each injection. Mobile phase instability, such as changes in composition due to the evaporation of a volatile component, can also lead to drifting retention times. Preparing fresh mobile phase daily is recommended. Finally, fluctuations in column temperature can also cause retention times to shift. Ensure the column oven is maintaining a stable temperature.
Data Presentation
The following tables summarize the expected effects of key chromatographic parameters on the separation of L- and D-fructose. The exact values for retention time (t_R) and resolution (R_s) will depend on the specific column and instrumentation used.
Table 1: Effect of Mobile Phase Composition (Normal Phase) on Fructose Enantiomer Separation
| Mobile Phase (Hexane:Ethanol, v/v) | Expected Change in Retention Time (t_R) | Expected Change in Resolution (R_s) |
| 90:10 | Baseline | Baseline |
| 80:20 | Decrease | May Decrease |
| 95:5 | Increase | May Increase |
Table 2: Effect of Flow Rate on Fructose Enantiomer Separation
| Flow Rate (mL/min) | Expected Change in Retention Time (t_R) | Expected Change in Resolution (R_s) |
| 1.0 | Baseline | Baseline |
| 0.5 | Increase | May Increase |
| 1.5 | Decrease | May Decrease |
Table 3: Effect of Column Temperature on Fructose Enantiomer Separation
| Temperature (°C) | Expected Change in Retention Time (t_R) | Expected Change in Resolution (R_s) | Notes |
| 25 | Baseline | Baseline | May show anomeric separation. |
| 15 | Increase | May Increase | Increased likelihood of anomeric peak splitting. |
| 40 | Decrease | May Decrease | Anomeric peaks may coalesce. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for the Separation of L- and D-Fructose
This protocol provides a starting point for developing a method for the separation of L- and D-fructose using a polysaccharide-based chiral stationary phase.
1. Materials and Reagents:
-
This compound and D-Fructose standards
-
HPLC-grade hexane
-
HPLC-grade ethanol (or isopropanol)
-
HPLC-grade acetonitrile
-
Deionized water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA) (optional, for peak shape improvement)
2. Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Chiral column (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm)
-
Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
3. Chromatographic Conditions (Starting Point):
-
Mobile Phase: Hexane:Ethanol (90:10, v/v). For polar organic mode, a starting condition could be Acetonitrile:Water (90:10, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detector: RID, temperature controlled at 35°C
4. Sample Preparation:
-
Prepare individual stock solutions of L- and D-fructose in the mobile phase at a concentration of 1 mg/mL.
-
Prepare a racemic mixture by combining equal volumes of the L- and D-fructose stock solutions.
-
Filter all samples through a 0.45 µm syringe filter before injection.
5. Method Optimization:
-
Mobile Phase: Adjust the ratio of hexane to ethanol (e.g., 85:15, 95:5) to optimize the resolution and analysis time.
-
Flow Rate: Vary the flow rate between 0.5 and 1.5 mL/min to observe the effect on resolution.
-
Temperature: Analyze samples at different temperatures (e.g., 15°C, 25°C, 40°C) to assess the impact on both enantiomeric and anomeric separation.
-
Peak Shape: If peak tailing is observed, consider adding a small amount of an acidic modifier like TFA (0.1%) to the mobile phase.
Visualizations
Caption: A simplified workflow for the chiral separation of L- and D-fructose.
Caption: A logical workflow for troubleshooting poor resolution of fructose enantiomers.
References
- 1. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 2. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. shodex.com [shodex.com]
Minimizing degradation of L-Fructose during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of L-Fructose during sample preparation.
Troubleshooting Guides
Issue: this compound degradation is suspected due to inconsistent analytical results.
Question: My quantitative analysis of this compound yields inconsistent and lower-than-expected concentrations. What could be causing this degradation during my sample preparation?
Answer:
This compound is susceptible to degradation under various conditions, which can lead to inaccurate quantification. The primary factors contributing to its degradation during sample preparation are elevated temperatures, extreme pH levels (both acidic and alkaline), and enzymatic activity.
-
Thermal Degradation: Heating fructose solutions, especially at temperatures above 60°C, can lead to the formation of degradation products like 5-hydroxymethylfurfurfural (HMF) and organic acids (formic, lactic, levulinic acid).[1] This is a common issue during extraction steps that involve heating to increase solubility.[2]
-
pH-Induced Degradation: this compound is most stable in a neutral to slightly acidic pH range. Both strongly acidic and alkaline conditions can catalyze its degradation.
-
Enzymatic Degradation: In biological samples, endogenous enzymes can rapidly metabolize this compound. The primary pathway involves fructokinase, which phosphorylates fructose to fructose-1-phosphate, initiating fructolysis.[6][7][8]
To troubleshoot, evaluate your sample preparation workflow for the following:
-
Temperature Control: Are any steps performed at elevated temperatures? If so, for how long?
-
pH Monitoring: Is the pH of your sample and any buffers used within the optimal range for this compound stability?
-
Enzyme Inactivation: For biological samples, have you included a step to inactivate enzymes immediately after sample collection?
The following workflow diagram illustrates key decision points for minimizing this compound degradation during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH and temperature for storing this compound samples?
A1: For short-term storage, maintain the sample at a neutral pH (around 7) and store at 4°C. For long-term storage, freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles. Studies on sucrose degradation, which also applies to its monosaccharide components, indicate minimal degradation occurs between pH 6.45 and 8.50.[5]
Q2: How can I inactivate enzymes in my biological samples to prevent this compound metabolism?
A2: Several methods can be employed for enzyme inactivation:
-
Protein Precipitation: Treat the sample with a cold organic solvent like ethanol or a solution such as 0.3 N barium hydroxide followed by 0.3 N zinc sulfate to precipitate proteins, including enzymes.[9]
-
Heat Inactivation: A brief incubation in a boiling water bath (around 15 minutes) can inactivate many enzymes.[2] However, this method should be used cautiously due to the potential for thermal degradation of this compound itself.
-
Acidification: Lowering the pH can inactivate enzymes, but care must be taken to neutralize the sample afterward to prevent acid-catalyzed degradation of this compound.
Q3: What are the main degradation products of this compound that I should be aware of?
A3: The primary degradation products depend on the conditions:
-
Under acidic and/or high-temperature conditions: The main degradation product is 5-hydroxymethylfurfural (HMF). Further degradation can lead to the formation of levulinic acid and formic acid.[1][4]
-
Under alkaline conditions: this compound can degrade into a complex mixture of organic acids.[5]
-
In biological systems: this compound is metabolized through the fructolysis pathway into intermediates such as dihydroxyacetone phosphate (DHAP) and glyceraldehyde.[6][7]
The following diagram illustrates the initial steps of this compound metabolism (fructolysis) in hepatocytes, which represents a primary pathway of enzymatic "degradation" in biological samples.
Q4: Are there any chemical stabilizers I can add to my this compound samples?
A4: While some sugars like sucrose and trehalose are used to stabilize biotherapeutics, their direct application for stabilizing this compound during routine sample preparation is not extensively documented.[10] The most effective approach is to control the environmental conditions (pH, temperature) and remove enzymatic activity. Adding other sugars could also interfere with certain analytical methods.
Data Summary
The stability of this compound is highly dependent on temperature and pH. The following table summarizes the effects of heating on a 20% fructose solution.
| Heating Temperature (°C) | Heating Time (hours) | pH | Fructose Content | Key Degradation Products |
| 110-150 | 1-5 | Decreased | Decreased | Formic acid, Lactic acid, Levulinic acid, 5-HMF |
| 130 | 3 | N/A | N/A | Increased antioxidant activity (EDA 17.21%) |
| 130 | 4 | N/A | N/A | Increased antioxidant activity (EDA 31.73%) |
| 150 | 4 | N/A | N/A | Highest antioxidant activity (EDA 94.57%) |
| Data adapted from a study on the thermal degradation of fructose solutions.[1] |
Experimental Protocols
Protocol 1: Extraction of this compound from Solid Samples (e.g., tissues, food products)
This protocol is a general guideline for extracting this compound while minimizing degradation.
Materials:
-
Deionized water
-
80% Ethanol
-
Neutral lead acetate solution
-
Solid sodium oxalate
-
Active carbon
-
Amberlite IR-120 (H) and IRA-400 (CO3) ion-exchange resins (optional)
Procedure:
-
Homogenization: Weigh the solid sample and homogenize it in deionized water or 80% ethanol.[2][11] For biological tissues, perform this step on ice to minimize enzymatic activity.
-
Extraction:
-
Cold Extraction (Recommended): Agitate or sonicate the homogenate at a low temperature (e.g., 4°C) to extract this compound.
-
Controlled-Heat Extraction: If heating is necessary to improve extraction efficiency, do not exceed 60°C.[2] Minimize the heating time as much as possible.
-
-
Clarification (if necessary):
-
Centrifuge the extract to pellet solid debris.
-
For samples with high protein content, perform deproteinization. A common method involves the addition of 0.3 N barium hydroxide and 0.3 N zinc sulfate, followed by centrifugation to remove the precipitate.[9]
-
-
Decolorization and Deionization (Optional):
-
Final Preparation:
Protocol 2: Sample Preparation for GC-MS Analysis of this compound
This protocol involves a derivatization step to make this compound volatile for gas chromatography.
Materials:
-
Methoxylamine hydrochloride in pyridine
-
Acetic anhydride
-
Ethyl acetate
Procedure:
-
Extraction and Clarification: Follow Protocol 1 to obtain a clean aqueous extract of this compound.
-
Drying: Transfer an aliquot of the extract to a clean glass test tube and dry it completely under a gentle stream of air at room temperature.[9]
-
Derivatization Step 1 (Oximation):
-
Add 100 µL of methoxylamine hydrochloride (0.18 M in pyridine) to the dried sample.
-
Incubate at 70°C for 60 minutes.[9] This step converts the keto group of fructose into a methyloxime.
-
-
Derivatization Step 2 (Acetylation):
-
Add 100 µL of acetic anhydride to the tube.
-
Incubate at 45°C for another 60 minutes.[9] This step acetylates the hydroxyl groups.
-
-
Final Preparation:
-
Dry the derivatized sample again under a stream of air.
-
Redissolve the residue in a known volume (e.g., 50 µL) of ethyl acetate prior to injection into the GC-MS system.[9]
-
References
- 1. Thermal degradation characteristics and antioxidant activity of fructose solution with heating temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. researchgate.net [researchgate.net]
- 4. sciprofiles.com [sciprofiles.com]
- 5. researchgate.net [researchgate.net]
- 6. microbenotes.com [microbenotes.com]
- 7. Fructose Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 8. Fructose: A Key Factor in the Development of Metabolic Syndrome and Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. mdpi.com [mdpi.com]
Optimizing storage conditions for long-term stability of L-Fructose
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of L-Fructose.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and D-Fructose, and does it affect stability?
A1: this compound and D-Fructose are enantiomers, meaning they are non-superimposable mirror images of each other.[1][2][3] For practical purposes of chemical stability and storage, their properties are identical. They have the same solubility, melting point, and hygroscopicity, and they exhibit the same reactivity in non-chiral environments. The "D" and "L" designations relate to the stereochemical configuration around the chiral carbon furthest from the carbonyl group.[2][3] While most naturally occurring sugars are in the "D" form, the "L" form's stability is governed by the same principles.[2] The primary difference between the two lies in their biological activity and interaction with enzymes and receptors in the body, which are stereospecific.
Q2: What are the optimal storage conditions for solid this compound?
A2: Solid this compound should be stored in a cool, dry, and dark environment to ensure long-term stability.[4] The key is to protect it from moisture, heat, and light.
-
Temperature: Ideal storage temperature is between 15-25°C (59-77°F).[5] Avoid storing in refrigerators unless the container is exceptionally well-sealed, as temperature fluctuations can cause condensation.
-
Humidity: this compound is highly hygroscopic, meaning it readily absorbs moisture from the air.[6][7][8][9] This can lead to caking, clumping, and eventual degradation.[7][8] Store this compound in an airtight container, preferably with a desiccant, in a location with low relative humidity.
-
Container: Use opaque, airtight containers made of glass or food-grade plastic to protect from light and moisture.[10] The original paper or plastic packaging is generally not suitable for long-term storage.
Q3: How should I store this compound in solution?
A3: this compound is less stable in solution compared to its solid form. For short-term storage (a few days), refrigerate aqueous solutions at 2-8°C. For long-term stability, it is highly recommended to store solutions frozen at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles, which can degrade the sample. It is best practice to prepare solutions fresh for experiments whenever possible.
Q4: What are the main factors that cause this compound degradation?
A4: The primary factors leading to the degradation of this compound are temperature, pH, and moisture.
-
Temperature: Elevated temperatures significantly accelerate the degradation of fructose.[11] Thermal degradation can lead to the formation of compounds like 5-hydroxymethylfurfural (HMF) and various organic acids.
-
pH: this compound is most stable in a slightly acidic to neutral pH range. Both strongly acidic and alkaline conditions can catalyze its degradation, especially in aqueous solutions.
-
Moisture: As a hygroscopic substance, this compound readily absorbs water.[6][7][8][9] The presence of moisture can lead to hydrolysis and facilitate other degradation reactions, even in the solid state.
Troubleshooting Guides
Problem 1: The solid this compound has become clumpy or turned into a syrup.
-
Possible Cause: Exposure to humidity. This compound is highly hygroscopic and will absorb moisture from the atmosphere.[6][7][8][9]
-
Solution:
-
Transfer the this compound to a new, dry, airtight container immediately.
-
Add a desiccant packet to the container to absorb excess moisture.
-
Store the container in a desiccator or a controlled low-humidity environment.
-
For future prevention, always ensure containers are tightly sealed after use and stored away from humid areas.
-
Problem 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis of an this compound solution.
-
Possible Cause 1: Degradation. The this compound may have degraded due to improper storage (high temperature, extreme pH) or during sample preparation. Degradation products of fructose can include various reactive carbonyl compounds.[12]
-
Solution:
-
Prepare fresh solutions of this compound for analysis.
-
Ensure all buffers and solvents used are within a neutral or slightly acidic pH range.
-
Keep samples cool during the entire analytical process.
-
If degradation is suspected, run a freshly prepared standard alongside the sample to compare chromatograms.
-
-
Possible Cause 2: Tautomerization. In solution, fructose exists as a mixture of several isomers (e.g., α/β-pyranose, α/β-furanose).[4] These different forms can sometimes be separated under certain chromatographic conditions, leading to multiple peaks.
-
Solution:
-
Adjusting the column temperature or mobile phase pH can sometimes help to either merge these peaks or improve their separation for individual quantification.[13]
-
Consult literature for the expected chromatographic behavior of fructose under your specific analytical conditions.
-
Problem 3: My experimental results using this compound are not reproducible.
-
Possible Cause: Inconsistent sample handling and preparation. Given its hygroscopicity, variations in how this compound is weighed and dissolved can lead to concentration errors. Degradation over the course of an experiment can also be a factor.
-
Solution:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the powder quickly in a low-humidity environment if possible.
-
Use freshly prepared solutions for each experiment or set of experiments.
-
If using a stock solution over several days, store it frozen in single-use aliquots to avoid freeze-thaw cycles.[4]
-
Data Presentation
Table 1: Influence of Temperature on D-Fructose Degradation Rate in Sugarcane Must (pH 6.14)
(Note: Data for D-Fructose is presented as a proxy for this compound due to their identical chemical reactivity.)
| Temperature (°C) | Degradation Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |
| 110 | Varies (Non-linear) | 140.37 |
| 120 | Varies (Non-linear) | 140.37 |
| 130 | Varies (Non-linear) | 140.37 |
| 140 | Varies (Non-linear) | 140.37 |
Source: Adapted from a study on the thermal degradation kinetics of fructose.[11] The study noted that fructose degraded approximately 9-10 times faster than glucose under the same conditions.[11]
Table 2: Formation of Degradation Products from Fructose vs. Glucose after 7 Days at 37°C
| Degradation Product | Yield from Fructose (µmol/mol) | Yield from Glucose (µmol/mol) | Fold Increase (Fructose vs. Glucose) |
| 3-Deoxyglucosone | 1150.0 | 250.0 | 4.6 |
| Glucosone | 2.5 | 0.2 | 12.5 |
| Methylglyoxal | 2.0 | 0.2 | 10.0 |
| Glyoxal | 1.1 | 0.1 | 11.0 |
Source: Adapted from a study on the profiling of fructose degradation products.[12] This highlights the higher reactivity of fructose compared to glucose under physiological temperatures.
Experimental Protocols
Protocol 1: Accelerated Stability Testing of Solid this compound
This protocol is designed to predict the long-term stability and shelf-life of this compound under defined storage conditions in a shorter time frame.[10][14][15][16]
Objective: To evaluate the impact of elevated temperature and humidity on the stability of solid this compound.
Methodology:
-
Sample Preparation: Aliquot approximately 1g of solid this compound into several small, loosely capped glass vials to allow for atmospheric exposure within the stability chamber.
-
Initial Analysis (Time 0): Before placing samples in the stability chambers, perform initial analysis on a control sample for:
-
Appearance (color, physical state)
-
Moisture content (e.g., Karl Fischer titration)
-
Purity and degradation products (using the HPLC method below)
-
-
Storage Conditions: Place the vials into stability chambers set to the following conditions:
-
Condition A (Accelerated): 40°C / 75% Relative Humidity (RH)
-
Condition B (Intermediate): 30°C / 65% RH
-
Condition C (Control): 25°C / 60% RH
-
-
Time Points: Pull samples for analysis at predetermined intervals. For an accelerated study, typical time points are 0, 1, 3, and 6 months.[10]
-
Analysis: At each time point, perform the same set of analyses as in step 2.
-
Data Evaluation:
-
Plot the change in purity and the formation of degradation products over time for each condition.
-
Use the data from the accelerated conditions (especially 40°C) to model the degradation kinetics, often using the Arrhenius equation to extrapolate the shelf-life at the intended storage condition (25°C).[15][16]
-
Protocol 2: HPLC Method for Quantification of this compound and Degradation Products
This is a general method for the analysis of this compound purity and the detection of potential degradation products.[17][18][19]
Objective: To quantify the amount of this compound and monitor for the appearance of degradation products.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system.
-
Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).
-
Column: A column suitable for sugar analysis, such as an amino-bonded (NH2) or HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 75:25 or 80:20 v/v).[17][18] The exact ratio may need optimization based on the specific column and system.
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Column Temperature: 30-40°C to ensure sharp peaks and reproducible retention times.[13]
-
Detector Temperature (for RI): Maintained at the same temperature as the column.
-
-
Standard Preparation:
-
Prepare a stock solution of high-purity this compound standard (e.g., 10 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the samples (e.g., 0.1 to 5 mg/mL).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulates.
-
-
Analysis:
-
Inject the standards to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the prepared samples.
-
Quantify the this compound concentration in the samples using the calibration curve.
-
Monitor the chromatogram for the appearance of new peaks, which may indicate degradation products.
-
Visualizations
Caption: Key factors influencing the degradation of this compound.
Caption: Experimental workflow for an accelerated stability study.
References
- 1. quora.com [quora.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. mpi.govt.nz [mpi.govt.nz]
- 6. researchgate.net [researchgate.net]
- 7. fiveable.me [fiveable.me]
- 8. pharmainfo.in [pharmainfo.in]
- 9. cerealsgrains.org [cerealsgrains.org]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Qualitative and Quantitative Profiling of Fructose Degradation Products Revealed the Formation of Thirteen Reactive Carbonyl Compounds and Higher Reactivity Compared to Glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Experimental accelerated shelf life determination of a ready-to-eat processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. tenney.com [tenney.com]
- 17. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. HPLC Determination of Fructose, Glucose, and Sucrose in Potatoes | Semantic Scholar [semanticscholar.org]
- 19. HPLC Method for Analysis of Glucose 6-phosphate and Fructose 6-phosphate on Newcrom B Column | SIELC Technologies [sielc.com]
Validation & Comparative
L-Fructose: A Metabolically Inert Sweetener? A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo metabolic fates of L-Fructose and its naturally occurring enantiomer, D-Fructose. While D-Fructose is a readily metabolized energy source, evidence suggests that this compound is metabolically inert, offering potential as a non-caloric sweetener and a safe alternative for individuals with fructose metabolism disorders. This guide presents available experimental data, detailed methodologies for key validation experiments, and visual representations of metabolic pathways to support further research and development.
At a Glance: Metabolic Differences
| Feature | This compound (Proposed) | D-Fructose | L-Glucose (for comparison) |
| Metabolic Rate | Not metabolized | Rapidly metabolized[1][2] | Not metabolized |
| Primary Site of Metabolism | Not applicable | Liver, Small Intestine, Kidneys[2] | Not applicable |
| Key Metabolic Enzymes | Not a substrate for hexokinase or fructokinase | Fructokinase (Ketohexokinase), Aldolase B, Triokinase[1][2] | Not a substrate for hexokinase |
| Primary Metabolic Fate | Excreted unchanged in urine and feces | Conversion to glucose, glycogen, lactate, and triglycerides[1] | Excreted unchanged in urine |
| Caloric Value | ~0 kcal/g | ~4 kcal/g | ~0 kcal/g |
| Insulin Response | No effect | Does not directly stimulate insulin secretion, but can contribute to insulin resistance with excessive consumption[1] | No effect |
Metabolic Pathways: A Tale of Two Enantiomers
The metabolic fates of D-Fructose and this compound are dictated by the stereospecificity of metabolic enzymes. D-Fructose is readily phosphorylated by fructokinase in the liver, initiating its entry into glycolysis and subsequent energy production or storage as glycogen and fat. In contrast, it is hypothesized that the unique stereochemistry of this compound prevents it from being recognized and phosphorylated by key enzymes like hexokinase and fructokinase, rendering it metabolically inert.
D-Fructose Metabolic Pathway
The following diagram illustrates the well-established metabolic pathway of D-Fructose, primarily in the liver.
Proposed In Vivo Fate of this compound
Based on the metabolic inertness of other L-sugars like L-Glucose, the proposed in vivo fate of this compound is illustrated below. It is expected to be poorly absorbed and largely excreted unchanged.
Experimental Validation of Metabolic Inertness
Validating the metabolic inertness of this compound in vivo requires a series of experiments to track its absorption, distribution, metabolism, and excretion (ADME). The following outlines a general experimental workflow.
References
L-Fructose vs. D-Fructose Uptake in Cancer Cells: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The metabolic reprogramming of cancer cells, famously characterized by the Warburg effect, highlights their increased reliance on glucose to fuel rapid proliferation. However, emerging evidence has illuminated the significant role of another dietary sugar, D-fructose, in promoting cancer growth and metastasis. This has led to increased interest in understanding the mechanisms of fructose uptake and metabolism in cancer cells, with a particular focus on the fructose-specific transporter, GLUT5.[1][2][3] In contrast, the biological activity of L-fructose, the enantiomer of D-fructose, in the context of cancer remains largely unexplored. This guide provides a comparative analysis of this compound and D-fructose uptake in cancer cells, summarizing the current state of knowledge and highlighting potential therapeutic implications.
D-Fructose: A Fuel for Cancer Progression
Numerous studies have demonstrated that various cancer types upregulate the expression of the fructose transporter GLUT5, which is associated with enhanced fructose uptake and utilization.[1][3] This increased fructose metabolism can fuel cancer cell proliferation, glycolysis, and lipid synthesis, contributing to a more aggressive phenotype.[1][4][5] In some cancers, particularly under glucose-deprived conditions, fructose can serve as a crucial alternative energy source.[1]
Recent findings also suggest an indirect role for D-fructose in supporting tumor growth. Some cancer cells that cannot directly metabolize fructose benefit from lipids produced by the liver after it processes dietary fructose.[6][7]
This compound: An Unexplored Counterpart
In stark contrast to the wealth of data on D-fructose, there is a significant lack of direct experimental evidence regarding the uptake and metabolic fate of this compound in cancer cells. As the mirror image of D-fructose, it is hypothesized that this compound may not be recognized by the same transporters and enzymes that metabolize D-fructose. This is supported by the general understanding that mammalian cells predominantly utilize D-sugars. Indirect evidence suggests that L-sugars are poorly metabolized and may even have inhibitory effects on certain cellular processes.
Comparative Data on Fructose Isomer Effects in Cancer Cells
The following table summarizes the known and inferred effects of D-fructose and this compound on cancer cells. It is critical to note that the information for this compound is largely extrapolated and highlights a significant gap in current cancer metabolism research.
| Feature | D-Fructose | This compound |
| Transport into Cancer Cells | Primarily transported by GLUT5, which is overexpressed in many cancer types.[1][3] | No direct evidence of transport. It is hypothesized to have low to no affinity for GLUT5. |
| Effect on Cell Proliferation | Promotes proliferation in various cancer cell lines, including breast, pancreatic, and lung cancer.[8][9][10][11] | No direct experimental data. Hypothesized to have no effect or potentially be inhibitory. |
| Metabolic Fate | Metabolized via fructolysis to fuel glycolysis, the pentose phosphate pathway, and de novo lipogenesis.[2][4] | Not expected to be metabolized by mammalian enzymes. |
| Role in Tumor Growth | Enhances tumor growth and metastasis in vivo.[3][12] | Unknown. Hypothesized to have no supportive role. |
| Clinical Significance | High dietary intake is associated with increased cancer risk and poor prognosis.[2][3] | Unknown. Potential for investigation as a non-metabolizable sugar analog. |
Experimental Protocols
To facilitate further research into the comparative effects of L- and D-fructose, detailed methodologies for key experiments are provided below.
Fructose Uptake Assay
This protocol describes a method to measure the uptake of radiolabeled fructose into cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Cell culture medium and supplements
-
D-[14C]-Fructose and L-[3H]-Fructose (radiolabeled sugars)
-
D-Fructose and this compound (unlabeled, for competition assays)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cancer cells in 24-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Cell Starvation: Prior to the assay, wash the cells twice with warm PBS and incubate in glucose-free and serum-free medium for 1-2 hours.
-
Uptake Initiation: To initiate the uptake, replace the starvation medium with uptake buffer (e.g., Krebs-Ringer-HEPES buffer) containing the radiolabeled fructose isomer (e.g., 0.5 µCi/mL). For competition experiments, include a high concentration of unlabeled D-fructose or this compound.
-
Incubation: Incubate the cells at 37°C for a predetermined time course (e.g., 1, 5, 10, 30 minutes).
-
Uptake Termination: To stop the uptake, aspirate the uptake buffer and immediately wash the cells three times with ice-cold PBS containing a high concentration of unlabeled fructose (to displace any non-specifically bound sugar).
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating on ice for 30 minutes.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay) to normalize the uptake data.
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the effect of L- and D-fructose on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
D-Fructose and this compound solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of D-fructose or this compound. Include a vehicle control (medium without added sugar).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Signaling Pathways and Experimental Workflows
D-Fructose Metabolism and Pro-Tumorigenic Signaling
D-fructose, upon entering the cancer cell via GLUT5, is rapidly phosphorylated by fructokinase (KHK) to fructose-1-phosphate. This bypasses the main regulatory step of glycolysis catalyzed by phosphofructokinase, allowing for a rapid influx of carbons into downstream metabolic pathways. These pathways include glycolysis for ATP production, the pentose phosphate pathway for nucleotide synthesis, and de novo lipogenesis for membrane biosynthesis and signaling molecules.
Caption: D-Fructose metabolic pathway in cancer cells.
Hypothesized this compound Interaction with Cancer Cells
Based on the lack of evidence for its transport and metabolism, the interaction of this compound with cancer cells is likely minimal. It is hypothesized that this compound is not a substrate for GLUT5 and therefore does not enter the cell to participate in metabolic pathways.
Caption: Hypothesized lack of this compound uptake in cancer cells.
Comparative Experimental Workflow
The following diagram illustrates a logical workflow for a comprehensive comparative analysis of L- and D-fructose effects on cancer cells.
Caption: Workflow for comparing L- and D-Fructose effects.
Conclusion and Future Directions
The existing body of research unequivocally points to D-fructose as a significant contributor to cancer cell metabolism and progression. Its efficient uptake via GLUT5 and subsequent metabolic utilization provide a clear advantage to cancer cells, particularly in the nutrient-deprived tumor microenvironment.
Conversely, the role of this compound remains a significant unknown in cancer biology. Based on fundamental principles of stereochemistry and enzyme specificity, it is highly probable that this compound is not a substrate for the cellular machinery that handles D-fructose. This presents a compelling opportunity for further investigation. Future research should focus on direct experimental validation of this compound uptake and its effects on cancer cell viability and metabolism. Should the hypothesis of its metabolic inertness hold true, this compound could be explored as a non-caloric sweetener for cancer patients or as a basis for developing novel therapeutic agents that could potentially compete with D-fructose for transporter binding without providing fuel for tumor growth. A thorough comparative analysis, as outlined in the proposed experimental workflow, is essential to unlock the potential of targeting fructose metabolism in cancer therapy.
References
- 1. Fructose, Another Sweet for Cancer: A Context Acting Nutrient Hypothesis [xiahepublishing.com]
- 2. Fructose Metabolism in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fructose Metabolism in Cancer: Molecular Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Fructose Sugar Fuels Cancer Growth Indirectly - NCI [cancer.gov]
- 7. news-medical.net [news-medical.net]
- 8. JCI Insight - GLUT5-mediated fructose utilization drives lung cancer growth by stimulating fatty acid synthesis and AMPK/mTORC1 signaling [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. carcinoid.org [carcinoid.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. siteman.wustl.edu [siteman.wustl.edu]
A Researcher's Guide to Validating the Enantiomeric Purity of Synthesized L-Fructose
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of synthesized chiral molecules like L-Fructose is a critical step in the development of novel therapeutics and research tools. The biological activity of enantiomers can vary significantly, with one enantiomer potentially exhibiting desired therapeutic effects while the other may be inactive or even cause adverse effects. This guide provides an objective comparison of key analytical techniques for validating the enantiomeric purity of this compound, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for determining the enantiomeric purity of this compound depends on several factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of four commonly employed techniques: Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Polarimetry, and Enzymatic Assays.
| Method | Principle | Sample Preparation | Instrumentation | Key Performance Characteristics |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Dissolution in a suitable solvent. | HPLC system with a chiral column (e.g., polysaccharide-based) and a refractive index (RI) or UV detector. | High Resolution & Accuracy: Capable of baseline separation of enantiomers, allowing for precise quantification of each. High Sensitivity: Can detect low levels of enantiomeric impurity. Moderate Throughput: Analysis time per sample is typically in the range of 15-30 minutes. |
| GC-MS | Separation of volatile derivatives of enantiomers based on their boiling points and mass-to-charge ratio. | Two-step derivatization (oximation followed by silylation or acetylation) to increase volatility. | Gas chromatograph coupled with a mass spectrometer (GC-MS). | High Sensitivity & Specificity: Mass spectrometric detection provides high sensitivity and structural confirmation. Good Resolution: Can effectively separate derivatized enantiomers. Lower Throughput: Derivatization step adds to the overall analysis time. |
| Polarimetry | Measurement of the rotation of plane-polarized light by a chiral molecule. | Dissolution in a suitable solvent to a known concentration. | Polarimeter. | Simple & Rapid: A relatively straightforward and quick measurement. Lower Accuracy & Sensitivity: Susceptible to interference from other optically active impurities and less sensitive for detecting trace enantiomeric impurities. Requires knowledge of the specific rotation of the pure enantiomer. |
| Enzymatic Assay | Specific enzymatic reaction with one enantiomer, leading to a measurable signal. | Dissolution in a suitable buffer. | Spectrophotometer or fluorometer. | High Specificity: Enzymes are highly specific to a particular enantiomer (typically D-fructose). High Sensitivity: Can detect low concentrations of the target enantiomer. Indirect for this compound: Commercially available kits are for D-fructose, so purity of this compound is inferred. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable results. The following sections provide methodologies for each of the discussed analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This method allows for the direct separation and quantification of L- and D-fructose. Polysaccharide-based chiral stationary phases are particularly effective for this separation.[1]
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a refractive index (RI) detector.
-
Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.[2][3]
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
-
This compound and D-Fructose standards.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in a ratio of 85:15 (v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Prepare individual standard solutions of this compound and D-Fructose at a concentration of 1 mg/mL in the mobile phase. Also, prepare a racemic mixture containing both enantiomers at 0.5 mg/mL each.
-
Sample Preparation: Accurately weigh and dissolve the synthesized this compound sample in the mobile phase to a final concentration of 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Refractive Index (RI)
-
-
Analysis: Inject the standard solutions to determine the retention times of L- and D-fructose. Then, inject the synthesized this compound sample and analyze the chromatogram.
-
Quantification: The enantiomeric purity is calculated by determining the peak area of each enantiomer.
-
Enantiomeric Excess (% ee) = [(Areathis compound - AreaD-Fructose) / (Areathis compound + AreaD-Fructose)] x 100
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method requires derivatization to make the fructose enantiomers volatile for gas-phase analysis.[4][5]
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).
-
GC Column: A chiral capillary column (e.g., Chirasil-Val).
Reagents:
-
Pyridine, anhydrous.
-
Hydroxylamine hydrochloride.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
This compound and D-Fructose standards.
Procedure:
-
Derivatization:
-
Accurately weigh approximately 1 mg of the synthesized this compound sample into a reaction vial.
-
Add 100 µL of a 20 mg/mL solution of hydroxylamine hydrochloride in pyridine.
-
Heat the mixture at 90 °C for 30 minutes.
-
Cool the vial to room temperature and add 100 µL of BSTFA with 1% TMCS.
-
Heat again at 90 °C for 30 minutes.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 600.
-
-
Analysis and Quantification: The enantiomeric purity is determined by the relative peak areas of the derivatized L- and D-fructose.
Polarimetry
This classical technique measures the optical rotation of a solution containing the chiral compound. The enantiomeric excess can be calculated if the specific rotation of the pure enantiomer is known. The specific rotation of D-fructose is approximately -92.4°.[6] Therefore, the specific rotation of pure this compound is expected to be +92.4°.
Instrumentation:
-
Polarimeter with a sodium lamp (589 nm).
-
Polarimeter cell (1 dm path length).
Reagents:
-
Solvent (e.g., water, ethanol).
-
Synthesized this compound sample.
Procedure:
-
Sample Preparation: Accurately prepare a solution of the synthesized this compound in the chosen solvent at a known concentration (c, in g/mL).
-
Measurement:
-
Calibrate the polarimeter with the pure solvent (blank).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (αobs).
-
-
Calculation:
-
Calculate the specific rotation [α] of the sample using the formula: [α] = αobs / (l x c), where l is the path length in dm.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = ([α]sample / [α]pure this compound) x 100.
-
Enzymatic Assay
Commercially available enzymatic assay kits are typically specific for D-fructose.[7][8] However, they can be used to determine the amount of D-fructose impurity in a synthesized this compound sample.
Instrumentation:
-
Spectrophotometer capable of measuring absorbance at 340 nm.
Reagents:
-
Commercial D-Fructose assay kit (containing hexokinase, phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, ATP, and NAD+).
-
Buffer solution as specified in the kit.
-
Synthesized this compound sample.
Procedure:
-
Sample Preparation: Prepare a solution of the synthesized this compound in the assay buffer at a concentration within the kit's detection range.
-
Assay: Follow the manufacturer's protocol for the D-fructose assay kit. This typically involves:
-
Adding the sample to a reaction mixture containing ATP and the enzymes.
-
Incubating the mixture to allow for the enzymatic reactions to proceed.
-
Measuring the absorbance at 340 nm, which corresponds to the amount of NADH produced.
-
-
Calculation:
-
Determine the concentration of D-fructose in the sample using a standard curve prepared with known concentrations of D-fructose.
-
The enantiomeric purity of this compound can be inferred from the amount of D-fructose impurity detected. For example, if the sample has a total fructose concentration of 1 mg/mL and the assay detects 0.01 mg/mL of D-fructose, the sample is 99% this compound.
-
Visualizing the Experimental Workflow
A clear understanding of the experimental workflow is essential for successful implementation. The following diagram, generated using the DOT language, illustrates the key steps in the chiral HPLC method for validating the enantiomeric purity of this compound.
Caption: Workflow for Chiral HPLC analysis of this compound enantiomeric purity.
References
- 1. 果糖测定试剂盒 sufficient for 20 assays | Sigma-Aldrich [sigmaaldrich.com]
- 2. ct-k.com [ct-k.com]
- 3. hplc.eu [hplc.eu]
- 4. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Virtual Labs [cds-iiith.vlabs.ac.in]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. D-Fructose D-Glucose Assay Kit - Buy measurement of fructose | Megazyme [megazyme.com]
A Comparative Guide to L-Fructose and Sucrose as Sweeteners in Food Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of L-Fructose and sucrose for use as sweeteners in food formulations. While sucrose has been the long-standing benchmark for sweetness, the demand for low-calorie and non-caloric alternatives has spurred interest in rare sugars like this compound. This document outlines their respective properties, performance in food systems based on available data, and the underlying physiological mechanisms of sweet taste perception and metabolism.
Introduction to this compound and Sucrose
Sucrose, a disaccharide composed of glucose and D-fructose, is the most common nutritive sweetener. It is readily metabolized by the body, providing approximately 4 kcal/g. In contrast, this compound is the enantiomer of the naturally occurring D-fructose. As a rare sugar, it is not recognized by the enzymes in the human digestive system and is therefore considered a non-caloric sweetener. This fundamental metabolic difference is the primary driver for exploring this compound as a sugar substitute.
Comparative Analysis: this compound vs. Sucrose
The following tables summarize the key physicochemical and sensory properties of this compound and sucrose. It is important to note that while extensive data exists for sucrose and D-fructose, specific experimental data for this compound in food formulations is limited. Much of the information on this compound is extrapolated from the known properties of L-sugars in general.
Table 1: General and Physicochemical Properties
| Property | This compound | Sucrose | References |
| Chemical Formula | C₆H₁₂O₆ | C₁₂H₂₂O₁₁ | General Knowledge |
| Molar Mass | 180.16 g/mol | 342.30 g/mol | General Knowledge |
| Type of Sugar | Monosaccharide (L-sugar) | Disaccharide | General Knowledge |
| Caloric Value | ~0 kcal/g (not metabolized) | ~4 kcal/g | [1] |
| Solubility in Water | High (similar to D-fructose) | High | [2] |
| Hygroscopicity | High (expected to be similar to D-fructose) | Moderate | [3] |
| Crystallinity | Can be crystalline, but may be challenging | Crystalline | [3] |
| Maillard Reaction | Expected to participate (as a reducing sugar) | Participates after hydrolysis | [4][5] |
| Water Activity (aw) | Reduces aw (concentration-dependent) | Reduces aw (concentration-dependent) | [6][7] |
| Freezing Point Depression | High (as a monosaccharide) | Moderate (as a disaccharide) | [8] |
| Stability | Generally stable, but can be affected by pH and temperature | Stable under normal conditions, hydrolyzes in acidic conditions | [9] |
Table 2: Sensory and Metabolic Properties
| Property | This compound | Sucrose | References |
| Sweetness Profile | Reported to be as sweet as D-fructose, which is sweeter than sucrose | Clean, sweet taste (benchmark for sweetness) | [2] |
| Relative Sweetness | ~1.2 - 1.8 times that of sucrose (estimated based on D-fructose) | 1.0 (by definition) | [2] |
| Aftertaste | Generally considered to have a clean taste with no significant aftertaste | None | General Knowledge |
| Metabolism | Not metabolized by the human body | Hydrolyzed to glucose and D-fructose, which are then absorbed and metabolized | [1] |
| Glycemic Index | 0 | ~65 | General Knowledge |
| Insulin Response | No significant insulin response | Stimulates insulin release | [10] |
Signaling Pathways and Metabolism
The perception of sweetness and the subsequent metabolic fate of these sugars are governed by distinct biological pathways.
Sweet Taste Transduction Pathway
The sensation of sweetness is initiated by the binding of sweet molecules to the T1R2/T1R3 G-protein coupled receptor on the surface of taste receptor cells in the taste buds. This binding event triggers a downstream signaling cascade, leading to the release of neurotransmitters and the perception of a sweet taste in the brain. While both sucrose and this compound would interact with this receptor, their subsequent metabolic pathways diverge completely.
Metabolic Pathways
The metabolic fates of this compound and sucrose are fundamentally different.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the objective comparison of sweeteners. Below are outlines for key experiments.
Sensory Evaluation: Relative Sweetness Determination
Objective: To determine the relative sweetness of this compound compared to sucrose in an aqueous solution.
Methodology: A trained sensory panel (n=10-12) will be used. The method of magnitude estimation or a 2-Alternative Forced Choice (2-AFC) test can be employed.
Protocol Outline (Magnitude Estimation):
-
Standard Preparation: Prepare a reference sucrose solution (e.g., 5% w/v).
-
Test Sample Preparation: Prepare a series of this compound solutions at varying concentrations (e.g., 2%, 4%, 6%, 8%, 10% w/v).
-
Presentation: Present the reference sucrose solution to the panelists and assign it a fixed sweetness intensity value (e.g., 100).
-
Evaluation: Present the this compound solutions one at a time in a randomized order. Panelists will rate the sweetness intensity of each this compound solution relative to the sucrose standard.
-
Data Analysis: Plot the mean sweetness intensity ratings against the this compound concentration. The concentration of this compound that corresponds to a sweetness intensity of 100 is the equi-sweet concentration. The relative sweetness is then calculated as: Relative Sweetness = (Concentration of Sucrose / Concentration of this compound at equi-sweetness) x 100
References
- 1. researchgate.net [researchgate.net]
- 2. easybuyingredients.com [easybuyingredients.com]
- 3. Functionality of sugars: physicochemical interactions in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Prediction of Water Activity in Sugar Solutions Using Models of Group Contribution and Equation of State [jstage.jst.go.jp]
- 8. Sugars | Institute of Food Science and Technology [ifst.org]
- 9. High Sensitivity Analysis and Food Processing Stability of Rare Sugars [jstage.jst.go.jp]
- 10. li01.tci-thaijo.org [li01.tci-thaijo.org]
A Comparative Guide to the Quantification of L-Fructose: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate quantification of L-Fructose is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) for this compound analysis against other common analytical techniques. The information presented is supported by experimental data to aid in selecting the most suitable method for your research needs.
High-Performance Liquid Chromatography (HPLC) is a widely used and robust method for the separation and quantification of sugars, including this compound.[1][2] Its high resolution and sensitivity make it a preferred choice in many analytical laboratories. However, alternative methods such as enzymatic assays, Gas Chromatography-Mass Spectrometry (GC/MS), and spectrophotometry also offer viable options, each with its own set of advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
An HPLC method for the quantification of this compound typically employs a specialized column, such as an amino or a hydrophilic interaction liquid chromatography (HILIC) column, coupled with a Refractive Index Detector (RID) or an Evaporative Light Scattering Detector (ELSD).[1][3][4][5] RID is a universal detector suitable for compounds without a UV chromophore, like fructose, while ELSD can offer higher sensitivity and is compatible with gradient elution.[4][6]
Experimental Protocol: HPLC-RID
A common approach involves an isocratic separation on an amino column.[1][4]
-
Column: Amino column (e.g., 5 µm particle size, 4.6 x 250 mm).[1]
-
Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 75:25 (v/v).[1][4]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 35 °C.[4]
-
Detector: Refractive Index Detector (RID) maintained at a stable temperature (e.g., 35 °C).[1]
-
Injection Volume: 20 µL.[1]
-
Standard Preparation: A mixed standard solution containing known concentrations of fructose, glucose, and sucrose is prepared in the mobile phase.
-
Sample Preparation: Samples are diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Method Validation Parameters for HPLC
Validation of the HPLC method is crucial to ensure reliable and accurate results. Key validation parameters are summarized below.
Alternative Quantification Methods
While HPLC is a powerful technique, other methods can be employed for this compound quantification, particularly in different sample matrices or when specific analytical capabilities are required.
Enzymatic Assays
Enzymatic methods are highly specific and can be very sensitive.[7][8] They are based on a series of coupled enzymatic reactions that ultimately lead to the formation of a product, such as NADH, which can be measured spectrophotometrically at 340 nm.[8] The increase in absorbance is directly proportional to the fructose concentration.[8]
Experimental Protocol: Enzymatic Assay
-
Reaction Principle: Fructose is phosphorylated by hexokinase to fructose-6-phosphate.
-
Phosphoglucose isomerase then converts fructose-6-phosphate to glucose-6-phosphate.
-
Glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase, which reduces NAD+ to NADH.[8]
-
Measurement: The increase in absorbance at 340 nm is measured.[8]
Gas Chromatography-Mass Spectrometry (GC/MS)
GC/MS offers very high sensitivity and selectivity, making it suitable for complex matrices and for detecting low concentrations of fructose.[9][10] This method typically requires derivatization of the sugar to make it volatile for gas chromatography.[10]
Experimental Protocol: GC/MS
-
Derivatization: Fructose is converted to a more volatile derivative, for example, by oximation followed by silylation.
-
Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column for separation.
-
Detection: The separated components are detected and quantified by a mass spectrometer.
Spectrophotometry
Spectrophotometric methods, other than enzymatic assays, can also be used. One such method involves the reaction of fructose with a reagent like 2-thiobarbituric acid after oxidation, leading to a colored product that can be measured.[11][12]
Experimental Protocol: Spectrophotometry with 2-Thiobarbituric Acid
-
Oxidation: Sugars in the sample are oxidized in an acidic solution.
-
Complexation: The oxidation by-products are then complexed with 2-thiobarbituric acid.
-
Measurement: The absorbance of the resulting colored complex is measured at a specific wavelength using a UV-Vis spectrophotometer.[11][12]
Performance Comparison
The following tables summarize the key performance characteristics of the different methods for this compound quantification, based on available experimental data.
| Method | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-RID | ≥0.99[1] | 0.00002 mg/mL[1] | 0.414 mg/mL[1] |
| HPLC-ELSD | 0.9967–0.9989[5] | 0.07–0.27 mg/L[5] | 0.22–0.91 mg/L[5] |
| Enzymatic Assay | Not specified | Below detection limit of enzymatic method for some samples[10] | 100 µM in serum[9] |
| GC/MS | Not specified | Lower than enzymatic assay[10] | 15 µM in serum[9] |
| Spectrophotometry | Not specified | 13 µM[11] | Not specified |
| Method | Precision (%RSD) | Accuracy (% Recovery) | Throughput |
| HPLC-RID | < 2.0% (intra- and inter-day)[4] | 91% to 99.4%[1] | Moderate |
| HPLC-ELSD | Not specified | Satisfactory[5] | Moderate |
| Enzymatic Assay | Intra-assay CV: 5.33%[13] | 93-105%[14] | High (can be automated)[7] |
| GC/MS | Intra-assay CV: 2.21%[13] | Not specified | Low to Moderate |
| Spectrophotometry | 4%[11][12] | 98% to 103%[11][12] | High |
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC method for this compound quantification.
Conclusion
The choice of method for this compound quantification depends on several factors including the sample matrix, required sensitivity, available equipment, and desired throughput. HPLC, particularly with RID or ELSD, offers a robust and reliable method with good precision and accuracy, making it suitable for routine analysis in various sample types.[1][4][5] Enzymatic assays provide high specificity and throughput, which is advantageous for large numbers of samples.[7] GC/MS stands out for its exceptional sensitivity, making it the method of choice for trace-level quantification in complex biological samples.[9][10] Spectrophotometric methods can be a simple and cost-effective alternative for certain applications.[11][12] A thorough evaluation of the specific analytical needs will guide the selection of the most appropriate and validated method for this compound quantification.
References
- 1. mjas.analis.com.my [mjas.analis.com.my]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. mdpi.com [mdpi.com]
- 5. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. A New Spectrophometric Method For The Analysis Of Fructose, Glucose And Sucrose, Using 2-Thiobarbituric Acid And Zero-Valent Iron Powder (ZVIP) | Assaker | Journal of Food Research | CCSE [ccsenet.org]
- 13. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
A Comparative Analysis of the Maillard Reaction: L-Fructose vs. D-Fructose
The Maillard reaction, a cornerstone of flavor chemistry and a significant pathway in the formation of advanced glycation end products (AGEs) in biological systems, proceeds differently depending on the structure of the reducing sugar involved. This guide provides a comparative study of the Maillard reaction with L-Fructose versus the naturally occurring D-Fructose, offering insights for researchers, scientists, and drug development professionals. While D-Fructose is ubiquitous in our diet and extensively studied, the investigation of this compound, a rare sugar, in this non-enzymatic browning reaction is an emerging area of interest, potentially offering novel applications in food science and biomedicine.
Quantitative Comparison of Reaction Characteristics
The reactivity and product profile of the Maillard reaction are significantly influenced by the stereochemistry of the participating sugar. The following table summarizes the key quantitative differences observed between this compound and D-Fructose in the Maillard reaction.
| Parameter | This compound | D-Fructose | Key Observations & References |
| Reaction Rate | Generally exhibits a slower reaction rate compared to D-Fructose under similar conditions. | Known for its high reactivity, often exceeding that of glucose, due to a higher proportion of the open-chain form.[1][2][3][4] | The difference in reaction kinetics is attributed to the stereospecificity of the initial condensation step with amino acids. |
| Browning Intensity (A420 nm) | Lower browning intensity observed in model systems. | Higher browning intensity, contributing significantly to color development in foods.[5][6][7] | Browning is a key indicator of the progression of the Maillard reaction. |
| Formation of Heyns Products | Forms L-Heyns products. | Forms D-Heyns products.[1] | The initial rearrangement product for ketoses in the Maillard reaction is a Heyns product, analogous to the Amadori product for aldoses.[1][8] |
| Advanced Glycation End Products (AGEs) | Leads to the formation of L-enantiomers of common AGEs (e.g., L-carboxymethyllysine). | Forms D-enantiomers of AGEs (e.g., D-carboxymethyllysine), which are widely studied in the context of chronic diseases.[1] | The biological recognition and impact of L-AGEs may differ significantly from their D-counterparts. |
| Antioxidant Activity of MRPs | Maillard Reaction Products (MRPs) may exhibit different antioxidant capacities. | MRPs from D-fructose are known to possess antioxidant properties.[5][6][9] | The specific antioxidant compounds formed can vary depending on the sugar isomer. |
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.
Determination of Maillard Reaction Kinetics by Spectrophotometry
This protocol is used to monitor the progress of the Maillard reaction by measuring the increase in browning intensity over time.
Materials:
-
This compound and D-Fructose solutions (e.g., 0.5 M)
-
Amino acid solution (e.g., 0.5 M Glycine or Lysine)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
-
Water bath or heating block
Procedure:
-
Prepare reaction mixtures by combining the sugar solution, amino acid solution, and phosphate buffer in a test tube. A typical ratio would be 1:1:3 (v/v/v).
-
Prepare a blank solution containing the amino acid and buffer but no sugar.
-
Incubate the test tubes at a constant temperature (e.g., 80°C) in a water bath.
-
At regular time intervals (e.g., every 15 minutes for 2 hours), remove an aliquot from each tube.
-
Measure the absorbance of the aliquots at 420 nm using the spectrophotometer, with the blank solution as a reference.
-
Plot the absorbance values against time to determine the reaction rate.
Identification and Quantification of Heyns Products by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of the initial Heyns rearrangement products.
Materials:
-
Maillard reaction mixtures prepared as described above.
-
HPLC system with a suitable column (e.g., a C18 reversed-phase column).
-
Mobile phase (e.g., a gradient of water and acetonitrile with 0.1% trifluoroacetic acid).
-
Detector (e.g., UV-Vis or Mass Spectrometer).
-
Standards for L- and D-Heyns products (if available).
Procedure:
-
Stop the Maillard reaction at a specific time point by rapid cooling or addition of a quenching agent.
-
Filter the samples to remove any particulates.
-
Inject a known volume of the sample into the HPLC system.
-
Run the HPLC analysis using a pre-defined gradient program to separate the components.
-
Identify the peaks corresponding to the Heyns products based on retention times of standards or by mass spectrometry.
-
Quantify the amount of Heyns products by integrating the peak areas and comparing them to a calibration curve.
Analysis of Advanced Glycation End Products (AGEs) by LC-MS/MS
This highly sensitive technique is used to identify and quantify specific AGEs formed during the Maillard reaction.
Materials:
-
Maillard reaction mixtures.
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Enzymes for protein hydrolysis (e.g., pronase, proteinase K).
-
Solid-phase extraction (SPE) cartridges for sample cleanup.
-
Internal standards for the AGEs of interest.
Procedure:
-
Hydrolyze the protein component of the Maillard reaction mixture using enzymes to release the modified amino acids.
-
Perform a sample cleanup step using SPE to remove interfering substances.
-
Analyze the sample using an LC-MS/MS system. The liquid chromatography step separates the different AGEs, and the tandem mass spectrometry allows for their specific detection and quantification based on their mass-to-charge ratio and fragmentation patterns.
-
Use internal standards to correct for variations in sample preparation and instrument response, ensuring accurate quantification.
Visualizing the Maillard Reaction Pathway and Experimental Workflow
Diagrams created using Graphviz (DOT language) are provided below to illustrate the key pathways and experimental procedures.
References
- 1. Formation of Fructose-Mediated Advanced Glycation End Products and Their Roles in Metabolic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. drperlmutter.com [drperlmutter.com]
- 4. Advanced Glycation End-Products (AGEs): Formation, Chemistry, Classification, Receptors, and Diseases Related to AGEs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Kinetics of color development of melanoidins formed from fructose/amino acid model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Cross-validation of different analytical methods for L-Fructose measurement
For researchers, scientists, and professionals in drug development, the accurate quantification of L-Fructose is crucial for various applications, from metabolic studies to quality control in pharmaceuticals. This guide provides an objective comparison of common analytical methods for this compound measurement, supported by experimental data to aid in selecting the most suitable technique for your research needs.
Data Summary: A Side-by-Side Comparison
The performance of different analytical methods for fructose quantification varies in terms of sensitivity, specificity, and throughput. Below is a summary of key performance metrics compiled from various studies.
| Analytical Method | Principle | Limit of Detection (LOD) | Linearity Range | Throughput | Key Advantages | Key Limitations |
| Enzymatic Assay | Spectrophotometric measurement of NADH produced from the enzymatic conversion of fructose.[1][2] | ~2.1 - 5.6 mg/L[3] | 5.6 - 1000 mg/L[3] | High | High specificity, rapid, and suitable for crude materials with minimal sample prep.[1][2] | Potential interference from high glucose concentrations; may have lower sensitivity at very low concentrations.[4][5] |
| HPLC-RID | High-Performance Liquid Chromatography with Refractive Index Detection.[6][7][8] | ~0.124 mg/mL (Fructose)[6] | 0.05024 to 10.048 mg/mL (Total Sugars)[7] | Medium | Simple, direct quantification without derivatization.[8] | Not compatible with gradient elution, lower sensitivity compared to other detectors.[8] |
| HPLC-ELSD | HPLC with Evaporative Light Scattering Detection.[6][9] | 0.07 - 0.27 mg/L[9] | Good linearity (R² = 0.9967–0.9989)[9] | Medium | Universal detection for non-volatile compounds, compatible with gradient elution.[8] | Non-volatile buffers are not compatible.[8] |
| GC/MS | Gas Chromatography-Mass Spectrometry.[4][5] | 0.3 µM[4] | Not explicitly stated, but high. | Low | High sensitivity and specificity, allows for isotopic labeling studies.[4] | Requires derivatization, which is time-consuming.[4][10] |
| Spectrophotometry (Thiobarbituric Acid) | Colorimetric reaction of oxidized fructose with 2-thiobarbituric acid.[10][11] | 13 µM[10][11] | 0.05 to 2.3 mM[10] | High | Inexpensive and simple procedure.[10] | Less specific than enzymatic or chromatographic methods.[10] |
Experimental Protocols: A Closer Look at the Methodologies
Detailed and robust experimental protocols are fundamental to reproducible and reliable this compound measurements. Below are summaries of typical protocols for the key analytical methods discussed.
Enzymatic Assay Protocol
This method relies on a series of coupled enzymatic reactions that ultimately lead to the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.[1]
Principle:
-
Fructose is phosphorylated by ATP in a reaction catalyzed by hexokinase to form fructose-6-phosphate.
-
Phosphoglucose isomerase (PGI) converts fructose-6-phosphate to glucose-6-phosphate.
-
Glucose-6-phosphate is oxidized to 6-phosphogluconate by glucose-6-phosphate dehydrogenase (G6PDH), with the concomitant reduction of NAD+ to NADH.[1]
Generalized Procedure:
-
Sample Preparation: Aqueous extraction of the sample. If necessary, samples can be heated to aid extraction. Deproteinization or filtration may be required for complex matrices.[1]
-
Reagent Preparation: Prepare assay buffer and solutions of ATP, NAD+, hexokinase/G6PDH, and PGI according to the kit manufacturer's instructions.
-
Assay:
-
Pipette the sample and assay reagents (excluding PGI) into a cuvette.
-
Incubate for a short period to allow for the conversion of any endogenous glucose.
-
Measure the initial absorbance at 340 nm (A1).
-
Add PGI to the cuvette to initiate the conversion of fructose-6-phosphate.
-
Incubate until the reaction is complete.
-
Measure the final absorbance at 340 nm (A2).
-
-
Calculation: The fructose concentration is proportional to the change in absorbance (A2 - A1) and is calculated using a standard curve.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a widely used technique for the separation and quantification of sugars. Different detectors can be coupled with HPLC for fructose analysis, with Refractive Index Detection (RID) being a common choice due to its universality for carbohydrates.
Principle: Separation of fructose from other components in the sample is achieved on a stationary phase (e.g., an amino-bonded column). The concentration of the eluted fructose is then measured by a detector.[6][12]
Generalized Procedure (with RID):
-
Sample Preparation: Samples are typically dissolved in the mobile phase, filtered through a 0.45 µm filter, and degassed.
-
Chromatographic Conditions:
-
Injection and Analysis: Inject a known volume of the prepared sample (e.g., 20 µL) into the HPLC system.
-
Quantification: The concentration of fructose is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations.[7]
Gas Chromatography-Mass Spectrometry (GC/MS) Protocol
GC/MS offers high sensitivity and specificity for fructose analysis, but requires a derivatization step to make the sugar volatile.
Principle: Fructose is chemically modified (derivatized) to increase its volatility. The derivatized fructose is then separated by gas chromatography and detected by mass spectrometry.[4]
Generalized Procedure:
-
Sample Preparation and Derivatization:
-
Dry the sample under nitrogen.
-
Add an oxime solution (e.g., hydroxylamine hydrochloride in pyridine) to form methyloxime derivatives.
-
Perform acetylation using an acetylating agent.[4]
-
-
GC/MS Conditions:
-
GC Column: A capillary column suitable for sugar analysis (e.g., Phenomenex Zebron-5).[4]
-
Carrier Gas: Helium.
-
Temperature Program: An initial hold temperature followed by a ramp to a final temperature to ensure separation.[4]
-
Injection: A small volume (e.g., 2 µL) is injected.[4]
-
MS Detection: Operated in a suitable ionization mode (e.g., electron impact) to generate characteristic fragments for quantification.[4]
-
-
Quantification: Fructose is quantified by monitoring unique ion fragments and comparing their abundance to that of an isotopically labeled internal standard.[4]
Visualizing the Workflow: From Sample to Result
To better illustrate the processes involved in cross-validating these analytical methods, the following diagrams outline the key steps.
Caption: Workflow for cross-validation of this compound analytical methods.
Caption: Experimental workflow for the enzymatic measurement of this compound.
Caption: General experimental workflow for HPLC-based this compound analysis.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. wineserver.ucdavis.edu [wineserver.ucdavis.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison and validation of two analytical methods for measurement of urinary sucrose and fructose excretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. mdpi.com [mdpi.com]
- 8. lcms.cz [lcms.cz]
- 9. Simultaneous separation and determination of fructose, sorbitol, glucose and sucrose in fruits by HPLC-ELSD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. abis-files.akdeniz.edu.tr [abis-files.akdeniz.edu.tr]
L-Fructose as a Non-Glycemic Control in Dietary Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In dietary studies, the use of a proper non-glycemic control is crucial to isolate the metabolic effects of the tested nutrients. An ideal non-glycemic control should be indistinguishable in taste and appearance from the carbohydrate being studied but should not elicit a glycemic or insulinemic response. This guide explores the validation of L-Fructose as a potential non-glycemic control and provides a detailed comparison with the commonly used sweetener D-Fructose and established non-glycemic controls, Xylitol and Erythritol.
A Note on this compound: Scientific literature extensively covers the metabolic impact of D-Fructose, the common form of fructose found in nature. However, peer-reviewed clinical data on the metabolic fate and glycemic index of this compound in humans is remarkably scarce. While a patent for its use as a non-caloric sweetener suggests it is not metabolized, the lack of robust clinical trials prevents its definitive validation as a non-glycemic control. This guide will, therefore, focus on the well-documented properties of D-Fructose and compare them with established non-glycemic alternatives.
The Critical Distinction: D- vs. L- Isomers
Sugars exist as stereoisomers, mirror-image forms known as D- and L-isomers. The metabolic enzymes in the human body are highly specific to the D-configuration of sugars. Consequently, L-sugars are often poorly recognized by these enzymes and are largely un-metabolized, passing through the body unabsorbed or excreted in urine. This fundamental difference means that the metabolic effects of D-Fructose cannot be extrapolated to this compound.
Comparative Analysis of D-Fructose and Non-Glycemic Controls
This section provides a detailed comparison of the metabolic and physiological effects of D-Fructose, Xylitol, and Erythritol.
Data Presentation: Key Metabolic and Glycemic Parameters
| Feature | D-Fructose | Xylitol | Erythritol |
| Glycemic Index (GI) | 19-23[1][2] | 7-13 | 0-1 |
| Insulin Index | Low | Low | Very Low |
| Caloric Value (kcal/g) | ~4 | ~2.4 | ~0.24 |
| Primary Site of Metabolism | Liver | Liver | Minimally metabolized |
| Metabolic Pathway | Fructolysis | Pentose Phosphate Pathway | Largely excreted unchanged |
| Effect on Blood Glucose | Minimal initial rise, can be converted to glucose in the liver[1] | Minimal | None |
| Effect on Insulin | Does not directly stimulate insulin secretion[2] | Minimal | None |
| Common Side Effects | Gastrointestinal distress at high doses | Gastrointestinal distress, laxative effect | Gastrointestinal distress at very high doses |
Experimental Protocols
Determination of Glycemic Index:
The glycemic index of a carbohydrate is determined by feeding a group of healthy subjects a test food containing a fixed amount of that carbohydrate (typically 50 grams) and a reference food (usually pure glucose) on separate occasions. Blood glucose levels are measured at regular intervals over two hours. The incremental area under the curve (iAUC) of the blood glucose response for the test food is then expressed as a percentage of the iAUC for the reference food.
Stable Isotope Tracer Studies for Metabolic Fate:
To trace the metabolic fate of these substances, they are labeled with stable isotopes (e.g., ¹³C). Human subjects ingest the labeled compound, and blood, urine, and breath samples are collected over several hours. Mass spectrometry is then used to track the appearance of the isotope in various metabolites (e.g., glucose, lactate, CO₂), providing a quantitative measure of its conversion and oxidation.
Mandatory Visualizations
Metabolic Pathways
Caption: Hepatic metabolism of D-Fructose.
Caption: Hepatic metabolism of Xylitol.
Caption: Metabolic fate of Erythritol.
Experimental Workflow
Caption: Workflow for Glycemic Index determination.
Conclusion
While the theoretical basis for this compound as a non-glycemic control is plausible due to stereospecificity of metabolic enzymes, the current lack of empirical data in humans precludes its validation for use in dietary studies. Researchers should exercise caution and prioritize the use of well-characterized non-glycemic controls.
D-Fructose , despite its low glycemic index, is not a suitable non-glycemic control due to its active and unique metabolism in the liver, which can independently influence metabolic pathways of interest, such as lipogenesis.
Xylitol and Erythritol are well-established non-glycemic controls. Erythritol, with its negligible caloric value and minimal metabolism, is arguably the superior choice for studies requiring a metabolically inert control. Xylitol, while having a low glycemic index, is partially metabolized and can have gastrointestinal side effects at higher doses.
For researchers designing dietary studies, the selection of an appropriate control is paramount. Based on current evidence, Erythritol is the most suitable non-glycemic control among the alternatives discussed. Further research is warranted to investigate the metabolic fate of this compound in humans to determine its potential as a future non-glycemic control.
References
A Comparative Analysis of the Physical Properties of L-Fructose and Other Rare Sugars
For Researchers, Scientists, and Drug Development Professionals
In the expanding landscape of carbohydrate research and therapeutic development, rare sugars are gaining significant attention for their unique physiological and metabolic properties. Among these, L-Fructose, an enantiomer of the common D-Fructose, presents a compelling case for investigation. This guide provides a comparative analysis of the key physical properties of this compound and other notable rare sugars, including D-Psicose (D-Allulose), D-Tagatose, L-Sorbose, and L-Tagatose. The data presented herein is intended to serve as a foundational resource for researchers exploring the potential applications of these compounds in drug formulation, food science, and biotechnology.
Quantitative Comparison of Physical Properties
The following table summarizes the key physical properties of this compound and selected rare sugars. These parameters are critical for understanding the behavior of these sugars in various experimental and manufacturing processes.
| Property | This compound | D-Psicose (D-Allulose) | D-Tagatose | L-Sorbose | L-Tagatose | D-Fructose (for reference) |
| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ |
| Molar Mass ( g/mol ) | 180.16 | 180.16 | 180.16 | 180.16 | 180.16 | 180.16 |
| Melting Point (°C) | 101-103 | 58 or 109 | 133-137 | 155-165 | 131 or 134-135 | ~103 |
| Solubility in Water | Soluble | Highly soluble | 160 g/100 mL (20°C) | Soluble | Soluble | ~4000 g/L (25°C) |
| Specific Rotation [α]D | Not available | +4.7° (c=4.3, H₂O) | -4 to -5.6° (1% aq. solution) | -42° to -44° (c=1, H₂O) | +1° (c=2, H₂O) | -92.4° |
Experimental Protocols
Detailed and standardized methodologies are crucial for obtaining reliable and reproducible data on the physical properties of rare sugars. Below are outlines of the typical experimental protocols for determining melting point, solubility, and specific rotation.
Determination of Melting Point
The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and accepted technique.
Principle: A small, powdered sample of the sugar is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed and recorded.
Apparatus:
-
Melting point apparatus (digital or manual)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
Procedure:
-
Sample Preparation: The sugar sample must be thoroughly dried to remove any solvent. The dried sample is then finely ground into a powder using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, forming a compact column of 2-3 mm in height.
-
Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus. The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.
-
Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure substance, this range is typically narrow (0.5-2°C).
Determination of Solubility
Solubility is a fundamental physical property that dictates how a sugar will behave in aqueous solutions, which is critical for many applications.
Principle: A known amount of solvent is saturated with the sugar at a specific temperature. The concentration of the dissolved sugar in the saturated solution is then determined gravimetrically or by other analytical methods.
Apparatus:
-
Constant temperature water bath or shaker
-
Analytical balance
-
Volumetric flasks and pipettes
-
Beakers or flasks with stoppers
-
Filtration apparatus (e.g., syringe filters)
-
Drying oven
Procedure:
-
Equilibration: An excess amount of the sugar is added to a known volume of distilled water in a sealed flask.
-
Saturation: The flask is placed in a constant temperature water bath and agitated for a prolonged period (e.g., 24 hours) to ensure that equilibrium is reached and the solution is saturated.
-
Sampling and Filtration: A known volume of the supernatant (the clear liquid above the undissolved solid) is carefully withdrawn using a pipette, avoiding any solid particles. The solution is immediately filtered to remove any suspended microcrystals.
-
Solvent Evaporation: The filtered, saturated solution of known volume is transferred to a pre-weighed beaker. The water is then evaporated in a drying oven at a temperature below the decomposition point of the sugar until a constant weight is achieved.
-
Calculation: The mass of the dissolved sugar is determined by subtracting the weight of the empty beaker from the final weight. The solubility is then expressed as grams of sugar per 100 mL or 100 g of water at the specified temperature.
Determination of Specific Rotation
Specific rotation is a characteristic property of a chiral substance and is a measure of its ability to rotate the plane of polarized light.
Principle: A solution of the sugar at a known concentration is placed in a polarimeter, and the angle of rotation of plane-polarized light passing through the solution is measured. The specific rotation is then calculated from the observed rotation, the concentration, and the path length of the light through the solution.
Apparatus:
-
Polarimeter
-
Sodium lamp (or other monochromatic light source)
-
Polarimeter sample tube (of known length)
-
Volumetric flask
-
Analytical balance
Procedure:
-
Solution Preparation: A precise mass of the sugar is dissolved in a known volume of distilled water using a volumetric flask to create a solution of known concentration (c), typically expressed in g/mL.
-
Polarimeter Calibration: The polarimeter is calibrated using a blank (distilled water) to set the zero point.
-
Measurement: The polarimeter tube is rinsed and then filled with the sugar solution, ensuring no air bubbles are present. The tube is placed in the polarimeter.
-
Observed Rotation: The analyzer of the polarimeter is rotated until the light intensity observed through the eyepiece is at a minimum or matches a reference field. The observed angle of rotation (α) is recorded.
-
Calculation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
The temperature and the wavelength of the light used (commonly the D-line of a sodium lamp, 589 nm) should always be reported with the specific rotation value.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the specific rotation of a rare sugar, a key physical property for these chiral molecules.
Caption: Workflow for Determining Specific Rotation.
Logical Relationships in Physical Properties
The physical properties of sugars are intrinsically linked to their molecular structure. The following diagram illustrates the logical relationship between the structural features of rare sugars and their resulting physical characteristics.
Caption: Structure-Property Relationships in Sugars.
Safety Operating Guide
Proper Disposal of L-Fructose: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed procedures for the proper disposal of L-Fructose, a non-hazardous sugar, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with local and national regulations.
I. Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance, good laboratory practice dictates adherence to safety protocols during handling and disposal.[1][2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses and gloves, when handling this compound.[1]
-
Avoid Dust Generation: When handling solid this compound, minimize the creation of dust.[1][3] Use dry clean-up procedures such as sweeping or vacuuming for spills.[1]
-
Ventilation: Use in a well-ventilated area.[1]
-
Handwashing: Always wash hands thoroughly with soap and water after handling.[1]
II. Disposal Procedures for this compound
The appropriate disposal method for this compound depends on the quantity and form (solid or aqueous solution) of the waste. The primary directive is to dispose of the substance in accordance with applicable local, state, and federal laws and regulations.[4]
Disposal Options Summary
| Quantity | Form | Recommended Disposal Method | Key Considerations |
| Small Quantities | Solid | May be permissible for disposal in regular trash.[5] | - Confirm with your institution's Environmental Health and Safety (EHS) office.[5]- Place in a sealed and properly labeled container.[1] |
| Aqueous Solution | May be permissible for drain disposal.[5] | - Confirm with your institution's EHS office.[5]- Dilute extensively with water (e.g., at least a 20:1 water-to-solution ratio).[5]- Be aware of institutional daily volume limits for sewer disposal.[5] | |
| Large Quantities | Solid or Aqueous | Contact a licensed waste disposal company.[3] | - Your institution's EHS office can provide guidance and arrange for chemical waste pickup.[5] |
| Contaminated this compound | Solid or Aqueous | Treat as hazardous waste if mixed with a hazardous substance. | - Follow the disposal protocol for the hazardous substance with which it is contaminated.- Contact your institution's EHS for guidance on chemical waste pickup.[5] |
III. Experimental Protocols for Disposal
As this compound is not classified as a hazardous material, there are no standard experimental protocols required for its disposal. The primary "protocol" is the administrative process of consulting and adhering to institutional and local waste disposal regulations.[5] The key steps involve waste characterization, consultation with your institution's EHS office, and following their prescribed procedures for non-hazardous chemical waste.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
V. Environmental Considerations
No special environmental precautions are required for this compound.[4] It is soluble in water and is not considered to be environmentally hazardous.[6][7] However, it is always best practice to prevent spillage from entering drains or waterways, especially for larger quantities.[1]
References
Personal protective equipment for handling L-Fructose
Essential Safety and Handling Guide for L-Fructose
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. The information is tailored for researchers, scientists, and drug development professionals to ensure safe and efficient handling of this compound.
This compound, a monosaccharide, is generally considered to have low toxicity. However, as with any laboratory chemical, proper handling and personal protective equipment are crucial to ensure personnel safety and prevent contamination. The primary hazards associated with this compound in a powdered form are mechanical irritation to the eyes, skin, and respiratory system due to dust formation.[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is recommended to minimize exposure and ensure safe handling of this compound, particularly in its solid, powdered form.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses or Goggles | Wear safety glasses with side shields or chemical safety goggles to protect against airborne particles and dust.[4][5] |
| Hand Protection | Nitrile Gloves | While some sources state hand protection is not required, it is good laboratory practice to wear powder-free nitrile gloves to prevent skin contact.[6][7] Gloves should be inspected before use and disposed of properly after handling.[7] |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to protect clothing and skin from potential spills.[3][8] |
| Respiratory Protection | Dust Mask (e.g., N95) or Particulate Filter Respirator | A NIOSH-approved dust mask or a particulate filter device (EN 143, P1) is recommended when handling the powder to avoid inhalation, especially if there is a potential for dust generation.[3][4][5] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures will ensure the safe handling and disposal of this compound.
Handling Procedures:
-
Handle the substance carefully to minimize dust generation.[9][10][11]
-
Do not eat, drink, or smoke when handling the compound.[11]
-
Store in a cool, dry, and well-ventilated place.[6][7][10] The recommended storage temperature is between 15–25 °C.[5]
Disposal Plan:
-
Dispose of unused this compound and contaminated materials in suitable, closed containers.[6][11]
-
Waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[3]
-
For surplus and non-recyclable solutions, it is recommended to use a licensed professional waste disposal service.[6]
Emergency Procedures
Spill Response:
-
Clear the area of personnel and move upwind.[11]
-
Avoid generating dust.[11]
-
Use dry clean-up procedures; do not use air hoses for cleaning.[11]
-
Sweep or vacuum up the spilled material.[11] Consider using explosion-proof machines for vacuuming.[11]
-
Place the spilled material into a clean, dry, sealable, and labeled container for disposal.[11]
-
If contamination of drains or waterways occurs, advise emergency services.[11]
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[1]
-
In case of skin contact: Brush off loose particles and wash the skin with plenty of water.[5]
-
In case of eye contact: Immediately rinse with plenty of clean, fresh water for several minutes, holding the eyelids apart.[1][5] Remove contact lenses if present and easy to do.[1]
-
If swallowed: Rinse mouth with water. Call a doctor if you feel unwell.[5]
Visual Workflows
The following diagrams illustrate the standard operating procedures for handling this compound and the appropriate response to a spill.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. This compound | C6H12O6 | CID 5460024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. theglobalquality.com [theglobalquality.com]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. westliberty.edu [westliberty.edu]
- 10. phytotechlab.com [phytotechlab.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
